molecular formula C21H23NO4 B2603631 Fmoc-DL-Nle-OH CAS No. 112883-41-7; 144701-20-2; 77284-32-3

Fmoc-DL-Nle-OH

Cat. No.: B2603631
CAS No.: 112883-41-7; 144701-20-2; 77284-32-3
M. Wt: 353.418
InChI Key: VCFCFPNRQDANPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-DL-Nle-OH is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.418. The purity is usually 95%.
BenchChem offers high-quality Fmoc-DL-Nle-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-DL-Nle-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFCFPNRQDANPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144701-20-2
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-DL-norleucine physical characteristics

Author: BenchChem Technical Support Team. Date: March 2026

Fmoc-DL-Norleucine: A Comprehensive Technical Guide on Physicochemical Characteristics and Application Workflows

Executive Summary

Fmoc-DL-norleucine (N-Fmoc-DL-norleucine) is a critical unnatural amino acid derivative utilized extensively in Solid-Phase Peptide Synthesis (SPPS). As an aliphatic, oxidation-resistant isostere of methionine, norleucine (Nle) replaces the sulfur-containing side chain of methionine with a linear four-carbon aliphatic chain. This targeted structural substitution prevents the formation of methionine sulfoxide and sulfone degradation products during peptide manufacturing and storage. Consequently, incorporating Fmoc-DL-norleucine improves the shelf-life and manufacturability of peptide-based therapeutics and vaccines without sacrificing 1[1]. The fluorenylmethyloxycarbonyl (Fmoc) protecting group enables mild, base-labile deprotection, making this compound a highly reliable staple in modern Fmoc/tBu SPPS strategies.

Core Physicochemical Characteristics

Understanding the baseline physical properties of Fmoc-DL-norleucine is essential for optimizing solvation, activation kinetics, and coupling efficiency in the laboratory.

PropertyValue / Description
Chemical Name N-Fmoc-DL-norleucine
CAS Number 2[2]
Molecular Formula C21H23NO4[2]
Molecular Weight 353.41 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 3[3]
Solubility Profile Soluble in DMF, NMP, DCM; 4[4]

Thermodynamic & Solubility Profiling

Causality of Solvent Compatibility: Fmoc-DL-norleucine exhibits high lipophilicity driven by two distinct structural features: the bulky, hydrophobic Fmoc protecting group and the unbranched aliphatic side chain of norleucine. Because it lacks the polarizable sulfur atom found in methionine, the molecule is virtually insoluble in aqueous environments[4]. To achieve the high concentrations (typically 0.2 M to 0.5 M) required to drive rapid thermodynamic kinetics during SPPS coupling, polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) must be employed. These solvents disrupt intermolecular hydrogen bonding between the amino acid monomers, fully solvating the compound and ensuring it remains in solution during the addition of coupling reagents.

Thermal Stability & Quality Control: The compound exhibits a sharp melting point between 152–156 °C[3]. In physical chemistry, a sharp melting point is a reliable thermodynamic indicator of high crystalline purity. Broadening or depression of this melting point strongly suggests the presence of impurities, such as residual free fluorene, moisture, or truncated synthesis byproducts, which can severely impact downstream coupling yields.

Experimental Protocols

Protocol 1: Preparation of 0.2 M Fmoc-DL-Norleucine Stock Solution for SPPS

Objective: Formulate a highly reactive, fully solvated amino acid solution for automated or manual peptide synthesis. Self-Validating Mechanism: Visual clarity of the solution confirms complete solvation; turbidity acts as an immediate failure indicator for moisture contamination or degraded solvent.

  • Calculations & Weighing: Calculate the required mass for a 0.2 M solution. For 10 mL of solvent, weigh exactly 706.8 mg of Fmoc-DL-norleucine (MW: 353.41 g/mol ).

  • Primary Solvation: Transfer the powder to a dry, inert glass vial. Add 10 mL of peptide-synthesis grade DMF or NMP.

  • Agitation: Vortex the mixture for 60 seconds at room temperature (20–25 °C).

  • Validation Check: Inspect the vial against a light source. The solution must be completely transparent.

    • Troubleshooting: If particulate matter remains, sonicate for 3 minutes. Persistent cloudiness indicates solvent degradation (presence of dimethylamine) or moisture; discard and prepare fresh.

  • Activation (Pre-Coupling): Immediately prior to coupling, add the chosen activating reagents. For a standard DIC/Oxyma protocol, add 0.2 M Oxyma Pure followed by 0.2 M N,N'-Diisopropylcarbodiimide (DIC). Allow 2 minutes for the formation of the active ester before introducing it to the resin.

Protocol 2: Melting Point Determination (Quality Control)

Objective: Verify the purity of incoming Fmoc-DL-norleucine batches prior to integration into GMP or high-value research workflows. Self-Validating Mechanism: The narrowness of the melting point range directly correlates to the purity of the crystal lattice.

  • Sample Preparation: Pulverize a 5 mg sample of Fmoc-DL-norleucine into a fine powder using an agate mortar and pestle.

  • Capillary Loading: Tamp the open end of a glass melting point capillary into the powder. Invert and tap the capillary through a long glass tube to pack the powder tightly at the bottom (target height: 2–3 mm).

  • Instrument Calibration: Insert the capillary into a calibrated melting point apparatus. Set the initial ramp rate to 10 °C/min until reaching 140 °C.

  • Precision Measurement: Reduce the ramp rate to 1 °C/min to ensure thermodynamic equilibrium within the sample.

  • Validation Check: Record the temperature at the first sign of liquefaction (onset) and when the sample is completely liquid (clear point). A pure batch will melt sharply within the 3[3]. A range wider than 2 °C indicates unacceptable impurity levels.

Signaling & Workflow Visualizations

Met_vs_Nle Met Methionine (Met) Sulfur-containing ROS Reactive Oxygen Species (ROS) Met->ROS Exposure MetO Methionine Sulfoxide (Degradation) ROS->MetO Oxidation Nle Norleucine (Nle) Aliphatic Isostere Stable Oxidation Resistant (Stable Peptide) Nle->Stable ROS Exposure (No Reaction)

Mechanistic rationale for substituting Methionine with Norleucine to prevent ROS degradation.

SPPS_Workflow Start Fmoc-DL-Norleucine Dry Powder Solvation Solvation in DMF/NMP (0.2 M Concentration) Start->Solvation Add Solvent Activation Activation (DIC/Oxyma or HATU/DIPEA) Solvation->Activation Add Reagents Coupling Coupling to Peptide Resin (Amide Bond Formation) Activation->Coupling Transfer to Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Coupling->Deprotection Wash & Cleave Fmoc

Step-by-step workflow for the solvation, activation, and coupling of Fmoc-DL-norleucine in SPPS.

References

  • Fmoc-DL-Norleucine Properties & CAS | apeptides.com | 2

  • FMOC-NLE-OH Solubility Profile | guidechem.com | 4

  • Fmoc-DL-Nle-OH Melting Point Data | molbase.com | 3

  • Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres | bioRxiv.org | 1

  • Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation | Organic & Biomolecular Chemistry (RSC Publishing) | 5

Sources

Fmoc-DL-Nle-OH solubility in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Fmoc-DL-Nle-OH for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the success of each coupling step hinges on a multitude of factors. Among these, the solubility of the incoming Fmoc-protected amino acid is paramount. Poor solubility is not merely an inconvenience; it is a direct precursor to incomplete reactions, leading to the generation of deletion sequences and other impurities that can be challenging and costly to remove during purification.[1][2] This guide provides a comprehensive examination of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-DL-norleucine (Fmoc-DL-Nle-OH), a non-proteinogenic amino acid increasingly utilized in the design of novel peptides for therapeutic and research applications. Understanding the solubility profile of this key building block is essential for optimizing reaction conditions and ensuring the synthesis of high-purity, high-yield peptides.[1][]

Norleucine, an isomer of leucine, is often incorporated into peptide sequences to probe receptor-ligand interactions or to enhance metabolic stability. The DL-racemic mixture provides a cost-effective alternative for applications where stereochemistry at a specific position is not critical or is being systematically varied. This guide will delve into the solubility of Fmoc-DL-Nle-OH in a variety of solvents commonly employed in peptide synthesis, offering both qualitative and quantitative insights to aid in the rational design of your synthetic protocols.

Physicochemical Properties of Fmoc-DL-Nle-OH

A foundational understanding of the physicochemical properties of Fmoc-DL-Nle-OH is crucial for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C21H23NO4[4][5][6]
Molecular Weight 353.41 g/mol [4][5][6]
Appearance White to off-white crystalline powder[4][7]
Melting Point 135-147 °C[4][5]

The structure of Fmoc-DL-Nle-OH, featuring a large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group and a linear, aliphatic norleucine side chain, dictates its solubility profile. The bulky and aromatic nature of the Fmoc group can lead to π-π stacking and intermolecular aggregation, which may reduce solubility in certain solvents.[2]

Solubility Profile of Fmoc-DL-Nle-OH in Common Solvents

The selection of an appropriate solvent is a critical decision in the design of any peptide synthesis workflow. The ideal solvent should not only fully dissolve the Fmoc-amino acid at the desired concentration but also be compatible with the solid support and the coupling reagents. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents, which are the workhorses of SPPS.[1][][8]

The following table summarizes the solubility of Fmoc-DL-Nle-OH in a range of solvents. It is important to note that while some quantitative data is available for the individual L- and D-enantiomers, this guide presents a consolidated view for the DL-racemic mixture. The solubility of the racemate is expected to be comparable to that of the individual enantiomers.

SolventChemical ClassQualitative SolubilityQuantitative Solubility (approx.)Rationale & Practical Insights
N,N-Dimethylformamide (DMF) Polar AproticClearly Soluble~0.5 M (177 mg/mL)DMF is a widely used solvent in SPPS due to its excellent solvating properties for both reagents and the peptide-resin matrix.[8][9] The high solubility of Fmoc-Nle-OH in DMF makes it a primary choice for most coupling reactions.[4][5][10]
N-Methyl-2-pyrrolidone (NMP) Polar AproticSoluble>0.4 MNMP is another excellent solvent for SPPS, often used interchangeably with DMF.[9] It can be particularly effective in disrupting peptide aggregation. However, be aware that some Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF.[9]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble100 mg/mL (for Fmoc-D-Nle-OH)DMSO is a powerful solvent capable of dissolving many poorly soluble compounds.[11][12] It is often used as a co-solvent to disrupt on-resin aggregation. For some Fmoc-amino acids, sonication may be required to achieve complete dissolution in DMSO.[2][11]
Dichloromethane (DCM) ChlorinatedSolubleNot specifiedDCM is frequently used in Boc-based SPPS and for washing steps in Fmoc-SPPS.[9] While Fmoc-Nle-OH is soluble in DCM, its use as the primary coupling solvent in Fmoc chemistry is less common due to potential side reactions with piperidine.[7][9][12]
Chloroform ChlorinatedSolubleNot specifiedSimilar to DCM, chloroform is a good solvent for many organic compounds, including Fmoc-Nle-OH.[7][12]
Ethyl Acetate EsterSolubleNot specifiedEthyl acetate is a moderately polar solvent in which Fmoc-Nle-OH is soluble.[7][12]
Acetone KetoneSolubleNot specifiedFmoc-Nle-OH is reported to be soluble in acetone.[7][12]
Ethanol/Methanol ProticSparingly to Slightly Soluble~30 mg/mL (for Fmoc-L-leucine)Protic solvents like alcohols are generally poor solvents for Fmoc-amino acids.[1][13] They are typically used for washing steps.
Water AqueousSparingly Soluble/InsolubleNot specifiedFmoc-protected amino acids are known to have poor water solubility, which is a key reason why organic solvents are necessary for peptide synthesis.[14]
Practical Considerations for Dissolution
  • Sonication: For solvents where dissolution is slow, gentle sonication can be employed to expedite the process.[2]

  • Gentle Warming: In some cases, gentle warming can increase the rate of dissolution. However, care must be taken to avoid thermal degradation of the Fmoc-amino acid.

  • Solvent Quality: The purity of the solvent is critical. For instance, DMF can degrade over time to produce dimethylamine, which can prematurely cleave the Fmoc group.[9] It is recommended to use high-purity, amine-free DMF for all solutions.

Experimental Protocol for Determining Solubility

For novel applications or when using non-standard solvent systems, it may be necessary to experimentally determine the solubility of Fmoc-DL-Nle-OH. The following protocol provides a reliable method for this determination.

Materials and Equipment
  • Fmoc-DL-Nle-OH

  • Solvent of interest

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of Fmoc-DL-Nle-OH to a known volume of the solvent in a series of vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • Quantitative Analysis:

    • Inject the diluted sample onto a calibrated HPLC system.

    • Determine the concentration of Fmoc-DL-Nle-OH in the diluted sample by comparing the peak area to a standard curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of Fmoc-DL-Nle-OH in the tested solvent at the specified temperature.

Decision-Making Workflow for Solvent Selection

The choice of solvent is a multi-faceted decision that goes beyond simple solubility. The following workflow, represented as a DOT graph, illustrates the key considerations for a Senior Application Scientist when selecting a solvent for the coupling of Fmoc-DL-Nle-OH.

Caption: A decision-making workflow for selecting an optimal solvent for Fmoc-DL-Nle-OH coupling in SPPS.

Conclusion

The successful incorporation of Fmoc-DL-Nle-OH into a peptide sequence is critically dependent on its solubility in the chosen reaction solvent. This guide has established that polar aprotic solvents, particularly DMF and NMP, are excellent choices for dissolving Fmoc-DL-Nle-OH at concentrations amenable to efficient solid-phase peptide synthesis. While qualitative data suggests solubility in a range of other organic solvents, DMF remains the most characterized and reliable option. For challenging sequences or when encountering aggregation, the use of co-solvents like DMSO should be considered. By leveraging the data and protocols presented herein, researchers, scientists, and drug development professionals can make informed decisions to optimize their synthetic strategies, ultimately leading to the successful and efficient production of high-quality norleucine-containing peptides.

References

  • PubChem. Fmoc-L-Nle(6-OH)-OH. National Institutes of Health. Available from: [Link]

  • Matrix Innovation. Fmoc-L-Nle-OH. Available from: [Link]

  • Hojo, K., et al. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC. 2011. Available from: [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available from: [Link]

  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available from: [Link]

  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C. Available from: [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Academia.edu. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). Available from: [Link]_

  • ACS Figshare. Solubility of Fmoc‑l‑Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. 2025. Available from: [Link]

Sources

Engineering Peptide Stability: A Technical Whitepaper on Fmoc-L-Nle-OH vs. Fmoc-DL-Nle-OH

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Norleucine Bioisostere Paradigm

In the development of peptide-based therapeutics and vaccines, the natural amino acid Methionine (Met) presents a severe manufacturing and pharmacokinetic liability. The thioether moiety of methionine is highly susceptible to oxidation, forming methionine sulfoxide during synthesis, purification, or storage[1]. This oxidative degradation alters the peptide's hydrophobicity and conformational topology, frequently resulting in a total loss of biological activity and reduced shelf-life[2].

To circumvent this, structural biologists utilize Norleucine (Nle) , an unnatural aliphatic amino acid. Norleucine serves as a perfect isosteric replacement for methionine; it maintains an identical carbon chain length and similar polarity but completely omits the oxidation-prone sulfur atom[1]. This substitution has proven critical in stabilizing amyloid-β peptides for Alzheimer's research[3], enhancing the manufacturability of peptide vaccines[2], and facilitating Native Chemical Ligation (NCL) workflows where methionine oxidation would otherwise derail protein folding[4].

When synthesizing these peptides via Solid-Phase Peptide Synthesis (SPPS), researchers must choose between two distinct fluorenylmethyloxycarbonyl (Fmoc) protected derivatives: Fmoc-L-Nle-OH and Fmoc-DL-Nle-OH . The selection between the pure enantiomer and the racemate is dictated by the specific mechanistic goals of the assay.

Nle_Rationale Met Methionine (Met) Thioether Moiety Oxidation Oxidative Stress (ROS / Manufacturing) Met->Oxidation Degradation Met-Sulfoxide Loss of Bioactivity Oxidation->Degradation Nle Norleucine (Nle) Aliphatic Isostere Stable Oxidation Resistant Maintains Topology Nle->Stable  Sulfur Omitted Therapeutic Enhanced Shelf-Life & Vaccine Efficacy Stable->Therapeutic

Mechanistic rationale for substituting oxidation-prone Methionine with Norleucine.

Stereochemical Divergence: L-Enantiomer vs. DL-Racemate

The causality behind selecting Fmoc-L-Nle-OH versus Fmoc-DL-Nle-OH lies in the fundamental stereospecificity of biological systems.

Fmoc-L-Nle-OH (The Pure Enantiomer)

Endogenous receptors and major histocompatibility complex (MHC) molecules process peptides with strict chiral recognition. Because natural proteins are composed exclusively of L-amino acids, replacing Met with an unnatural amino acid requires preserving the native spatial orientation. Fmoc-L-Nle-OH is mandatory for synthesizing Active Pharmaceutical Ingredients (APIs)[5]. Using the pure L-enantiomer ensures that the resulting peptide adopts the correct secondary structures (e.g., α -helices) required for receptor binding and therapeutic efficacy[2].

Fmoc-DL-Nle-OH (The Racemic Mixture)

Fmoc-DL-Nle-OH is a 50:50 mixture of the D- and L-enantiomers. While unsuitable for final therapeutic formulations, it is a powerful tool in early-stage Structure-Activity Relationship (SAR) screening. Endogenous proteases (like trypsin and pepsin) are stereoselective and generally cannot cleave peptide bonds adjacent to D-amino acids. By incorporating the DL-racemate during synthesis, researchers generate a library of diastereomers. This allows scientists to rapidly test whether a chiral inversion at the Norleucine position imparts proteolytic stability without abolishing target affinity, a critical step in designing orally bioavailable peptidomimetics.

Physicochemical Properties

The following table summarizes the quantitative data and structural properties of both derivatives to guide reagent selection and analytical validation[5],[6],[7].

PropertyFmoc-L-Nle-OHFmoc-DL-Nle-OH
CAS Number 77284-32-3144701-20-2
Molecular Formula C₂₁H₂₃NO₄C₂₁H₂₃NO₄
Molecular Weight 353.42 g/mol 353.42 g/mol
Stereochemistry Pure L-enantiomerRacemic (50:50 L/D mixture)
Optical Rotation [α]D²⁰ = -20 ± 2° (C=1 in DMF)0° (Optically inactive)
Melting Point 140 – 146 °CVaries by crystalline form
Primary Application Bioactive therapeutics, APIsSAR screening, protease assays

Self-Validating Experimental Protocol: Fmoc-SPPS with Norleucine

To ensure high-fidelity peptide assembly, the following step-by-step methodology outlines the incorporation of Fmoc-Nle-OH into a growing peptide chain. This protocol is engineered as a self-validating system, utilizing real-time colorimetric feedback to prevent deletion sequences[8].

Step 1: Resin Solvation and Preparation
  • Action: Suspend the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.

  • Causality: DMF swells the polystyrene or PEG-based polymer matrix, expanding the pores to maximize the surface area and expose the reactive N-terminal amines for uniform coupling kinetics.

Step 2: Fmoc Deprotection
  • Action: Treat the resin with 20% Piperidine in DMF for 5 minutes, drain, and repeat for an additional 5 minutes[8]. Wash extensively with DMF and Dichloromethane (DCM).

  • Causality: Piperidine acts as a mild secondary amine base that cleaves the base-labile Fmoc protecting group via a β -elimination mechanism. The extensive washing removes the resulting dibenzofulvene byproduct, preventing it from scavenging active intermediates in the next step.

Step 3: Amino Acid Activation and Coupling
  • Action: Dissolve 4 equivalents of Fmoc-Nle-OH (L or DL) and 3.8 equivalents of HBTU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to pre-activate the amino acid. Add this cocktail to the resin and agitate for 30–45 minutes[8].

  • Causality: Using a massive stoichiometric excess (4 equiv) drives the bimolecular coupling reaction to absolute completion. HBTU converts the carboxylic acid of Norleucine into a highly reactive OBt ester, while DIPEA provides the basic environment necessary for the nucleophilic attack by the resin-bound amine[8].

Step 4: Self-Validation (The Kaiser Test)
  • Action: Extract a few resin beads and react them with ninhydrin (Kaiser reagents A, B, and C) at 110 °C for 3 minutes[8].

  • Causality: This is the critical self-validation loop. Ninhydrin reacts with free primary amines to produce a deep blue color (Ruhemann's purple).

    • Yellow beads: Confirm 100% coupling efficiency. Proceed to the next deprotection cycle.

    • Blue beads: Indicate incomplete coupling. The system mandates an immediate re-coupling cycle before proceeding, ensuring zero deletion mutations in the final product[8].

Step 5: Cleavage and Global Deprotection
  • Action: Treat the final resin with a Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Causality: The highly acidic TFA breaks the ester/amide anchor to the resin and strips all acid-labile side-chain protecting groups, yielding the crude, fully deprotected Norleucine-containing peptide.

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash Cycle (DMF/DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-Nle-OH + HBTU/DIPEA) Wash1->Couple Wash2 Wash Cycle (DMF/DCM) Couple->Wash2 Kaiser Kaiser Test (Self-Validation) Wash2->Kaiser Kaiser->Deprotect  Blue (Incomplete) Cleavage Cleavage & Deprotection (TFA Cocktail) Kaiser->Cleavage  Yellow (Complete)

Fmoc-SPPS workflow featuring self-validating Kaiser test feedback loops.

References

  • Amino Acid Derivatives for Peptide Synthesis. peptide.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEhof1HwyuTuqh2rSSvPPqTp308bMTEPsI51dzlVXVs9-JjvpnwRSonHirJpzx4Ea2teFkSnHYhycSdBuEYQubVo47uINfLYutjGPbm9atowH88_FUZ6wXyzRqkPn0PI_xIUUEqi657RPIiS-MBzRwBhn21B_phq03mYl3vxczISlrgR6Hw86xWknodVwgq_UfMvqS4WefItfopc6gjlOTci8s2q7dZ5s=]
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  • FMOC-NLE-OH | 77284-32-3. chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDfMthPUhXgK9HeFX01feXavkd1Fugsx3FKkOIMhumI8yAfpMi1FTnRqJwp5cWlbzJlJSeJHS120lJNaS1I31mBXLDF-kwinYqdZPXpfESobu-s_rpUg29ycPy52L4ukPeeU44mNP0gnGK5uiZL_wsqOVRDMbzRTY3mnCICHAxMQ==]
  • Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyrQIrF4Zb-bzBS6RJKw1DpUIciCby0KiY3sBjffBjloe9JcG1u1eHOYYuWTI_bIOjQNlUQWsqUKBptQrPxYXUEjLWKi9AlxR4BEXNnIjwnw30CDDlXCOZxT_Y4E5_93NDDQrRuZGYP-Swl0w9jgcWSZxK-NLKnpwH]
  • Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENZVGFJp6nK6bVQRC9icbjWPtDpH3oHLGq0zDrPoHxXoTffqz5kgfZQztkle8QAqC4Qc7DFzT2MzjGcqHKnU1qZKm2bkacbDrX92xolPJNFo_VItgwQo_Vf4Wcxts6DzTrTWfw6kHti70HqYHTLxtTAsoh5A_2ND980hhcVI3dUoLu-_xlP0-zZQon1vJcx-2HTsiO_MqUV1d0jjSC0K2KsNeFKWDSHVaVYKy-SnZBxiAr9-CwNXWgYw3OEiOl0myfSvT-kUd1OIqCcSojv2bQ-uhOTRGmbHI1iI8vY9QHJWWgLZYA-xLZNnRumaUFOrb5u9Q-c8N_xVo3sOq3fXP4I_ZYv1seMVw=]
  • 144701-20-2, FMOC-DL-NLE-OH Formula. echemi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlv2Ph5no1tGsoTY7XDUZYnUhCReGSjzSmLD_q5KyVgchPb3sBfaAq_gA3scKTQ5HM9XAJccbITKzzONZJ_-LUcH6LTHkVnnWfC-NT1Cw1RDZDC8awOY3X9TtbW5ymP988OjhuBEw7tt53bYW4j2bvuVDqqhMYGvWOCmw3-A==]
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Techno-Economic Analysis of Fmoc-DL-Nle-OH in Solid-Phase Peptide Synthesis: Cost-Efficiency, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide drug discovery, the incorporation of non-natural amino acids is a primary strategy for enhancing proteolytic stability, receptor selectivity, and lipophilicity. Norleucine (Nle), a straight-chain aliphatic isomer of leucine, is frequently utilized as a stable substitute for methionine to prevent oxidative degradation in therapeutic peptides.

However, the procurement of enantiopure Fmoc-L-Nle-OH or Fmoc-D-Nle-OH introduces significant cost burdens during early-stage high-throughput screening and library generation. This technical guide explores the economic rationale for utilizing the racemic mixture, Fmoc-DL-Nle-OH (CAS: 144701-20-2) , analyzing its price-per-gram advantage, the mechanistic workflows for its incorporation via Solid-Phase Peptide Synthesis (SPPS) [1], and the downstream protocols required to resolve the resulting diastereomeric mixtures.

Chemical & Economic Profiling

The cost disparity between enantiopure and racemic amino acids is rooted in their synthetic pathways. The production of Fmoc-L-Nle-OH requires either asymmetric catalysis or enzymatic kinetic resolution (e.g., using acylases) of the racemic precursor. Conversely, Fmoc-DL-Nle-OH is synthesized via straightforward alkylation of diethyl acetamidomalonate followed by hydrolysis and Fmoc protection (typically using Fmoc-OSu or Fmoc-Cl). Bypassing the chiral resolution step drastically reduces the manufacturing overhead, directly impacting the final price per gram.

Quantitative Pricing Analysis

The following table synthesizes current global market data for Fmoc-protected Norleucine derivatives, highlighting the economic advantage of the DL-racemate for bulk and exploratory synthesis [2][3].

CompoundCAS NumberStereochemistryAvg. Price / Gram (Research Scale: 1-5g)Avg. Price / Gram (Bulk Scale: >100g)Primary Application Phase
Fmoc-DL-Nle-OH 144701-20-2Racemic (DL)$10.00 - $15.00 $3.50 - $6.00 Library generation, SAR screening
Fmoc-L-Nle-OH 77284-32-3Enantiopure (L)$30.00 - $35.00$12.00 - $18.50Clinical lead optimization, GMP mfg
Fmoc-D-Nle-OH 112883-40-6Enantiopure (D)$45.00 - $60.00$25.00 - $35.00Peptidomimetic structural studies

Data aggregated from standard chemical suppliers (e.g., Sigma-Aldrich, Watanabe Chemical, Fluorochem) as of Q1 2026. Prices fluctuate based on purity specifications (typically ≥98% HPLC).

Causality Insight: For a standard 100-member peptide library requiring 5 equivalents of amino acid per coupling, utilizing Fmoc-DL-Nle-OH reduces the non-natural amino acid material cost by approximately 60-70%. The trade-off is the generation of diastereomers, which must be managed technically.

Mechanistic Workflow: Fmoc-SPPS with Fmoc-DL-Nle-OH

Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis is the industry standard due to its orthogonal protection strategy. The Fmoc group is base-labile, allowing for mild deprotection using secondary amines (e.g., piperidine), which preserves acid-labile side-chain protecting groups and the resin linker until final cleavage [4].

The Fmoc-SPPS Cycle

G Resin Peptide-Resin Support Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Step 1 Wash1 DMF Wash Deprotect->Wash1 Step 2 Couple Coupling (Fmoc-DL-Nle-OH + HATU/DIPEA) Wash1->Couple Step 3 Wash2 DMF Wash Couple->Wash2 Step 4 Wash2->Deprotect Repeat cycle Cleave TFA Cleavage Wash2->Cleave Final step

Figure 1: Standard Fmoc-SPPS iterative cycle demonstrating the incorporation of Fmoc-DL-Nle-OH.

Protocol 1: Standard Coupling of Fmoc-DL-Nle-OH

This self-validating protocol utilizes HATU as the coupling reagent. While racemization (epimerization) during activation is a critical concern for enantiopure amino acids, it is inherently moot when coupling a racemic DL mixture. However, HATU is still recommended to ensure rapid and near-quantitative coupling yields, preventing deletion sequences.

Reagents Required:

  • Fmoc-DL-Nle-OH (5 equivalents relative to resin loading)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (4.9 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (10 equivalents)

  • 20% Piperidine in DMF (v/v)

  • Peptide synthesis grade DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Resin Swelling: Transfer the resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) to a reaction vessel. Swell in DMF for 45–60 minutes.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine for 15 minutes. Mechanistic note: Piperidine induces a base-catalyzed β-elimination of the Fmoc group, releasing dibenzofulvene and carbon dioxide.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine. Residual base can cause premature deprotection of the incoming amino acid.

  • Activation: In a separate vial, dissolve Fmoc-DL-Nle-OH and HATU in a minimal volume of DMF. Add DIPEA. The solution will turn pale yellow, indicating the formation of the active OAt ester. Allow 2 minutes for pre-activation.

  • Coupling: Transfer the activated Fmoc-DL-Nle-OH solution to the resin. Agitate at room temperature for 60–120 minutes.

  • Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and perform a Ninhydrin (Kaiser) test. A colorless/yellow bead indicates complete coupling (absence of free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

  • Washing: Wash the resin with DMF (3 × 1 minute) to prepare for the next cycle.

Stereochemical Implications & Downstream Processing

When Fmoc-DL-Nle-OH is coupled to an existing chiral peptide chain, it generates two distinct diastereomers (e.g., [...]-L-AA-L-Nle-[...]* and [...]-L-AA-D-Nle-[...]*). Unlike enantiomers, diastereomers possess different physical and chemical properties, including distinct hydrophobicities, which allows them to be separated via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Diastereomeric Resolution Strategy

G Synthesis SPPS with Fmoc-DL-Nle-OH Cleavage Global TFA Cleavage Synthesis->Cleavage Mixture Diastereomeric Peptide Mixture (L-Nle & D-Nle containing) Cleavage->Mixture HPLC Preparative RP-HPLC (C18 Column, ACN/H2O/TFA) Mixture->HPLC Injection Frac1 Fraction 1: Peptide Isomer A HPLC->Frac1 Elution tR1 Frac2 Fraction 2: Peptide Isomer B HPLC->Frac2 Elution tR2

Figure 2: Workflow for the generation and chromatographic resolution of diastereomeric peptides resulting from racemic amino acid incorporation.

Protocol 2: RP-HPLC Separation of Diastereomeric Peptides

To leverage the cost-efficiency of Fmoc-DL-Nle-OH, the laboratory must possess robust preparative HPLC capabilities to isolate the desired isomer post-cleavage.

Step-by-Step Methodology:

  • Global Cleavage: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O) for 2–3 hours. TIS acts as a carbocation scavenger to prevent side-chain re-alkylation [5].

  • Precipitation: Filter the resin and precipitate the peptide mixture into cold diethyl ether (-20°C). Centrifuge and wash the pellet twice with cold ether.

  • Reconstitution: Dissolve the crude lyophilized peptide mixture in a minimal volume of Buffer A (0.1% TFA in LC-MS grade Water).

  • Chromatographic Separation:

    • Column: Preparative C18 (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase: Buffer A (0.1% TFA in H2O) and Buffer B (0.1% TFA in Acetonitrile).

    • Gradient: Implement a shallow gradient (e.g., 0.5% Buffer B increase per minute) across the expected elution window. Diastereomers containing aliphatic side chains like Norleucine typically exhibit baseline separation under shallow gradients due to differential interactions with the stationary phase.

  • Fraction Collection & Analysis: Collect peaks corresponding to the two diastereomers. Analyze fractions via analytical LC-MS to confirm identical masses but different retention times.

  • Stereochemical Assignment: If the absolute stereochemistry (L vs. D) of the active fraction must be known, perform Marfey's reagent derivatization and LC-MS analysis against known standards, or synthesize a small analytical batch using enantiopure Fmoc-L-Nle-OH for retention time matching.

Conclusion & Strategic Recommendations

The decision to utilize Fmoc-DL-Nle-OH over its enantiopure counterparts is a calculated techno-economic choice. At approximately 10– 15 per gram, the racemic mixture offers a >60% cost reduction, making it highly advantageous for:

  • Early-Stage SAR (Structure-Activity Relationship) Studies: Where generating multiple structural variants rapidly is more critical than immediate enantiopurity.

  • Dual-Screening: A single synthesis yields two diastereomeric peptides, effectively doubling the library size for biological screening.

However, for late-stage clinical development or scale-up manufacturing (GMP), the cost of downstream HPLC purification and yield loss (discarding the inactive diastereomer) outweighs the raw material savings. In these phases, transitioning to enantiopure Fmoc-L-Nle-OH is the scientifically and economically sound imperative.

References

  • Watanabe Chemical New Products & Pricing Catalog (Fmoc-DL-Nle-OH). Watanabe Chemical Co., Ltd. Available at:[Link]

  • Kreutzer, A. G., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine. Available at:[Link]

Purity Specifications and Analytical Workflows for Fmoc-DL-Nle-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-DL-Nle-OH (N-α-Fmoc-DL-norleucine, CAS: 144701-20-2) is a critical non-natural building block utilized in solid-phase peptide synthesis (SPPS). As a racemic mixture of the aliphatic amino acid norleucine, it is extensively deployed by drug development professionals to probe structure-activity relationships (SAR), enhance peptide lipophilicity, and serve as an oxidation-resistant isosteric replacement for methionine. Ensuring the stringent purity of this reagent is paramount; trace impurities can lead to truncated sequences, diastereomeric mixtures, or difficult-to-separate side products during downstream peptide purification.

As a Senior Application Scientist, I approach purity not as a single metric, but as a multi-dimensional matrix. This whitepaper outlines the causality behind the analytical choices and provides self-validating protocols to ensure the chemical, chiral, and structural integrity of Fmoc-DL-Nle-OH.

Critical Quality Attributes (CQAs) and Specifications

A single analytical technique is insufficient for validating Fmoc-protected amino acids. The following table summarizes the quantitative specifications required for batch release, mapping each Critical Quality Attribute (CQA) to its corresponding analytical methodology.

Table 1: Comprehensive Purity Specifications for Fmoc-DL-Nle-OH

ParameterSpecificationAnalytical MethodRationale
Chemical Purity ≥ 98.0%RP-HPLC (UV at 265 nm)Ensures absence of Fmoc-dipeptides, Fmoc-OH, and synthesis byproducts.
Enantiomeric Ratio 50:50 (± 1.0%)Chiral HPLCValidates the exact racemic nature; detects unintended enantiomeric enrichment.
Identity m/z 352.4 [M-H]⁻LC-ESI-MS/MSConfirms molecular weight and structural identity orthogonally.
Free Amino Acid ≤ 0.5%LC-MS or DerivatizationDetects unreacted DL-norleucine which lacks UV absorbance.
Water Content ≤ 0.5%Karl Fischer TitrationPrevents moisture-induced degradation or SPPS coupling inefficiencies.

The Causality of Analytical Choices (E-E-A-T)

Do not merely execute protocols; it is vital to understand the mechanistic why behind the methodology.

Why RP-HPLC for Chemical Purity? Impurities in Fmoc-amino acids typically arise from the protection reaction itself. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-amino acids[1]. Over-activation during synthesis can lead to the formation of Fmoc-dipeptides (e.g., Fmoc-Nle-Nle-OH), which cause double insertions in the peptide sequence[1]. RP-HPLC separates these species based on hydrophobicity. Fmoc-OH, a hydrolysis product of the Fmoc-Cl reagent, will elute earlier than the main peak, whereas the highly hydrophobic dipeptide will elute later.

Why Chiral HPLC for a Racemate? While most natural Fmoc-amino acids require an enantiomeric excess (ee) of >99.0%[2], Fmoc-DL-Nle-OH is explicitly a racemate. The analytical goal here is inverted: we must prove the exact 50:50 ratio of D- and L-isomers. Any deviation implies kinetic resolution during synthesis or external contamination. Polysaccharide-based chiral stationary phases (CSPs) under reversed-phase conditions provide the necessary chiral recognition to baseline-resolve these enantiomers[2].

Why LC-ESI-MS/MS for Trace Analysis? Free norleucine lacks a strong chromophore and will be invisible on standard UV chromatograms. Electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) operating in negative ion mode is highly sensitive for detecting trace free amino acids and confirming the mass of the primary Fmoc-DL-Nle-OH peak[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. System suitability criteria must be met before sample analysis to ensure data trustworthiness.

Protocol 1: Chemical Purity Assessment by RP-HPLC

Objective : Quantify overall chemical purity and separate Fmoc-DL-Nle-OH from common synthesis-related impurities[1]. Materials : C18 Column (e.g., 250 x 4.6 mm, 5 µm), HPLC-grade Acetonitrile (ACN), 0.1% Trifluoroacetic acid (TFA) in Water.

Step-by-Step Methodology :

  • Mobile Phase Preparation : Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in ACN).

  • Sample Preparation : Dissolve 1.0 mg of Fmoc-DL-Nle-OH in 1.0 mL of ACN/Water (50:50, v/v). Filter through a 0.2 µm PTFE syringe filter.

  • Chromatographic Conditions : Set flow rate to 1.0 mL/min and column temperature to 30°C. Monitor the elution profile using a UV detector at 265 nm (specific to the Fmoc chromophore). Inject 10 µL.

  • Gradient Elution :

    • 0-5 min: 20% B

    • 5-20 min: 20% to 90% B (linear gradient)

    • 20-25 min: 90% B (wash)

    • 25-30 min: 20% B (re-equilibration)

  • System Suitability (Self-Validation) : Inject a standard mixture containing Fmoc-OH and Fmoc-DL-Nle-OH. Resolution (Rs) between the two peaks must be ≥ 2.0.

  • Data Analysis : Integrate all peaks. Calculate purity by dividing the Fmoc-DL-Nle-OH peak area by the total peak area of all components, multiplied by 100[1].

Protocol 2: Enantiomeric Ratio Verification by Chiral HPLC

Objective : Baseline resolve the D- and L-enantiomers of Fmoc-Nle-OH to confirm a 50:50 ratio[2]. Materials : Polysaccharide-based Chiral Column (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm).

Step-by-Step Methodology :

  • Mobile Phase : Isocratic elution using 0.1% Formic Acid in Water / Methanol (30:70, v/v).

  • Sample Preparation : Dilute the RP-HPLC sample to 0.1 mg/mL using the mobile phase.

  • Chromatographic Conditions : Set flow rate to 0.8 mL/min and column temperature to 25°C. Monitor via UV at 220 nm and 265 nm.

  • System Suitability (Self-Validation) : The resolution (Rs) between the D-Nle and L-Nle peaks must be ≥ 1.5 (baseline resolution).

  • Data Analysis : Integrate both enantiomer peaks. Calculate the relative percentage of each. The acceptance criterion is 49.0% - 51.0% for each enantiomer.

Protocol 3: Identity and Trace Impurity Profiling via LC-ESI-MS/MS

Objective : Confirm molecular identity and detect non-UV absorbing impurities like free norleucine[3].

Step-by-Step Methodology :

  • Instrument Setup : Interface the RP-HPLC system with a triple quadrupole mass spectrometer equipped with an ESI source.

  • MS Parameters : Operate in Negative ion mode (ESI-). Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C.

  • Scan Modes : Utilize Full Scan (m/z 100-1000) for general impurity profiling and Multiple Reaction Monitoring (MRM) for specific trace impurities.

  • System Suitability (Self-Validation) : Inject a blank (solvent only) to ensure no carryover. The signal-to-noise (S/N) ratio for a 10 ng/mL Fmoc-DL-Nle-OH standard must be ≥ 10.

  • Data Analysis : Confirm the presence of the [M-H]⁻ ion at m/z 352.4 for the main peak. Evaluate the baseline for trace free amino acid signals.

Visualizing the Analytical Logic

The following diagram illustrates the holistic batch release workflow for Fmoc-DL-Nle-OH, demonstrating the parallel analytical streams required to validate the material.

Workflow Start Fmoc-DL-Nle-OH Batch Release RP_HPLC RP-HPLC Analysis (Chemical Purity) Start->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Ratio) Start->Chiral_HPLC MS LC-ESI-MS/MS (Identity & Trace) Start->MS Decision1 Purity ≥ 98.0%? RP_HPLC->Decision1 Decision2 Ratio 50:50 (±1%)? Chiral_HPLC->Decision2 Decision3 Mass Match? MS->Decision3 Pass Approved for SPPS Decision1->Pass Yes Fail Quarantine / Reject Decision1->Fail No Decision2->Pass Yes Decision2->Fail No Decision3->Pass Yes Decision3->Fail No

Analytical Workflow for Fmoc-DL-Nle-OH Purity Assessment and Batch Release.

Understanding the origin of impurities is critical for troubleshooting out-of-specification (OOS) results. The diagram below maps the causality between synthesis deviations and the resulting analytical detections.

Causality Synthesis Fmoc Protection Reaction (DL-Norleucine + Fmoc-Cl) Imp1 Incomplete Protection Synthesis->Imp1 Imp2 Over-reaction / Activation Synthesis->Imp2 Imp3 Fmoc-Cl Degradation Synthesis->Imp3 Res1 Free DL-Norleucine Imp1->Res1 Res2 Fmoc-Nle-Nle-OH (Dipeptide) Imp2->Res2 Res3 Fmoc-OH (Hydrolysis) Imp3->Res3 Detect1 Detected via LC-MS (Low UV Absorbance) Res1->Detect1 Detect2 Detected via RP-HPLC (Late Elution) Res2->Detect2 Detect3 Detected via RP-HPLC (Early Elution) Res3->Detect3

Impurity Formation Causality and Detection Logic in Fmoc-DL-Nle-OH Synthesis.

References

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases . Phenomenex. Available at:[Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization . PubMed / National Institutes of Health. Available at:[Link]

Sources

Methodological & Application

Strategic Rationale: The Role of Norleucine in Peptide Design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) Protocol Utilizing Fmoc-DL-Nle-OH

Methionine (Met) residues are notoriously susceptible to oxidation, readily forming methionine sulfoxide during synthesis, cleavage, or prolonged storage. This oxidative degradation complicates downstream high-performance liquid chromatography (HPLC) purification and severely diminishes the biological half-life of peptide therapeutics[1].

Norleucine (Nle) is a non-proteinogenic, aliphatic isostere of methionine. By replacing the oxidizable thioether linkage with a stable methylene chain, Nle retains the spatial and hydrophobic properties of Met while conferring absolute resistance to oxidation[1]. While the pure L-enantiomer (Fmoc-Nle-OH) is typically used for exact biological mimicry, the racemic mixture (Fmoc-DL-Nle-OH) is highly valuable in the rapid generation of combinatorial libraries, structure-activity relationship (SAR) profiling, and the development of racemic therapeutics[2].

Physicochemical Properties of Fmoc-DL-Nle-OH

To ensure accurate stoichiometric calculations during synthesis, the physicochemical properties of the building block are summarized below.

PropertySpecification
Product Name Fmoc-DL-Nle-OH (Fmoc-DL-norleucine)
CAS Number 144701-20-2 (DL-isomer)[3] / 77284-32-3 (L-isomer)
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White to slight yellow powder
Storage Conditions 2–8 °C, dry and dark to prevent premature degradation

Mechanistic Workflow & Causality

The Fmoc-SPPS strategy relies on a self-validating system of orthogonal protecting groups: the base-labile Fmoc group for temporary N-terminal protection, and acid-labile groups (e.g., tBu, Trt) for side chains[4].

  • Deprotection: 20% Piperidine in DMF is the standard. Piperidine serves a dual mechanistic purpose: it acts as a base to initiate the E1cB elimination of the Fmoc group (releasing CO₂ and dibenzofulvene [DBF]), and acts as a nucleophilic scavenger to trap DBF, preventing it from re-alkylating the peptide chain[5].

  • Coupling: We employ N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure)[6]. This combination avoids the risk of N-terminal guanidinylation—a common truncation side-reaction associated with uronium salts (like HBTU) if the primary amine reacts with the coupling reagent faster than the activated ester[7].

  • Cleavage: Trifluoroacetic acid (TFA) with scavengers (Triisopropylsilane [TIS] and H₂O) is used to simultaneously cleave the peptide from the resin and remove side-chain protecting groups. Scavengers are critical to quench highly reactive carbocations generated during this step, preventing the irreversible alkylation of nucleophilic residues[8].

SPPS_Workflow Resin 1. Resin Swelling (DMF/DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 3. Washing (DMF) Deprotect->Wash1 Coupling 4. Coupling: Fmoc-DL-Nle-OH (DIC/Oxyma) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Capping 6. Capping (Ac2O/DIPEA) Wash2->Capping Cycle Repeat for subsequent amino acids Capping->Cycle Cycle->Deprotect Chain Elongation Cleavage 7. Cleavage & Deprotection (TFA/TIS/H2O) Cycle->Cleavage Final Sequence Product 8. Crude Peptide Isolation (Ether Precipitation) Cleavage->Product

Figure 1: Mechanistic workflow of Fmoc-SPPS detailing the iterative elongation and cleavage steps.

Step-by-Step Experimental Protocol

Scale: 0.1 mmol Resin Choice: Rink Amide AM resin (for C-terminal amides) or 2-Chlorotrityl chloride (2-CTC) resin (for C-terminal acids)[9].

Phase 1: Resin Preparation & Swelling

  • Weigh 0.1 mmol equivalent of resin (e.g., 150 mg for a loading of 0.67 mmol/g) into a fritted SPPS reaction vessel[10].

  • Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes to initiate polymer swelling.

  • Drain the DCM and add 5 mL of N,N-Dimethylformamide (DMF). Agitate for 30 minutes. This optimal swelling maximizes the accessibility of the resin's internal functional groups[11].

  • Drain the DMF completely.

Phase 2: Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin[10].

  • Agitate for 5 minutes, then drain to remove the bulk of the Fmoc group.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure quantitative deprotection[4].

  • Drain and wash the resin thoroughly with DMF (5 × 5 mL, 1 minute each) to remove all traces of piperidine and DBF-piperidine adducts[10]. Self-Validation Check: Perform a Kaiser Test (Ninhydrin test). A positive result (deep blue resin beads) confirms the presence of free primary amines[12].

Phase 3: Coupling of Fmoc-DL-Nle-OH

  • In a separate vial, dissolve 0.4 mmol (4 equivalents, 141.4 mg) of Fmoc-DL-Nle-OH and 0.4 mmol (4 equivalents, 56.8 mg) of Oxyma Pure in 2 mL of DMF[6].

  • Add 0.4 mmol (4 equivalents, ~62 µL) of DIC to the solution. Stir for 2 minutes to pre-activate the amino acid[7].

  • Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate at room temperature for 60–90 minutes[6].

  • Drain the reaction mixture and wash the resin with DMF (4 × 5 mL)[10]. Self-Validation Check: Perform a Kaiser Test. A negative result (colorless/yellow beads) indicates complete coupling[12]. If slightly blue, repeat the coupling step.

Phase 4: Capping (Critical for Fidelity) To prevent the formation of deletion sequences, any unreacted amines must be permanently blocked.

  • Prepare a capping solution: Acetic anhydride / N,N-Diisopropylethylamine (DIPEA) / DMF (10:5:85 v/v/v)[6].

  • Add 5 mL of the capping solution to the resin and agitate for 15 minutes[6].

  • Drain and wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL)[4].

Phase 5: Cleavage and Global Deprotection

  • Transfer the dried resin to a chemical fume hood.

  • Prepare the cleavage cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v). (Note: If the peptide sequence contains Cys, add 2.5% EDT [1,2-ethanedithiol] to prevent oxidative dimerization)[8].

  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2 to 3 hours at room temperature[8].

  • Filter the cleavage solution into a clean 50 mL centrifuge tube. Wash the resin twice with 1 mL of neat TFA and combine the filtrates[8].

  • Concentrate the filtrate to approximately 20% of its original volume under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding 30 mL of ice-cold diethyl ether[8].

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide under a vacuum[8].

Analytical Validation

  • RP-HPLC: Analyze the crude peptide using a C18 column with a linear gradient of Water/Acetonitrile (containing 0.1% TFA). Because Fmoc-DL-Nle-OH is a racemic mixture, expect two distinct diastereomeric peaks if the rest of the peptide consists of chiral (L-) amino acids.

  • LC-MS: Confirm the target mass. The substitution of Met to Nle results in a predictable mass shift of -18 Da per residue (Residue mass: Met = 131.19 Da, Nle = 113.16 Da).

Sources

Application Note: Optimized Cleavage Protocols for Norleucine (Nle)-Containing Peptides in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In solid-phase peptide synthesis (SPPS), the incorporation of Methionine (Met) presents significant challenges due to the high susceptibility of its thioether side chain to oxidation (forming methionine sulfoxide) and alkylation by tert-butyl cations during acid-mediated resin cleavage[1]. To circumvent these degradative pathways, researchers frequently substitute Met with Norleucine (Nle), a sulfur-free, aliphatic bioisostere[2]. This application note details the mechanistic rationale and optimized cleavage protocols for Nle-containing peptides, demonstrating how this substitution simplifies cleavage cocktails, eliminates the need for malodorous thiol-based scavengers, and maximizes crude yield and purity.

Mechanistic Insights: Causality in Experimental Design

The Oxidation and Alkylation Dilemma of Methionine

During the final global deprotection and cleavage step in Fmoc-SPPS, the use of high concentrations of trifluoroacetic acid (TFA) generates highly reactive carbocations (e.g., tert-butyl cations from side-chain protecting groups). Met residues are highly prone to alkylation by these species, and their thioether groups are easily oxidized by dissolved oxygen or reactive oxygen species (ROS)[1][3]. To prevent this, complex and noxious cleavage cocktails—such as Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol)—are mandatory to maintain the residue in its reduced state[2].

The Norleucine Advantage

Norleucine features a straight four-carbon aliphatic side chain that closely mimics the steric bulk and hydrophobicity of Methionine, ensuring that the peptide retains its native biological activity and secondary structure[4]. Because Nle lacks a sulfur atom, it is entirely inert to both oxidation and electrophilic alkylation. Consequently, the causality of experimental design shifts: the absence of a reactive thioether eliminates the requirement for aggressive reducing scavengers like 1,2-ethanedithiol (EDT) or thioanisole[3]. This allows the use of a simplified, highly efficient cleavage cocktail, typically consisting only of TFA, water, and triisopropylsilane (TIS)[5].

Data Presentation: Comparative Cleavage Parameters

The transition from Met to Nle significantly alters the required cleavage parameters. The following table summarizes the quantitative and qualitative differences in handling these residues during the cleavage phase.

ParameterMethionine (Met)-Containing PeptidesNorleucine (Nle)-Containing Peptides
Oxidation Risk High (Forms Methionine Sulfoxide)None (Aliphatic side chain)
Alkylation Risk High (Reacts with t-butyl cations)None
Standard Cleavage Cocktail Reagent K (TFA/Phenol/H2O/Thioanisole/EDT)Standard Cocktail (TFA/TIS/H2O)
Scavenger Requirement EDT, Thioanisole, PhenolTIS, H2O
Post-Cleavage Processing May require post-cleavage reductionDirect precipitation
Typical Crude Purity 60% - 80% (Sequence dependent)>85% (Sequence dependent)

Workflow Visualization

The following diagram illustrates the divergent SPPS cleavage workflows based on the presence of Met versus its bioisostere Nle.

G Start Completed SPPS Resin (Global Deprotection Phase) Met Contains Methionine (Met) Start->Met Nle Contains Norleucine (Nle) Start->Nle MetCocktail Reagent K / Thiol Scavengers (TFA/EDT/Thioanisole/H2O/Phenol) Met->MetCocktail NleCocktail Simplified Cocktail (TFA/TIS/H2O 95:2.5:2.5) Nle->NleCocktail MetResult Risk of Oxidation/Alkylation Requires Odorous Reagents MetCocktail->MetResult NleResult Oxidation-Resistant High Crude Yield & Purity NleCocktail->NleResult

Divergent SPPS cleavage workflows highlighting the simplified processing of Nle-peptides.

Detailed Experimental Protocol: Cleavage of Nle-Peptides

This protocol provides a self-validating methodology for the cleavage of Nle-containing peptides from standard acid-labile resins (e.g., Wang, Rink Amide)[6]. The procedure utilizes visual cues (resin swelling, immediate precipitation) to confirm the success of each step.

Materials Required:

  • Trifluoroacetic acid (TFA, peptide synthesis grade)

  • Triisopropylsilane (TIS)

  • Ultrapure Water (Milli-Q or equivalent)

  • Dichloromethane (DCM)

  • Cold Methyl tert-butyl ether (MTBE) or Diethyl Ether (chilled to -20°C)

Step-by-Step Methodology:

  • Resin Preparation:

    • Transfer the completed peptide-resin to a fritted syringe or a dedicated cleavage vessel.

    • Wash the resin thoroughly with DCM (3 × 5 mL per gram of resin) to remove any residual dimethylformamide (DMF) and to maximally swell the polymer matrix. Causality Note: Proper swelling ensures the cleavage cocktail can penetrate the resin core, leading to uniform cleavage.

    • Dry the resin under a gentle stream of nitrogen for 10-15 minutes until it becomes free-flowing.

  • Cleavage Cocktail Formulation:

    • Prepare the cleavage cocktail freshly in a fume hood. For Nle-containing peptides lacking other highly sensitive residues (like Cys or Trp), use the standard ratio: 95% TFA : 2.5% TIS : 2.5% H2O (v/v/v) [5].

    • Causality Note: TIS acts as a highly effective hydride donor to quench tert-butyl cations, while water quenches highly reactive oxonium ions. The absence of Met negates the need for EDT.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL of cocktail per 1 gram of dry resin).

    • Agitate gently at room temperature for 2 to 3 hours. (Note: Peptides containing multiple Arg(Pbf) residues may require the full 3 hours for complete deprotection).

  • Filtration and Concentration:

    • Filter the cleavage solution into a clean, dry centrifuge tube.

    • Wash the depleted resin with an additional 2-3 mL of neat TFA and combine the filtrates.

    • (Optional) Concentrate the combined filtrate under a gentle stream of nitrogen to approximately one-third of its original volume to improve precipitation efficiency.

  • Precipitation and Isolation:

    • Add 10 volumes of ice-cold MTBE or diethyl ether to the concentrated TFA filtrate. A white precipitate (the crude peptide) should form immediately.

    • Causality Note: Ether acts as an anti-solvent, driving the highly polar peptide out of solution while keeping the lipophilic cleaved protecting groups and TIS dissolved.

    • Centrifuge at 3000 × g for 5 minutes at 4°C. Carefully decant the supernatant.

  • Washing and Drying:

    • Resuspend the peptide pellet in 10 mL of fresh ice-cold ether. Vortex briefly to break up the pellet, then centrifuge again. Repeat this washing step two more times to thoroughly remove residual TFA and scavengers.

    • Dry the final peptide pellet under vacuum or a stream of nitrogen. The crude Nle-peptide is now ready for RP-HPLC purification or lyophilization.

References

  • Source: nih.
  • Source: peptide.
  • A Chemoenzymatic Approach To Produce a Cyclic Analogue of the Analgesic Drug MVIIA (Ziconotide)
  • Source: caltech.
  • Source: ugent.
  • Source: google.
  • aapptec, LLC - Peptides (Side Reactions and Scavengers)

Sources

Application Note: High-Resolution RP-HPLC Purification of Norleucine-Substituted Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Norleucine in Peptide Therapeutics

The development of peptide-based therapeutics and vaccines frequently encounters a critical biochemical hurdle: the susceptibility of sulfur-containing amino acids to oxidative degradation[1]. Methionine (Met), in particular, is highly prone to oxidation by atmospheric oxygen and reactive oxygen species (ROS), rapidly converting into methionine sulfoxide (MetO) and methionine sulfone[2]. This oxidation introduces a chiral center and increases the polarity of the residue, which can disrupt peptide folding, alter subunit association, and ultimately abrogate receptor binding affinity and biological efficacy[3][4].

To circumvent this degradation pathway and improve manufacturability, peptide chemists frequently employ bioisosteric replacement, substituting Methionine with the non-proteinogenic amino acid Norleucine (Nle)[1]. Norleucine replaces the oxidizable thioether sulfur of Methionine with a methylene group (–CH2–), resulting in a linear, unbranched aliphatic side chain that is entirely resistant to oxidation while maintaining the necessary steric profile for major histocompatibility complex (MHC) binding and T cell recognition[1].

Met_vs_Nle Peptide Therapeutic Peptide Met Contains Methionine (Met) (Sulfur-containing) Peptide->Met Nle Contains Norleucine (Nle) (Methylene substitution) Peptide->Nle Oxidation Oxidative Stress (O2, ROS) Met->Oxidation Stable Oxidation Resistant (No Sulfur) Nle->Stable MetO Methionine Sulfoxide (MetO) Altered Folding & Activity Oxidation->MetO Degradation Active Maintained Bioactivity & Extended Shelf-life Stable->Active Preservation

Fig 1. Mechanistic pathway comparing Methionine oxidation susceptibility versus Norleucine stability.

Mechanistic Impact on Chromatographic Behavior

While the Met-to-Nle substitution solves the biological stability problem, it introduces specific challenges during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification.

Hydrophobicity and Retention Shift: Because Nle lacks the polarizable sulfur atom and possesses a purely hydrocarbon side chain, it is significantly more hydrophobic than Met. Consequently, Nle-substituted peptides exhibit stronger retention on C18 stationary phases, requiring a higher concentration of organic modifier (e.g., Acetonitrile) for elution[5][6].

Secondary Structure Induction: The nonpolar environment characteristic of RP-HPLC is a strong inducer of α-helical structures in potentially α-helical amino acid sequences[5]. Norleucine has a high α-helical propensity. When an Nle-peptide enters the hydrophobic stationary phase, it may adopt transient secondary structures that cause peak broadening or split peaks if the on-column denaturation is incomplete[7].

Separation of Isobaric/Isostructural Impurities: During solid-phase peptide synthesis (SPPS), misincorporation or deletion sequences can occur. Separating an Nle-peptide from a Leucine (Leu) or Norvaline (Nval) variant is notoriously difficult because these amino acids are highly hydrophobic and isostructural, often leading to co-elution on standard columns[8].

Table 1: Influence of Amino Acid Substitution on RP-HPLC Retention Dynamics
Amino Acid VariantSide Chain ArchitectureOxidation RiskRelative HydrophobicityExpected RP-HPLC Retention Shift
Methionine (Met) ThioetherHighModerateBaseline Reference
Methionine Sulfoxide (MetO) SulfoxideN/A (Degradant)LowEarly Elution (Negative Shift)
Norleucine (Nle) Linear AliphaticNoneHighLate Elution (Positive Shift)
Leucine (Leu) Branched AliphaticNoneHighLate Elution (Positive Shift)
Norvaline (Nval) Short Linear AliphaticNoneModerate-HighSlight Late Elution

Method Development & Optimization Strategies

To achieve >95% purity for Nle-peptides, the chromatographic method must be explicitly tailored to overcome their hydrophobic and structural tendencies.

  • Stationary Phase Selection: Highly end-capped C18 reversed-phase columns are mandatory[9]. The bulky, hydrophobic nature of Nle forces the peptide deeper into the stationary phase layer, increasing the likelihood of secondary interactions with residual silanols. End-capping neutralizes these silanols, ensuring sharp peak shapes[6]. For analytical resolution of Nle vs. Leu impurities, sub-2 μm core-shell particles are recommended to maximize theoretical plates[8].

  • Mobile Phase Causality: A standard mobile phase of 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B) is optimal[6]. TFA acts as a potent ion-pairing agent, neutralizing basic residues and suppressing silanol ionization, which allows the separation to be driven purely by the hydrophobic differences of the Nle residue[7].

  • Thermal Modulation: To counteract the α-helical induction caused by Nle in the nonpolar column environment[5], the column compartment should be heated to 40°C–50°C. Elevated temperatures disrupt transient secondary structures, lower mobile phase viscosity, and improve mass transfer kinetics, directly resolving peak tailing issues[8].

Purification_Workflow Crude 1. Crude Nle-Peptide LC-MS Mass Confirmation Analytic 2. Analytical RP-HPLC Scout Gradient (5-95% B) Crude->Analytic Mass Match Decision Target Purity Resolved? Analytic->Decision Opt1 Optimize Gradient (Shallow 0.1-0.5% B/min) Decision->Opt1 Co-elution Opt2 Change Selectivity (Temp 40°C, Add Isopropanol) Decision->Opt2 Poor Peak Shape Prep 3. Preparative Scale-Up Focused Gradient around Target %B Decision->Prep Yes Opt1->Analytic Opt2->Analytic Fractions 4. Fraction Collection Orthogonal LC-MS QC Prep->Fractions Collect Peaks Pool 5. Pool Pure Fractions (>95%) Lyophilize & Final QC Fractions->Pool Purity Confirmed

Fig 2. Self-validating RP-HPLC purification workflow for Norleucine-containing peptides.

Self-Validating Preparative Protocol

This protocol is designed as a closed-loop, self-validating system. Progression to each subsequent step is contingent upon passing specific analytical quality control (QC) gates, ensuring that time and expensive crude materials are not wasted on suboptimal preparative runs.

Step 1: Sample Preparation and Mass Confirmation (The "Go/No-Go" Gate)

Causality: Nle-peptides can exhibit poor solubility in purely aqueous buffers due to increased hydrophobicity.

  • Dissolve the crude lyophilized peptide in a mixture of 10–20% Acetonitrile in HPLC-grade water containing 0.1% TFA. If the sequence contains multiple Nle or other hydrophobic residues, the addition of chaotropic agents (e.g., 6M Guanidine HCl) may be required to disrupt aggregation[10].

  • Validation Check: Inject 1 μL onto an LC-MS system. Confirm the presence of the target mass ( [M+H]+ or multi-charged species). Do not proceed to preparative chromatography if the target mass is absent or constitutes <10% of the total ion current.

Step 2: Analytical Scouting (The Predictive Model)

Causality: A broad gradient establishes the baseline retention time, allowing for the calculation of the exact organic modifier concentration required to elute the Nle-peptide.

  • Equip the analytical HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 μm, 300 Å)[6].

  • Run a linear scouting gradient from 5% to 95% Mobile Phase B (0.1% TFA in ACN) over 30 minutes at 1.0 mL/min.

  • Monitor UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues are present).

  • Validation Check: Identify the target peak via mass correlation. Calculate the exact %B at which the peptide elutes (accounting for system dwell volume).

Step 3: Focused Gradient Calculation (The Causality-Driven Scale-Up)

Causality: Because Nle and Leu misincorporations elute very closely, a shallow gradient is required to maximize resolution ( ΔRs​ ).

  • Design a focused preparative gradient: Start the gradient 10% B lower than the calculated elution point from Step 2.

  • Ramp the gradient at a shallow rate of 0.1% to 0.5% B per minute across the elution window (typically a 20–30 minute segment)[9].

  • Include a high-organic wash step (95% B for 5 mins) to elute highly retained hydrophobic aggregates, followed by a re-equilibration step.

Step 4: Preparative Execution (The Isolation Phase)
  • Transfer the method to a preparative HPLC system equipped with a matched stationary phase (e.g., Preparative C18, 21.2 x 250 mm)[9].

  • Scale the flow rate proportionally to the square of the column radii (e.g., ~20 mL/min for a 21.2 mm column).

  • Inject the solubilized crude peptide.

  • Collect fractions based on UV threshold triggering (e.g., >50 mAU at 214 nm). Collect narrow fractions (e.g., 15–30 seconds per tube) across the main peak to isolate the pure Nle-peptide from closely eluting deletion sequences.

Step 5: Orthogonal Fraction QC (The Validation Loop)

Causality: UV absorbance alone cannot differentiate between the target Nle-peptide and an isobaric/isostructural impurity.

  • Analyze aliquots from the leading edge, apex, and tailing edge of the collected preparative fractions using the analytical LC-MS method developed in Step 2.

  • Validation Check: Pool only the fractions that demonstrate >95% purity by UV integration and confirm the correct monoisotopic mass without adducts or oxidation products[6].

  • Lyophilize the pooled fractions to remove water, acetonitrile, and volatile TFA, yielding the purified peptide as a stable TFA salt[11].

Sources

Fmoc-DL-Nle-OH applications in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Implementation of Fmoc-DL-Nle-OH in Peptide Drug Discovery

Introduction & Scientific Rationale

Methionine (Met) residues in peptide therapeutics present a critical developability bottleneck. The thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide during synthesis, formulation, or in vivo circulation. This degradation pathway frequently results in reduced target affinity, altered pharmacokinetics, and increased immunogenicity[1].

Norleucine (Nle), a non-proteinogenic aliphatic amino acid, serves as a near-perfect structural isostere to methionine. By replacing the sulfur atom with a methylene group (–CH2–), Nle perfectly mimics the steric bulk and hydrophobicity of Met while completely eliminating the oxidation liability[2].

While L-Nle is typically used for direct sequence substitution, the deployment of the racemic building block Fmoc-DL-Nle-OH offers a distinct, multiplexed advantage in early-stage drug discovery:

  • Diastereomeric Library Generation : Incorporation of a DL-amino acid at a single position during Solid-Phase Peptide Synthesis (SPPS) yields a 1:1 mixture of two diastereomers (L-Nle and D-Nle analogs). This allows for simultaneous screening of native-like conformations and stereochemically inverted analogs.

  • Proteolytic Stability : The D-Nle epimer often confers localized resistance to exopeptidases and endopeptidases, a critical feature for extending the plasma half-life of membrane-active peptides and peptide vaccines[3].

  • Combinatorial Efficiency : In One-Bead-One-Compound (OBOC) libraries, utilizing Fmoc-DL-Nle-OH doubles the stereochemical diversity of the library without requiring additional split-and-pool steps[3].

Physicochemical Properties & Comparative Data

To understand the impact of substituting Met with Nle enantiomers, we must evaluate their physicochemical profiles. The table below summarizes the key differential metrics.

Table 1: Comparative Physicochemical Properties of Methionine vs. Norleucine Enantiomers

PropertyL-Methionine (Met)L-Norleucine (L-Nle)D-Norleucine (D-Nle)
Side Chain Structure –CH2–CH2–S–CH3–CH2–CH2–CH2–CH3–CH2–CH2–CH2–CH3
Oxidation Susceptibility High (forms sulfoxide)None (aliphatic)None (aliphatic)
Isosteric Match NativeExcellentExcellent (inverted stereocenter)
Protease Resistance Low (cleaved by native enzymes)Low to ModerateHigh (stereochemically unrecognized)
Relative Hydrophobicity ModerateSlightly Higher[4]Slightly Higher[4]
Primary Application Native sequencesDirect oxidation-resistant replacement[1]Half-life extension, SAR probing

Mechanistic Workflow & Visualization

G Met Methionine (Met) Peptide Ox Oxidative Stress (ROS, Formulation) Met->Ox Nle Fmoc-DL-Nle-OH Substitution Met->Nle Isosteric Replacement Deg Met-Sulfoxide Loss of Efficacy Ox->Deg L_Nle L-Nle Analog (Native Isostere) Nle->L_Nle Diastereomer 1 D_Nle D-Nle Analog (Protease Resistant) Nle->D_Nle Diastereomer 2

Logical pathway resolving methionine oxidation liabilities via Fmoc-DL-Nle-OH substitution.

Experimental Protocols

As a self-validating system, the following protocols detail the synthesis of a Nle-substituted peptide using Fmoc-DL-Nle-OH, followed by an analytical workflow to verify both the successful generation of diastereomers and their absolute resistance to oxidation compared to a Met-control.

Protocol 1: Fmoc-SPPS Incorporation of Fmoc-DL-Nle-OH

Objective: Synthesize a target peptide substituting a critical Met residue with DL-Nle to generate a diastereomeric mixture for downstream screening[5].

Materials:

  • Rink Amide Resin (loading ~0.5 mmol/g)

  • Fmoc-DL-Nle-OH (and other sequence-specific Fmoc-amino acids)

  • Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF[5]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H2O

Step-by-Step Methodology:

  • Resin Swelling : Weigh 100 mg of Rink Amide resin into a fritted reaction vessel. Add 3 mL of DCM/DMF (1:1) and agitate for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, maximizing the surface area and ensuring that the reactive sites are fully accessible to incoming reagents.

  • Fmoc Deprotection : Drain the solvent. Add 3 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes. Wash the resin 5 times with DMF.

    • Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via an E1cB mechanism, exposing the primary amine for the next coupling step[5].

  • Amino Acid Activation & Coupling : In a separate vial, dissolve 4 equivalents (relative to resin loading) of Fmoc-DL-Nle-OH and 3.9 equivalents of HATU in 2 mL of DMF. Add 8 equivalents of DIEA. Pre-activate for 2 minutes, then add to the resin. Agitate for 60 minutes.

    • Causality: HATU converts the carboxylic acid of Fmoc-DL-Nle-OH into a highly reactive active ester. Because DL-Nle is a racemate, the growing chiral peptide chain will react with the L- and D- enantiomers at slightly different rates (kinetic resolution). A 60-minute coupling with excess reagents ensures quantitative coupling of both enantiomers, preventing skewed diastereomeric ratios.

  • Washing and Capping : Drain the reaction mixture and wash 5 times with DMF. (Optional: cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences).

  • Elongation : Repeat steps 2-4 for the remainder of the peptide sequence.

  • Global Cleavage : After final Fmoc removal, wash the resin with DCM and dry. Add 3 mL of the TFA/TIPS/H2O cleavage cocktail and agitate for 2 hours at room temperature.

    • Causality: TFA cleaves the peptide from the solid support and removes all acid-labile side-chain protecting groups. TIPS acts as a carbocation scavenger to prevent re-alkylation of the peptide.

  • Precipitation : Filter the cleavage solution into 30 mL of cold diethyl ether to precipitate the crude diastereomeric peptide mixture. Centrifuge, decant the ether, and dry the pellet.

Protocol 2: Oxidation Challenge and Diastereomer Resolution Assay

Objective: Validate the oxidation resistance of the synthesized Nle-peptides and separate the L-Nle/D-Nle diastereomers for individual screening.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve the crude DL-Nle peptide mixture and a synthesized Met-control peptide in 50 mM ammonium bicarbonate buffer (pH 7.4) to a concentration of 1 mg/mL.

  • Oxidative Challenge (Self-Validation) : Add hydrogen peroxide (H2O2) to a final concentration of 1% (v/v) to both the Nle-peptide and Met-peptide solutions. Incubate at 37°C for 4 hours.

    • Causality: H2O2 aggressively forces the oxidation of the thioether in the Met-control to a sulfoxide (+16 Da mass shift). If the Nle-peptide remains unchanged, the assay self-validates that the isosteric substitution successfully conferred oxidation resistance.

  • RP-HPLC Separation : Inject the samples onto a C18 Reverse-Phase HPLC column (e.g., Waters XBridge, 4.6 x 150 mm). Run a linear gradient of 10% to 60% Acetonitrile (with 0.1% TFA) over 30 minutes.

    • Causality: While L-Nle and D-Nle have identical masses, their incorporation into a chiral peptide backbone creates diastereomers. These diastereomers possess distinct three-dimensional conformations and hydrophobic surface areas, allowing them to resolve into two distinct peaks on a C18 column.

  • LC-MS Verification : Collect the two distinct peaks from the DL-Nle run. Analyze via ESI-MS.

    • Expected Result: The Met-control will show a mass shift of +16 Da (or +32 Da for sulfone). Both Nle peaks will exhibit the exact theoretical mass of the unoxidized peptide, confirming absolute stability. The separated peaks can now be lyophilized and subjected to in vitro bioassays to compare the efficacy of the L- vs. D- epimers.

Conclusion

The strategic utilization of Fmoc-DL-Nle-OH transcends simple amino acid substitution. It acts as a multifunctional tool in drug discovery, simultaneously solving the critical developability flaw of methionine oxidation while generating stereochemical diversity. By integrating this building block into standard SPPS workflows, researchers can rapidly identify highly stable, bioactive lead compounds with optimized pharmacokinetic profiles.

References

  • Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres. bioRxiv.org. 1

  • Norleucine. Wikipedia. 2

  • Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. caltech.edu.4

  • Discovery and mechanistic characterization of a structurally-unique membrane active peptide. nih.gov. 3

  • Methods and protocols of modern solid phase peptide synthesis. du.ac.in. 5

Sources

Synthesis and Purification of Oxidation-Resistant Bioactive Peptides Using Fmoc-DL-Nle-OH

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Strategic Rationale

The development of bioactive peptides (e.g., α-MSH, Substance P, and targeted vaccine antigens) is frequently bottlenecked by the chemical instability of Methionine (Met) residues. The thioether side chain of Methionine is highly susceptible to oxidation, rapidly degrading into methionine sulfoxide and methionine sulfone in the presence of reactive oxygen species (ROS) or atmospheric oxygen[1]. This degradation dramatically reduces shelf-life, alters peptide conformation, and compromises receptor binding affinity[2].

To circumvent this liability, Application Scientists employ Norleucine (Nle) , an unnatural aliphatic isostere of Methionine. Norleucine perfectly mimics the steric bulk and hydrophobicity of Methionine but lacks the vulnerable sulfur atom, rendering the peptide entirely resistant to oxidative degradation[1].

The strategic use of the racemic building block Fmoc-DL-Nle-OH during Solid-Phase Peptide Synthesis (SPPS) serves a dual purpose. Rather than synthesizing a single enantiopure peptide, the incorporation of the DL-racemate generates a 1:1 mixture of two diastereomers (the L-Nle and D-Nle epimers) in a single synthetic batch. This is a highly efficient methodology for Structure-Activity Relationship (SAR) screening, allowing researchers to simultaneously probe the stereochemical requirements of the target receptor's binding pocket before isolating the optimal epimer via chromatographic resolution.

Mechanism Met Methionine (Met) Thioether Group ROS Reactive Oxygen Species (ROS) Met->ROS Oxidation Degraded Met-Sulfoxide/Sulfone Loss of Bioactivity ROS->Degraded Degradation Nle Norleucine (Nle) Aliphatic Isostere Stable Oxidation Resistant Retained Bioactivity Nle->Stable Steric mimicry No sulfur atom

Fig 1. Mechanistic comparison of Methionine oxidation versus Norleucine stability in peptides.

Mechanistic Workflow: SPPS and Diastereomer Resolution

The synthesis of DL-Nle containing peptides follows the standard Fmoc/tBu orthogonal protection strategy[3]. However, because a racemic amino acid is introduced into an otherwise enantiopure L-amino acid sequence, the final cleavage yields a diastereomeric mixture.

Unlike enantiomers, diastereomers possess distinct three-dimensional conformations. The introduction of a D-amino acid often disrupts native secondary structures (such as α-helices), exposing different hydrophobic faces of the peptide[4]. This differential hydrophobic footprint allows for the baseline separation of the L-Nle and D-Nle epimers using standard achiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[5].

SPPS_Workflow S1 1. Resin Swelling DMF / DCM S2 2. Fmoc Deprotection 20% Piperidine in DMF S1->S2 S3 3. Coupling Fmoc-DL-Nle-OH DIC / Oxyma Activation S2->S3 Kaiser Test: Blue S4 4. Global Cleavage TFA / TIS / H2O (95:2.5:2.5) S3->S4 Kaiser Test: Yellow S5 5. RP-HPLC Resolution Diastereomer Separation S4->S5 Crude Peptide Eutomer L-Nle Diastereomer (Target Isomer) S5->Eutomer Peak 1 Distomer D-Nle Diastereomer (SAR Probe) S5->Distomer Peak 2

Fig 2. Workflow for the synthesis, cleavage, and chromatographic resolution of DL-Nle peptides.

Validated Experimental Protocol

This protocol is designed as a self-validating system for a 0.1 mmol scale synthesis. Causality for reagent selection is explicitly detailed to ensure field-proven reliability.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

1. Resin Preparation & Swelling

  • Action: Weigh 200 mg of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted reaction vessel. Swell in 3 mL of N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Rink Amide resin is selected to yield a C-terminal amide upon cleavage, which is critical for the exopeptidase resistance and biological activity of many neuropeptides[3]. Swelling expands the polystyrene matrix, maximizing the accessibility of reactive sites.

2. Fmoc Deprotection

  • Action: Treat the resin with 3 mL of 20% (v/v) Piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes. Wash thoroughly with DMF (5 × 3 mL).

  • Causality: Piperidine acts as a mild base to drive the β-elimination of the Fmoc protecting group[3].

  • Validation Checkpoint: Monitor the UV absorbance of the drained piperidine-dibenzofulvene adduct at 301 nm to quantify deprotection efficiency.

3. Coupling of Fmoc-DL-Nle-OH

  • Action: Dissolve 0.4 mmol (4 eq) of Fmoc-DL-Nle-OH and 0.4 mmol (4 eq) of OxymaPure in 2 mL of DMF. Add 0.4 mmol (4 eq) of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes for pre-activation, then add to the resin. Agitate for 60 minutes at room temperature.

  • Causality: The DIC/Oxyma activation system is chosen over HBTU/DIEA. Oxyma forms a highly reactive ester that efficiently couples the slightly sterically hindered racemic mixture while completely preventing the uronium-based N-terminal guanidinylation side-reactions associated with slow HBTU couplings.

  • Validation Checkpoint: Perform a Kaiser (Ninhydrin) test. A pale yellow resin indicates complete coupling. A blue resin indicates unreacted primary amines, dictating a secondary coupling cycle.

Phase 2: Cleavage and Global Deprotection

4. Resin Cleavage

  • Action: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O. Add 3 mL to the resin and agitate for 2 hours at room temperature[3].

  • Causality: TFA breaks the linker bond and removes side-chain protecting groups. TIS is a mandatory bulky carbocation scavenger; it irreversibly quenches the highly reactive t-butyl and trityl cations generated during deprotection, preventing the catastrophic re-alkylation of electron-rich residues (e.g., Trp, Tyr)[3].

5. Precipitation

  • Action: Filter the cleavage solution into 15 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the crude peptide. Decant the ether and wash the pellet twice more with cold ether. Air-dry the pellet.

Chromatographic Resolution & Data Presentation

Because the crude pellet contains a mixture of L-Nle and D-Nle diastereomers, standard purification must be adapted for high-resolution epimer separation[4][5].

RP-HPLC Separation Parameters

Dissolve the crude peptide in 10% Acetonitrile (MeCN) / 90% Water containing 0.1% TFA. Inject onto a preparative C18 column (e.g., 250 × 21.2 mm, 5 µm).

Table 1: Quantitative Parameters for Diastereomeric Resolution via RP-HPLC

ParameterOptimized ValueMechanistic Rationale
Stationary Phase Achiral C18 (100 Å pore)Exploits subtle differences in the hydrophobic footprint caused by the D-amino acid altering the peptide's secondary structure.
Mobile Phase A H₂O + 0.1% TFATFA acts as an ion-pairing agent, suppressing silanol ionization and neutralizing basic residues to sharpen peaks.
Mobile Phase B MeCN + 0.1% TFAOrganic modifier to elute the hydrophobic Nle-containing peptides.
Gradient Slope 0.25% - 0.5% B / min Critical: A highly shallow, isocratic-leaning gradient is mandatory to maximize the resolution ( Rs​ ) between closely eluting diastereomers.
Temperature 45 °CReduces mobile phase viscosity, increasing mass transfer rates and narrowing peak widths for better baseline separation.
Target Resolution ( Rs​ ) > 1.5Ensures complete baseline separation, allowing for the collection of >98% stereopure fractions of both the L-Nle and D-Nle epimers.

Validation Checkpoint: Analyze the collected fractions via LC-MS. Both peaks will exhibit the exact same mass ( [M+H]+ ), confirming they are the target diastereomers. The L-Nle epimer (typically the eutomer) is then advanced to biological assays, while the D-Nle epimer (distomer) is utilized to map the steric boundaries of the target receptor.

References

  • Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres Source: bioRxiv URL:[1]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways Source: BioProcess International URL:[2]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: Creative Peptides URL:[3]

  • Application Notes and Protocols for HPLC Purification of Fmoc-Gly-DL-Ala Containing Peptides Source: Benchchem URL:[5]

  • Comparative study on separation of diastereomers by HPLC Source: R Discovery / Analytical and Bioanalytical Chemistry URL:[4]

Sources

Application Note: Preparation of Fmoc-DL-Nle-OH Solution for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Norleucine (Nle) is a non-proteinogenic amino acid, an isomer of leucine, that serves as a valuable tool in peptide and medicinal chemistry. Incorporated into peptide sequences, it can act as a probe for studying protein-ligand interactions or to enhance metabolic stability by replacing oxidation-sensitive methionine residues. The use of N-(9-fluorenylmethoxycarbonyl)-DL-norleucine (Fmoc-DL-Nle-OH) in Solid-Phase Peptide Synthesis (SPPS) allows for the site-specific introduction of this unique building block.

The success of any automated or manual SPPS protocol is fundamentally dependent on the quality of the input solutions, particularly the dissolved Fmoc-protected amino acids. Incomplete dissolution, particulate matter, or chemical degradation of the amino acid stock can lead to failed couplings, truncated peptide sequences, and difficult purifications.[1] This application note provides a detailed, field-proven protocol for the preparation of Fmoc-DL-Nle-OH solutions, ensuring high-quality, consistent results for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Physicochemical Properties & Reagent Selection

A thorough understanding of the physicochemical properties of Fmoc-DL-Nle-OH is critical for designing a robust dissolution protocol.

Table 1: Key Properties of Fmoc-DL-Nle-OH

PropertyValueSignificance in SPPS
Molecular Formula C₂₁H₂₃NO₄[2][3]Essential for calculating molarity and mass requirements.
Molecular Weight 353.41 g/mol [2][3][4]Dictates the mass needed for a target concentration.
Appearance White to off-white powder/crystalline solid[2][3][5]Visual inspection is the first QC step. Any discoloration may indicate degradation.
Purity Typically >98% (HPLC)[2][3]High purity is crucial to avoid introducing impurities into the peptide sequence.
Solubility Clearly soluble in DMF and other organic solvents like DMSO and DCM.[3][5][6]Determines the choice of solvent for stock solutions.
Melting Point 135-147°C[3][6]A broad range can indicate impurities.
Causality of Solvent Choice

The primary solvent for dissolving Fmoc-amino acids in SPPS is N,N-Dimethylformamide (DMF).[7] Its high polarity effectively solvates the protected amino acids, facilitating a clear, homogenous solution. N-Methyl-2-pyrrolidone (NMP) is a common alternative with a higher boiling point and lower volatility.

  • N,N-Dimethylformamide (DMF): The industry standard. It is crucial to use high-purity, peptide-synthesis-grade DMF. Lower-grade DMF can contain dimethylamine, a byproduct of degradation, which can cause premature deprotection of the Fmoc group, leading to the formation of deletion sequences.[7]

  • N-Methyl-2-pyrrolidone (NMP): An excellent alternative, sometimes offering superior dissolving power for difficult-to-dissolve amino acids. It is more stable than DMF but also more viscous.

For the purposes of this protocol, peptide synthesis-grade DMF will be used as the primary solvent due to its widespread use and effectiveness for dissolving Fmoc-DL-Nle-OH.[3][5]

Required Materials and Equipment

  • Reagents:

    • Fmoc-DL-Nle-OH (Purity ≥98%)

    • Peptide Synthesis Grade N,N-Dimethylformamide (DMF), anhydrous

  • Equipment:

    • Analytical balance (readable to 0.1 mg)

    • Calibrated positive displacement pipettes or glass volumetric pipettes

    • Appropriate-sized volumetric flask (Class A)

    • Glass vials with PTFE-lined caps

    • Vortex mixer

    • Bath sonicator

    • Syringe filters (0.2 or 0.45 µm, PTFE)

Step-by-Step Solution Preparation Protocol

This protocol details the preparation of a standard 0.5 M stock solution of Fmoc-DL-Nle-OH in DMF, a common concentration for automated peptide synthesizers.

Pre-Protocol Preparations
  • Equilibration: Allow the Fmoc-DL-Nle-OH container to come to room temperature before opening to prevent water condensation on the hygroscopic powder.

  • Solvent Quality: Ensure the DMF is from a freshly opened bottle or has been stored under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Dissolution Workflow

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_qc Quality Control A Weigh Fmoc-DL-Nle-OH B Transfer to Volumetric Flask A->B Accurately C Add ~75% of DMF Volume B->C D Vortex to Mix C->D E Sonicate if Needed D->E If solids persist F Add DMF to Final Volume D->F If fully dissolved E->F G Visually Inspect for Clarity F->G H Filter (0.2 µm PTFE) G->H Pass I Transfer to Labeled Vial H->I J Ready for SPPS I->J

Caption: Workflow for preparing Fmoc-DL-Nle-OH solution.

Detailed Steps
  • Calculate Required Mass: To prepare 10 mL of a 0.5 M solution:

    • Moles = Concentration (M) x Volume (L)

    • Moles = 0.5 mol/L x 0.010 L = 0.005 mol

    • Mass (g) = Moles x Molecular Weight ( g/mol )

    • Mass (g) = 0.005 mol x 353.41 g/mol = 1.767 g

  • Weighing: Accurately weigh 1.767 g of Fmoc-DL-Nle-OH using an analytical balance and transfer it quantitatively into a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 7-8 mL of peptide synthesis-grade DMF to the volumetric flask. Cap and vortex the flask vigorously for 1-2 minutes. Fmoc-DL-Nle-OH is generally readily soluble in DMF.[3]

  • Sonication (If Necessary): If any solid particles remain, place the flask in a bath sonicator for 5-10 minutes. This provides gentle energy to break up aggregates and facilitate complete dissolution.[8][9] Avoid excessive heating of the solution.

  • Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, allow it to return to room temperature. Carefully add DMF to the 10 mL graduation mark on the volumetric flask. Invert the flask 10-15 times to ensure homogeneity.

  • Quality Control & Filtration:

    • Visual Inspection: Hold the solution up to a light source to check for any undissolved particulates or haziness. The solution must be perfectly clear.

    • Filtration: For automated synthesizers, it is best practice to filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter into a clean, labeled storage vial. This removes any micro-particulates that could clog the synthesizer's fluidics.

  • Storage: Store the solution in a tightly sealed, clearly labeled vial at 2-8°C. For long-term storage (weeks), storage at -20°C is recommended to prevent degradation.[4] Always allow the solution to warm completely to room temperature before use to prevent water condensation.

Troubleshooting

Table 2: Common Problems and Solutions

ProblemPotential CauseRecommended Action
Solution is hazy or cloudy 1. Incomplete dissolution. 2. Poor quality or "wet" DMF. 3. Low-purity amino acid.1. Sonicate for an additional 10-15 minutes. 2. Prepare a new solution using fresh, anhydrous DMF. 3. Verify the purity of the Fmoc-DL-Nle-OH from the Certificate of Analysis.
Particulates remain after vortexing Aggregated amino acid.Use bath sonication as described in the protocol. Gentle warming (<40°C) can be attempted but is generally not necessary for Fmoc-Nle-OH.
Solution color is yellow Potential degradation of DMF or the amino acid itself.Discard the solution and prepare a fresh batch using high-purity reagents. While a very slight yellow tint can be acceptable, significant color is a sign of impurity.

Safety Precautions

  • Always work in a well-ventilated fume hood when handling DMF, as it is a skin and respiratory irritant.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact).

  • Consult the Safety Data Sheet (SDS) for Fmoc-DL-Nle-OH and DMF before beginning work.

References

  • Matrix Innovation. Fmoc-L-Nle-OH. [Link]

  • PubChem. Fmoc-L-Nle(6-OH)-OH. [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Peptide Synthesis for Beginners. [Link]

  • Delcroix, M. & El-Mahdi, O. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Synpeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • LifeTein. How to dissolve, handle and store synthetic peptides. [Link]

  • Adesis, Inc. Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. [Link]

  • Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-DL-Nle-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SPPS Technical Support Center. Norleucine (Nle) is a highly valuable, non-proteinogenic aliphatic amino acid frequently used as an isosteric substitute for Methionine to prevent thioether oxidation and increase peptide shelf-life[1]. However, utilizing the racemic mixture Fmoc-DL-Nle-OH introduces complex stereochemical and biophysical variables into your synthesis workflow.

This guide provides mechanistic explanations, field-proven troubleshooting strategies, and self-validating protocols to resolve the most common side reactions and synthesis failures associated with this building block.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My analytical HPLC shows a split peak or a broad, unresolved hump after incorporating Fmoc-DL-Nle-OH. Is this a side reaction, degradation, or an impure reagent?

A: This is not a side reaction; it is a fundamental stereochemical consequence of using a racemic (DL) building block.

  • The Causality: Fmoc-DL-Nle-OH contains an equal 50/50 mixture of D-Norleucine and L-Norleucine. When coupled to a growing chiral peptide chain (which typically consists of L-amino acids), it generates two distinct diastereomers[2]. Unlike enantiomers, diastereomers possess different physicochemical properties, including different hydrophobicities and hydrodynamic radii, causing them to elute at slightly different retention times on a reverse-phase HPLC column.

  • The Solution: If your goal is to synthesize a single, structurally uniform peptide, you must switch your building block to enantiomerically pure Fmoc-L-Nle-OH . If you intentionally used the DL mixture (e.g., for antimicrobial peptide library screening to prevent protease degradation), you must optimize your chromatography using a shallower gradient or chiral columns to separate the diastereomers, or proceed with the understanding that your product is a diastereomeric mixture.

Q2: Mass spectrometry reveals a significant population of "des-Nle" deletion sequences (M - 113 Da). Why is the coupling efficiency so low?

A: This is caused by hydrophobic aggregation and subsequent steric shielding on the solid support.

  • The Causality: Norleucine features a straight, unbranched aliphatic side chain. Sequences rich in Nle, or other hydrophobic residues like Val, Ile, and Leu, are highly prone to inter-chain hydrogen bonding. This causes the growing peptide chains to collapse into secondary structures (specifically β -sheets) on the polymeric resin[3]. This aggregation physically shields the N-terminal amine, preventing both the piperidine from removing the Fmoc group and the activated Fmoc-DL-Nle-OH from accessing the amine for coupling[4].

  • The Solution: You must disrupt the hydrogen bonding network. Implement Protocol 1 (below), which utilizes elevated temperatures (microwave assistance) or chaotropic solvent additives to break the β -sheet formations.

Q3: I switched to Fmoc-L-Nle-OH to avoid diastereomers, but I am still seeing +0 Da epimeric impurities. How is racemization occurring during coupling?

A: This is a classic activation-induced epimerization, driven by your choice of coupling reagents and base.

  • The Causality: When Fmoc-L-Nle-OH is over-activated—particularly when using uronium salts (like HBTU or HATU) in the presence of an excess of a strong tertiary amine (like DIPEA)—the activated carboxylate can cyclize into an oxazolone intermediate. The base then abstracts the α -proton, which is unusually acidic in the oxazolone form, leading to planarization and subsequent racemization before the amine nucleophile can attack.

  • The Solution: Switch to an activation chemistry that suppresses oxazolone formation. The combination of DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (Ethyl cyanohydroxyiminoacetate) has been proven to inhibit racemization while maintaining superior coupling efficiency compared to HOBt/HBTU[5].

Part 2: Logical Workflows & Mechanistic Diagrams

G Start Issue Detected with Fmoc-DL-Nle-OH Synthesis Split Multiple HPLC Peaks (Identical Mass) Start->Split Chromatography Issue Incomplete Incomplete Coupling / Deletion Sequences Start->Incomplete Mass Spec shows Des-Nle Dias Diastereomer Formation (Due to DL racemate) Split->Dias Agg Hydrophobic Aggregation (Beta-sheet formation) Incomplete->Agg Sol1 Switch to Fmoc-L-Nle-OH or assay as mixture Dias->Sol1 Sol2 Use Microwave SPPS, or Chaotropic Salts Agg->Sol2

Caption: Diagnostic decision tree for troubleshooting Fmoc-DL-Nle-OH synthesis issues.

G Nle Hydrophobic Nle Residues on Growing Chain Beta Intermolecular H-Bonding (Beta-Sheet Formation) Nle->Beta Steric Steric Shielding of N-terminal Amine Beta->Steric Fmoc Incomplete Fmoc Deprotection Steric->Fmoc Coupling Incomplete Amino Acid Coupling Steric->Coupling Deletion Des-Nle Deletion Peptide Byproducts Fmoc->Deletion Coupling->Deletion

Caption: Mechanistic pathway illustrating how Norleucine induces aggregation and deletion sequences.

Part 3: Quantitative Data & Reagent Comparison

When designing a peptide, understanding the biophysical trade-offs of your building blocks is critical. The table below summarizes the behavioral differences between Methionine and its Norleucine surrogates.

Building BlockOxidation RiskStereochemical Outcome in SPPSAggregation PropensityPrimary Application
Fmoc-L-Met-OH High (Forms sulfoxides)Single EnantiomerModerateNative sequence synthesis
Fmoc-L-Nle-OH Zero (Aliphatic chain)Single EnantiomerHigh (Hydrophobic)Stable therapeutic analogs
Fmoc-DL-Nle-OH Zero (Aliphatic chain)Diastereomeric Mixture High (Hydrophobic)Peptide libraries; AMPs

Part 4: Validated Experimental Protocols

To ensure a self-validating system, every difficult coupling step must be monitored and controlled. Implement the following protocols to overcome aggregation and prevent the propagation of side reactions.

Protocol 1: Aggregation-Disrupting Coupling (Chaotropic Method)

If microwave-assisted SPPS is unavailable, chemical disruption of β -sheets is required to ensure complete Fmoc-DL-Nle-OH coupling.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in a 1:1 mixture of DMF and Dichloromethane (DCM) for 30 minutes to maximize pore expansion.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M LiCl (Lithium Chloride) for 2 × 10 minutes. The lithium ions act as chaotropic agents, disrupting the inter-chain hydrogen bonds.

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-DL-Nle-OH and 4.0 equivalents of OxymaPure in DMF. Add 4.0 equivalents of DIC. Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. React for 60–90 minutes at room temperature with continuous agitation.

  • Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser ninhydrin test.

    • Yellow beads: Coupling is complete. Proceed to Protocol 2.

    • Blue beads: Free amines remain. Repeat steps 3-4 (Double Coupling) before proceeding.

Protocol 2: Capping to Prevent Deletion Sequence Propagation

If the Kaiser test remains slightly positive after double coupling, you must cap the unreacted chains to prevent them from participating in subsequent synthesis cycles, which would create a complex, inseparable mixture of deletion peptides.

Step-by-Step Methodology:

  • Preparation: Prepare a capping solution consisting of 10% Acetic Anhydride ( Ac2​O ) and 5% DIPEA in DMF.

  • Application: Add the capping solution to the resin and agitate for 10 minutes.

  • Reaction: The highly reactive Ac2​O will acetylate any remaining free N-terminal amines, permanently terminating those specific chains.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of acetic anhydride.

  • Verification: Perform a final Kaiser test. The beads must be completely yellow, validating that no free amines remain and the system is ready for the next Fmoc deprotection cycle.

References

  • "Amino Acid Derivatives for Peptide Synthesis." Peptide.com.
  • "Peptide Design Guideline." BioCat.
  • "Application Notes and Protocols for the Use of Fmoc-Gly-DL-Ala in Solid-Phase Peptide Synthesis." BenchChem.
  • "Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides." MDPI.
  • "Recent Progress in the Chemical Synthesis of Class II and S-Glycosylated Bacteriocins." Frontiers in Chemistry.
  • "Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis." ACS Omega.

Sources

Technical Support Center: Racemization of Fmoc-DL-Nle-OH during Activation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance on a critical challenge in solid-phase peptide synthesis (SPPS): the racemization of Fmoc-protected amino acids, with a specific focus on Fmoc-DL-Norleucine-OH (Fmoc-DL-Nle-OH), during the crucial activation step. Maintaining stereochemical integrity is paramount to the biological activity and therapeutic efficacy of synthetic peptides. This guide offers troubleshooting protocols, frequently asked questions (FAQs), and expert insights to help you minimize and manage racemization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for Fmoc-DL-Nle-OH?

A1: Racemization is the conversion of a chiral molecule into a mixture of both of its enantiomers (D and L forms).[1][2] In peptide synthesis, this leads to the incorporation of the incorrect amino acid stereoisomer into the peptide chain. The biological function of a peptide is dictated by its precise three-dimensional structure, which is determined by the specific sequence and chirality of its constituent amino acids.[1] The presence of diastereomers (peptides containing one or more inverted chiral centers) can be difficult to separate from the target peptide and can significantly reduce or even eliminate its therapeutic effect.[1] While Fmoc-DL-Nle-OH is a racemic mixture to begin with, controlling which enantiomer is incorporated and preventing further epimerization of the desired enantiomer at the C-terminus of the growing peptide chain during subsequent couplings is critical.

Q2: What are the primary mechanisms that cause racemization during the activation of Fmoc-amino acids?

A2: There are two main pathways responsible for racemization during the activation of N-protected amino acids:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[1][3] The activated carboxyl group of the Fmoc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1][3]

  • Direct Enolization (Direct Abstraction): This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming a planar enolate intermediate.[1][4] Reprotonation of this achiral intermediate can occur from either side, resulting in a mixture of D and L enantiomers.[1][4]

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[5][6][7] Amino acids with electron-withdrawing groups in their side chains, such as Phenylglycine (Phg), are also more prone to racemization due to the increased acidity of the α-proton.[4][8]

Q4: How do different coupling reagents affect the extent of racemization?

A4: The choice of coupling reagent is a critical factor in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization.[3] Their use necessitates the addition of racemization-suppressing additives.[1][9]

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These are generally considered "low-racemization" reagents as they form active esters in situ.[1][7] However, the level of racemization can still be influenced by the base used and the pre-activation time.[3][10] HATU, for instance, is known for its high reactivity and low racemization potential.[11]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving racemization issues encountered during the activation of Fmoc-DL-Nle-OH.

Issue: Detection of Unexpected Diastereomers in the Final Peptide Product

If you have identified diastereomeric impurities in your final peptide product, the following steps will help you pinpoint and address the source of racemization.

Step 1: Review Your Activation/Coupling Protocol

The conditions of the coupling reaction are the most likely source of racemization.

Potential Cause: Inappropriate Coupling Reagent or Lack of Additives.

  • Explanation: Using carbodiimides like DIC without an additive is a common cause of racemization. The highly reactive O-acylisourea intermediate is prone to oxazolone formation.[1]

  • Recommended Solution:

    • Always use carbodiimides (DIC) in conjunction with a racemization-suppressing additive.[9]

    • Recommended Combinations:

      • DIC / 1-hydroxybenzotriazole (HOBt)

      • DIC / Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Oxyma is a highly effective and non-explosive alternative to HOBt.[3][6]

Potential Cause: Choice and Concentration of Base.

  • Explanation: Strong, non-sterically hindered bases can accelerate the rate of α-proton abstraction, leading to increased racemization.[9][12] Diisopropylethylamine (DIPEA) is a common culprit.[3]

  • Recommended Solution:

    • Switch to a weaker, more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives.[11][12][13]

    • Optimize the base concentration. Use the minimum amount of base necessary to facilitate the coupling reaction.[9]

Potential Cause: Prolonged Pre-activation Time.

  • Explanation: Allowing the activated Fmoc-amino acid to sit in solution for an extended period before adding it to the resin increases the opportunity for oxazolone formation and subsequent racemization.[3][14]

  • Recommended Solution:

    • Minimize the pre-activation time. Add the activated amino acid solution to the resin immediately after preparation.[11][14]

Potential Cause: Elevated Coupling Temperature.

  • Explanation: Higher reaction temperatures can significantly increase the rate of racemization.[3][11] This is particularly relevant for microwave-assisted peptide synthesis.

  • Recommended Solution:

    • Perform the coupling reaction at room temperature or below (e.g., 0°C).[9][11]

    • For microwave-assisted synthesis, consider lowering the coupling temperature.[13]

Experimental Protocol: Standard Low-Racemization Coupling

This protocol provides a starting point for minimizing racemization during the coupling of Fmoc-DL-Nle-OH.

  • Resin Preparation:

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).[11]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-DL-Nle-OH and 3-5 equivalents of Oxyma in DMF.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

    • Allow the mixture to pre-activate for 1-5 minutes.[9]

    • Immediately add the activation mixture to the washed resin.[11][14]

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[9]

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

    • Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.[9]

Data Presentation: Impact of Coupling Reagents on Racemization

The choice of coupling reagent and additive has a significant impact on the level of epimerization. The following table summarizes the percentage of D-isomer formation for the coupling of a model Fmoc-amino acid using various coupling agents.

Coupling ReagentBaseAdditive% D-Isomer (Epimerization)
HBTUDIPEAHOBtHigh
HATUDIPEAHOAtLow
DIC-NoneVery High
DIC-HOBtLow
DIC-OxymaVery Low[6]

Note: This table is a qualitative representation based on literature findings. Actual percentages will vary depending on the specific amino acid, sequence, and reaction conditions.

Visualization of Key Concepts

Diagram 1: Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_0 Activation & Cyclization cluster_1 Base-Catalyzed Enolization cluster_2 Reprotonation & Racemization Activated_AA Activated Fmoc-AA Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_AA->Oxazolone - H₂O Enolate Achiral Enolate Oxazolone->Enolate + Base - H⁺ D_Enantiomer D-Enantiomer Enolate->D_Enantiomer + H⁺ L_Enantiomer L-Enantiomer Enolate->L_Enantiomer + H⁺

Caption: The primary pathway for racemization during amino acid activation.

Diagram 2: Troubleshooting Workflow for Racemization

troubleshooting_workflow Start Racemization Detected Review_Coupling Review Coupling Protocol Start->Review_Coupling Check_Additives Using Carbodiimide Alone? Review_Coupling->Check_Additives Check_Base Using Strong Base (e.g., DIPEA)? Check_Preactivation Long Pre-activation Time? Check_Base->Check_Preactivation No Solution_Base Switch to Weaker Base (NMM, Collidine) Check_Base->Solution_Base Yes Check_Temp Elevated Temperature? Check_Preactivation->Check_Temp No Solution_Preactivation Minimize Pre-activation Time Check_Preactivation->Solution_Preactivation Yes Solution_Temp Lower Reaction Temperature (e.g., 0°C) Check_Temp->Solution_Temp Yes End Racemization Minimized Check_Temp->End No Check_Additives->Check_Base No Solution_Additives Add Oxyma or HOBt Check_Additives->Solution_Additives Yes Solution_Base->End Solution_Preactivation->End Solution_Temp->End Solution_Additives->End

Caption: A systematic approach to identifying and resolving racemization issues.

Analytical Methods for Detecting Racemization

Accurate detection and quantification of racemization are crucial for process optimization and quality control.

Q5: How can I detect and quantify the level of racemization in my synthetic peptide?

A5: Several analytical techniques can be employed to determine the chiral purity of your peptide. The primary methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique that separates enantiomers based on their differential interaction with a chiral stationary phase.[15] It offers good sensitivity and high resolution.[15] The peptide can be hydrolyzed, and the constituent amino acids derivatized (e.g., with Marfey's reagent) before analysis.[10][15]

  • Capillary Electrophoresis (CE): CE provides excellent sensitivity and often higher resolution than HPLC.[15] A significant advantage of CE is its ability to analyze the intact peptide, which avoids potential racemization induced during the hydrolysis step.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to distinguish between diastereomers, often with the aid of chiral derivatizing or solvating agents that induce chemical shift differences between the enantiomers.[15] However, it generally has lower sensitivity compared to HPLC and CE.[15]

Experimental Protocol: Racemization Detection by HPLC after Derivatization with Marfey's Reagent

This protocol outlines a general procedure for quantifying the D- and L-amino acid content of a synthetic peptide.

  • Peptide Hydrolysis:

    • Place approximately 0.1-0.5 mg of the peptide in a hydrolysis tube.

    • Add 200 µL of 6 N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.[10]

    • After hydrolysis, cool the tube and evaporate the HCl to dryness under vacuum.[10]

  • Derivatization with Marfey's Reagent:

    • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.[10][15]

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[15]

    • Incubate the mixture at 40°C for 1 hour.[10]

    • Cool the reaction mixture and quench by adding 20 µL of 2 N HCl.[10]

    • Evaporate the acetone under a stream of nitrogen or by vacuum centrifugation.[10]

  • Chiral HPLC Analysis:

    • Dilute the final sample with the HPLC mobile phase.

    • Inject an appropriate volume onto a C18 reverse-phase HPLC column.

    • Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as the mobile phase.

    • Monitor the elution at 340 nm (for the DNP-derivatives).[15]

    • The L-amino acid derivative typically elutes before the D-amino acid derivative.[10]

  • Quantification:

    • Integrate the peak areas for the D- and L-diastereomers.

    • Calculate the percentage of the D-isomer to determine the extent of racemization.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • 7.4 Racemization Assays. [Link]

  • Epimerisation in Peptide Synthesis - PMC - NIH. [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - Luxembourg Bio Technologies. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. [Link]

  • Epimerisation in Peptide Synthesis - MDPI. [Link]

  • Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography - PubMed. [Link]

  • A protocol for racemization-free loading of Fmoc-amino acids to Wang resin - ResearchGate. [Link]

  • Investigation of racemization during peptide bond formation by gas chromatography of diastereoisomeric tertiarybutyloxycarbonyl amino acid amides | Analytical Chemistry - ACS Publications. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI. [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - ACS Publications. [Link]

  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed. [Link]

  • (PDF) Racemization in peptide synthesis - ResearchGate. [Link]

  • Solid Phase Synthesis-- What are the major problems in the lab? : r/Biochemistry - Reddit. [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection - Peptide Chemistry. [Link]

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this | Request PDF - ResearchGate. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. [Link]

  • Racemization - Wikipedia. [Link]

  • Thermal Cleavage of the Fmoc Protection Group - CHIMIA. [Link]

Sources

Technical Support Center: Aggregation of Peptides Containing Norleucine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with norleucine (Nle)-containing peptides. The substitution of methionine (Met) with its non-oxidizable isostere, norleucine, is a common strategy to enhance peptide stability.[1] However, this modification can introduce significant challenges, most notably peptide aggregation. Norleucine's increased hydrophobicity compared to methionine can alter a peptide's physicochemical properties, leading to issues with synthesis, purification, and solubility.[2][3]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of working with these challenging sequences.

Section 1: The "Why" - Physicochemical Drivers of Aggregation

This section addresses the fundamental principles governing the aggregation of norleucine-containing peptides. Understanding these drivers is crucial for rationally designing experiments and troubleshooting issues.

Q1: Why does replacing methionine (Met) with norleucine (Nle) increase my peptide's aggregation propensity?

A1: The primary reason is the difference in hydrophobicity and structure between the two amino acids. Norleucine is an isostere of methionine, meaning it has a similar size and shape, but it lacks the sulfur atom and is more hydrophobic.[3][4] This seemingly small change has several consequences:

  • Increased Hydrophobicity: The linear, unbranched alkyl side chain of norleucine is more hydrophobic than methionine's side chain.[2] In aqueous environments, peptides with higher hydrophobic content tend to self-associate to minimize the unfavorable interaction between their nonpolar regions and water, a primary driver for aggregation.[5][6]

  • Lack of Oxidation: While the primary benefit of using norleucine is to prevent oxidation of the methionine residue, this also removes a potential check on aggregation.[1] Methionine sulfoxide, the oxidized form of methionine, is significantly more hydrophilic, which can disrupt hydrophobic interactions and reduce aggregation.

  • Altered Inter-chain Interactions: The replacement can modify how peptide chains pack together. While Nle and Met are structurally similar, the subtle difference can affect the formation of stable, ordered aggregates like β-sheets, which are common in aggregated states.[2][7]

Q2: Besides the norleucine substitution, what other factors control peptide aggregation?

A2: Aggregation is a multifactorial problem governed by both intrinsic (sequence-related) and extrinsic (environmental) factors.[5]

  • Intrinsic Factors:

    • Amino Acid Sequence: The overall amino acid composition is critical. A high percentage of hydrophobic residues (>50%) significantly increases aggregation risk.[8] Specific "aggregation-prone regions" (APRs), which are short, hydrophobic, and have a high tendency to form β-sheets, can act as nucleation points for aggregation.[5][9]

    • Net Charge: Electrostatic repulsion between peptide chains with a high net positive or negative charge can prevent them from getting close enough to aggregate.[5] Aggregation is often most severe at the peptide's isoelectric point (pI), where the net charge is zero.[10]

  • Extrinsic Factors:

    • Peptide Concentration: Aggregation is a concentration-dependent process. Higher concentrations increase the likelihood of intermolecular interactions.[5][6]

    • pH and Ionic Strength: The pH of the solution dictates the charge state of acidic and basic residues. Modifying the pH away from the pI can increase net charge and improve solubility.[5] Salts can screen electrostatic charges, which can either promote or inhibit aggregation depending on the specific peptide and salt concentration.

    • Temperature: Higher temperatures can increase the rate of aggregation by promoting protein unfolding (exposing hydrophobic cores) and increasing molecular motion.[6]

    • Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce energy into the system that disrupts peptide structure and promotes aggregation.[11]

Table 1: Physicochemical Property Comparison
Amino AcidStructureSide ChainKey PropertyImplication for Aggregation
Norleucine (Nle) CH₃(CH₂)₃CH(NH₂)CO₂HLinear AlkylHigh Hydrophobicity, Non-oxidizableIncreases aggregation propensity via hydrophobic interactions.[2][3]
Methionine (Met) CH₃S(CH₂)₂CH(NH₂)CO₂HThioetherModerately Hydrophobic, OxidizableLess hydrophobic than Nle; oxidation to sulfoxide increases hydrophilicity, potentially reducing aggregation.[1]
Leucine (Leu) (CH₃)₂CHCH₂CH(NH₂)CO₂HBranched AlkylHigh HydrophobicityStructurally similar to Nle but with a branched side chain; also contributes significantly to aggregation.[12]
Section 2: Troubleshooting Synthesis and Purification

Aggregation issues often first appear during solid-phase peptide synthesis (SPPS) and subsequent purification.

Q3: My synthesis is failing, with low yield and many deletion sequences. Could this be on-resin aggregation?

A3: Yes, this is a classic sign of on-resin aggregation. As the peptide chain elongates on the solid support, it can fold and form intermolecular hydrogen bonds with other chains, leading to a collapsed state.[13][14] This prevents reagents from accessing the reactive N-terminus, causing incomplete couplings and deprotections.[13] Hydrophobic sequences, especially those containing Nle, are highly prone to this.

Troubleshooting Steps:

  • Change the Primary Solvent: If you are using Dimethylformamide (DMF), switch to N-Methyl-2-pyrrolidone (NMP). NMP is a better solvent for structured peptides and can help disrupt aggregation.[13][15]

  • Incorporate Backbone Protection: Use dipeptide building blocks containing a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen, such as Fmoc-Ala-(Dmb)Gly-OH.[16] These groups physically disrupt the inter-chain hydrogen bonding that causes β-sheet formation and aggregation.[10][13]

  • Use "Difficult Sequence" Reagents: Employ stronger coupling reagents like HATU or HCTU. For deprotection, consider adding DBU to the piperidine solution to enhance efficiency.[13]

  • Reduce Resin Loading: Synthesizing on a lower-substitution resin increases the distance between peptide chains, reducing the chance of intermolecular aggregation.[13]

Q4: After cleavage from the resin, my Nle-peptide won't dissolve for HPLC purification. What should I do?

A4: This is a common and frustrating problem. The highly concentrated peptide, now free in a non-ideal cleavage cocktail environment, can rapidly aggregate.

Immediate Actions:

  • Avoid Complete Evaporation: Do not dry the cleaved peptide completely to a hard pellet. Instead, precipitate it in cold ether, centrifuge, and immediately attempt to solubilize the resulting powder.

  • Test Solubility: Before trying to dissolve the entire batch, use a small aliquot to test different solvents. This prevents wasting your entire product on a failed attempt.[8]

  • Use a Strong, HPLC-Compatible Solvent: For initial solubilization, try pure DMSO, Acetonitrile (ACN), or a solution of 50% ACN in water with 0.1% TFA. Once dissolved, you can dilute it with your HPLC mobile phase A for injection. Be aware that injecting a sample in a much stronger solvent than the mobile phase can lead to poor peak shape.

Section 3: Handling, Solubilization, and Storage

Proper handling of the final lyophilized peptide is critical to prevent aggregation and ensure experimental reproducibility.

Q5: What is the best general procedure for solubilizing a new, lyophilized Nle-containing peptide?

A5: A systematic approach based on the peptide's net charge is the most effective way to find a suitable solvent while minimizing the risk of aggregation.[10] Always start with a small test amount before committing your entire stock.[8]

See Protocol 1 for a detailed, step-by-step methodology. The general workflow is illustrated in the diagram below.

G cluster_start cluster_process cluster_solutions cluster_final start Lyophilized Nle-Peptide charge Calculate Net Charge at pH 7 start->charge basic Net Charge > 0 (Basic) charge->basic Positive acidic Net Charge < 0 (Acidic) charge->acidic Negative neutral Net Charge = 0 (Hydrophobic/Neutral) charge->neutral Zero sol_basic 1. Pure Water 2. Add 10% Acetic Acid basic->sol_basic Try sol_acidic 1. Pure Water 2. Add 0.1% NH4OH acidic->sol_acidic Try sol_neutral 1. Min. DMSO/ACN 2. Slowly add Water/Buffer neutral->sol_neutral Try success Peptide Solubilized sol_basic->success sol_acidic->success sol_neutral->success

Caption: Decision workflow for solubilizing Nle-peptides.

Q6: How should I store my Nle-peptide stock solution to prevent aggregation over time?

A6: For long-term stability, it is best to store peptides lyophilized at -20°C or -80°C. If you must store them in solution:

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation.[11]

  • Flash Freeze: Rapidly freeze the aliquots in liquid nitrogen before transferring them to -80°C storage.

  • Solvent Choice: If possible, store in a solvent containing some organic modifier (e.g., 20-50% ACN) or a cryoprotectant like glycerol, as these can inhibit aggregation during freezing. However, ensure these are compatible with your downstream assay.

  • pH: Store at a pH away from the peptide's pI.

Section 4: Experimental Protocols & Characterization

This section provides practical, step-by-step protocols for solubilizing your peptide and characterizing its aggregation state.

Protocol 1: Systematic Solubilization of a Lyophilized Nle-Containing Peptide

This protocol is designed to find an appropriate solvent in a systematic, sample-sparing manner.

  • Preparation:

    • Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.

    • Weigh out a small, representative amount of peptide (e.g., 0.1-0.5 mg) into a low-protein-binding microcentrifuge tube.

  • Calculate Net Charge: Determine the peptide's net charge at neutral pH by assigning +1 to each basic residue (K, R, H, N-terminus) and -1 to each acidic residue (D, E, C-terminus).[10]

  • Solubilization Steps (perform sequentially):

    • Step A (Universal Start): Add a small volume of sterile, deionized water (e.g., to a target concentration of 1-5 mg/mL). Vortex gently. If it dissolves, you are done.

    • Step B (For Basic Peptides, Net Charge > 0): If not soluble in water, add 10-20 µL of a 10% acetic acid solution. Vortex. If this works, you can further dilute with water or buffer.[17]

    • Step C (For Acidic Peptides, Net Charge < 0): If not soluble in water, add 10-20 µL of a 0.1% ammonium hydroxide (NH₄OH) solution. Vortex. Caution: Avoid basic solutions if the peptide contains Cys, as this can promote disulfide bond formation.[10]

    • Step D (For Neutral/Hydrophobic Peptides, Net Charge ≈ 0): This is the most challenging case. i. Add the minimum possible volume of an organic solvent like DMSO or ACN to fully dissolve the peptide.[8] ii. Very slowly (dropwise), while vortexing, add your desired aqueous buffer to the concentrated organic stock.[8] If the peptide precipitates, the final concentration of organic solvent is too low. You may need to optimize this ratio or accept a higher final organic solvent concentration.

  • Final Steps:

    • Once dissolved, sonicate the solution in a bath sonicator for 2-5 minutes to break up any small, pre-existing aggregates.[8]

    • Filter the solution through a 0.22 µm filter to remove any insoluble material before use or storage.

Table 2: Analytical Techniques for Monitoring Peptide Aggregation
TechniquePrincipleInformation GainedProsCons
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Hydrodynamic radius (size) of particles, size distribution, polydispersity.Fast, non-invasive, provides size distribution.Sensitive to dust/contaminants, not ideal for distinguishing monomers from small oligomers.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume as they pass through a porous column.Quantifies monomers, dimers, and higher-order soluble aggregates.[9]High resolution, quantitative, can separate different species.Potential for peptide interaction with the column matrix, requires specific mobile phases.[9]
Thioflavin T (ThT) Fluorescence ThT dye binds specifically to the cross-β-sheet structure of amyloid fibrils, causing a large increase in fluorescence.Detects and quantifies amyloid-like fibrillar aggregates.Highly specific for amyloid structures, very sensitive.Does not detect amorphous or non-fibrillar oligomeric aggregates.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light.Provides information on the secondary structure (α-helix, β-sheet, random coil) of the peptide in solution.[2]Can detect conformational changes that precede aggregation (e.g., random coil to β-sheet transition).Lower sensitivity, requires higher concentrations, provides ensemble-averaged information.
Section 5: Frequently Asked Questions (FAQs)

Q7: Can sonication break up all types of aggregates?

A7: Sonication is effective at dispersing loosely associated, non-covalent aggregates and can help solubilize a difficult peptide.[13] However, it is generally not powerful enough to break down highly stable, ordered aggregates like amyloid fibrils. For those, harsh denaturants like Guanidine-HCl are often required, which may not be compatible with your experiment.[10]

Q8: My Nle-peptide is part of a cell-based assay. What's the safest organic solvent to use for solubilization?

A8: DMSO is generally the preferred organic solvent for cell culture applications due to its relatively low toxicity at low final concentrations (typically <0.5%).[8] Always determine the maximum tolerable DMSO concentration for your specific cell line and ensure your final peptide dilution stays below that limit.

Q9: I see two peaks for my peptide in reverse-phase HPLC. Is this aggregation?

A9: Not necessarily. While aggregation can sometimes cause peak broadening or the appearance of earlier-eluting peaks, two sharp, distinct peaks are more likely due to other issues. These could include:

  • Diastereomers: If your peptide contains isoleucine or threonine, racemization during synthesis can occur.[18]

  • Incomplete Deprotection: Residual side-chain protecting groups can lead to a second, more hydrophobic species.

  • Cis/Trans Isomerization: Peptides containing proline can sometimes exist as two slowly interconverting isomers, which may be resolved by HPLC.[19]

Q10: Can I predict if my Nle-containing sequence will aggregate before I synthesize it?

A10: Yes, several computational tools and algorithms can predict aggregation propensity based on the primary sequence.[5][20] These programs analyze factors like hydrophobicity, charge, and β-sheet forming propensity to identify potential APRs. While not perfect, they can be valuable for flagging high-risk sequences during the design phase, allowing you to make modifications (e.g., adding charged residues) to improve solubility.[17]

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_outcome seq Primary Sequence (APRs) unfolded Unfolded/Misfolded Monomer seq->unfolded nle Norleucine Presence (High Hydrophobicity) nle->unfolded charge Low Net Charge (Near pI) charge->unfolded conc High Concentration conc->unfolded ph pH, Ionic Strength ph->unfolded temp Temperature, Agitation temp->unfolded oligomer Soluble Oligomers unfolded->oligomer Self-Association aggregate Insoluble Aggregates (Amorphous or Fibrillar) oligomer->aggregate Growth & Precipitation

Caption: Key factors influencing Nle-peptide aggregation pathway.

References
  • Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation. PMC, National Center for Biotechnology Information.[Link]

  • Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. PubMed, National Center for Biotechnology Information.[Link]

  • Enhancing Peptide Stability: The Role of L-Norleucine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? PubMed, National Center for Biotechnology Information.[Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.[Link]

  • Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog.[Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC, National Center for Biotechnology Information.[Link]

  • Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Chemical Engineering, University of California, Santa Barbara.[Link]

  • Norleucine. Wikipedia.[Link]

  • Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature Communications.[Link]

  • WORKING WITH PEPTIDES. ProImmune.[Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec.[Link]

  • Chemical formula and numbering of (a) l-norleucine and (b) l-methionine. ResearchGate.[Link]

  • Amino Acid Composition drives Peptide Aggregation. ChemRxiv.[Link]

  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC, National Center for Biotechnology Information.[Link]

  • Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. PMC, National Center for Biotechnology Information.[Link]

  • Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers.[Link]

  • What do you do when your peptide synthesis fails? Biotage.[Link]

  • Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate.[Link]

Sources

Technical Support Center: Troubleshooting Fmoc-DL-Nle-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific physicochemical challenges associated with Fmoc-DL-Nle-OH (Fmoc-protected DL-Norleucine) in N,N-Dimethylformamide (DMF).

This guide moves beyond basic troubleshooting by explaining the thermodynamic and supramolecular causality behind your experimental observations, ensuring your automated synthesis workflows remain robust and self-validating.

Part 1: Mechanistic FAQs & Diagnostic Troubleshooting

Q1: Why does Fmoc-DL-Nle-OH exhibit limited solubility or persistent turbidity in DMF compared to pure Fmoc-L-Nle-OH? A1: While enantiopure amino acids like Fmoc-L-Nle-OH typically dissolve readily in DMF at standard SPPS concentrations (e.g., 0.5 M)[1], racemic mixtures (DL) present unique thermodynamic hurdles. Racemic amino acids frequently crystallize as racemic compounds (co-crystals of D and L enantiomers) rather than simple conglomerates. These co-crystals possess a lower free energy and a significantly higher lattice energy. If the solvation energy of DMF cannot overcome this high lattice energy at room temperature, the solid will remain partially undissolved, presenting as persistent turbidity.

Q2: My Fmoc-DL-Nle-OH solution turned into a viscous gel overnight in the synthesizer reservoir. What causes this? A2: You are observing supramolecular organogelation. Fmoc-protected amino acids are highly prone to self-assembly due to the planar fluorenyl rings, which engage in robust π−π stacking[2][3]. Simultaneously, the carbamate and carboxylic acid moieties form extensive intermolecular hydrogen-bonding networks. In DMF, minor temperature fluctuations or slight solvent evaporation can push the concentration past the Critical Gelation Concentration (CGC), causing the molecules to self-assemble into β -sheet-like fibrillar networks that trap the solvent[2].

Q3: Can I use heating to permanently solve the gelation issue? A3: No. Heating the solution to 30–40°C provides temporary kinetic relief by increasing molecular mobility and breaking non-covalent interactions[4]. However, upon cooling back to ambient temperature in the synthesizer reservoir, the thermodynamically favored fibrillar network will re-form, potentially clogging your fluidic lines. A chemical intervention—such as a binary co-solvent system—is required for a stable process[5][6].

Part 2: Diagnostic Decision Tree

Use the following self-validating workflow to diagnose and rescue problematic Fmoc-DL-Nle-OH solutions before they enter your automated synthesizer.

SolubilityTroubleshooting Start Fmoc-DL-Nle-OH in DMF (0.2 - 0.5 M) Inspect Visual Inspection (25°C, 5 mins) Start->Inspect Clear Clear Solution Inspect->Clear Fully Solvated Turbid Turbid / Particulates Inspect->Turbid Undissolved Solid Gel Viscous / Gelation Inspect->Gel Supramolecular Assembly Action3 Add DIPEA & Coupling Reagent (In-situ Activation) Clear->Action3 Action1 Vortex & Sonicate (10 mins at 30°C) Turbid->Action1 Action2 Add Co-solvent (10-20% NMP or DMSO) Gel->Action2 Action1->Inspect Re-evaluate Action2->Inspect Re-evaluate SPPS Proceed to SPPS Coupling Cycle Action3->SPPS

Figure 1: Diagnostic decision tree for troubleshooting Fmoc-DL-Nle-OH solubility and gelation in DMF.

Part 3: Quantitative Solvent Efficacy

When standard DMF fails, transitioning to a binary solvent mixture is the most reliable method to mitigate side-reactions and ensure complete solvation[5][6].

Solvent SystemEstimated Max Solubility (25°C)Gelation Risk at 0.5 MSPPS CompatibilityMechanistic Rationale
100% DMF ~0.3 MHighExcellent (Standard)Baseline solvent; struggles to overcome the high lattice energy of racemic co-crystals[6].
DMF / NMP (80:20) >0.5 MLowExcellentNMP's higher polarity effectively disrupts π−π stacking of the fluorenyl rings[7].
DMF / DMSO (70:30) >0.6 MVery LowGood (Requires extra washes)DMSO acts as a potent hydrogen-bond acceptor, breaking intermolecular networks[5].
100% DCM <0.1 MN/A (Insoluble)Poor for Fmoc chemistryNon-polar nature cannot solvate the polar backbone or break hydrogen bonds[7].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Standardized Solvation and Rescue Workflow

Objective: Achieve a fully solvated, stable 0.5 M solution of Fmoc-DL-Nle-OH for automated SPPS. Self-Validation Checkpoint: This protocol relies on a binary optical check to dictate the progression of steps, ensuring no undissolved aggregates enter the synthesizer fluidics.

  • Initial Solvation: Weigh the required mass of Fmoc-DL-Nle-OH for a 0.5 M concentration. Add 80% of the target volume of high-purity, amine-free DMF.

    • Causality: Reserving 20% of the volume allows room for co-solvent addition if primary solvation fails without altering your final coupling stoichiometry[6].

  • Mechanical and Thermal Disruption: Vortex the mixture for 60 seconds, followed by sonication in a water bath at 30°C for 10 minutes.

    • Causality: Acoustic cavitation provides the activation energy required to break the high lattice energy of the racemic co-crystal, while mild heating increases solvent kinetic energy[4].

    • Validation Check: Hold the vial to a light source. If optically clear, proceed to Step 4. If turbid or viscous, proceed to Step 3.

  • Binary Solvent Rescue: Add N-Methyl-2-pyrrolidone (NMP) dropwise to reach the final 100% target volume (creating an 80:20 DMF:NMP ratio).

    • Causality: NMP possesses higher polarity than DMF and acts as a stronger hydrogen-bond acceptor, effectively disrupting the supramolecular networks that cause gelation[7].

    • Validation Check: Perform the "tube inversion test." If the meniscus flows freely and the solution is optically clear, the supramolecular network is broken.

  • In-Situ Activation (Immediately prior to coupling): Add the required equivalents of coupling reagent (e.g., HATU) and base (DIPEA).

    • Causality: Conversion of the free carboxylic acid to an activated ester alters the molecular dipole and permanently prevents re-gelation in the synthesizer lines[4].

Protocol 2: Determining the Critical Gelation Concentration (CGC)

Objective: Identify the concentration threshold at which Fmoc-DL-Nle-OH transitions from a true solution to a supramolecular gel in your specific solvent batch[2].

  • Serial Dilution Preparation: Prepare a stock solution of Fmoc-DL-Nle-OH at 1.0 M in DMF. Create a serial dilution gradient (0.8 M, 0.6 M, 0.4 M, 0.2 M) in 5 mL glass vials.

  • Thermal Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to 25°C and agitate for 24 hours to reach thermodynamic equilibrium[4].

  • The Inversion Test (Validation): Invert each vial by 180 degrees.

    • Causality: If the sample flows under its own weight, it is a solution. If it supports its own weight and does not flow, it has crossed the CGC and formed a jammed supramolecular network[2][3]. Use the highest concentration that flows freely as your absolute maximum limit for SPPS formulation.

References[1] Sigma-Aldrich. "Fmoc-Nle-OH Novabiochem 77284-32-3". sigmaaldrich.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmd1Ivm9mInh0cwPQ_FgasF7wTf6CBNqIFIz2gJ-ob94mdUO8Z4-OONCYKbPfntdZPnTO4kUkU-YtLbffEnilx9UlzbtZQFHphLWOeG1y3BNmXjbiK-ACyr4qGmPxnkpzeA1a_qW3hzfoILfHuMto=[4] BenchChem. "Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide". benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmUY0UvxIx-KHi62XqzyD0YazxBGwxEdj_Z-BONxrkl0ouZbe5LYtMXaLB8DOSmo7nbx0H6tkOr-u7_BBpHgH0E-trlabHN67OaOKi4ZK6w_j4uFFuUbZ062-QGSL5gs-JW5hogRdEYDdKnBwbzAHme4Wn2eykVRYoal6C45T_ekdaWkoHpU42EyHW3bYmpxX83b9DetmK8eeDGJDfY5OTJUtLzr8E[5] RSC Publishing. "Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions". rsc.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcRwdkRFj1t988zyNPD2ikTlGdEdWFaGnm9MqjnTsuzMrdXJMEMOOvIZoRwOS_Spgn3gBzGlwAzPVAVITG3Q12r-wLt69B-RMir6D08AzOjI9Zg6oScuwEmqqBjQpktwTOOx52e3ORyk29H3i7FHhSxWrZfadvPBB2[2] CrystEngComm (RSC Publishing). "Hydrogels formed from Fmoc amino acids". rsc.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcimhgQVlPIfYqA6KqyLW7X391LRWk_o64OSn-uXJ0W4hoKlni8FXFNs2RCXF1JeiGiicNdgsjX_9kZKJQWSQsvVLnYGH8KoJi68ZHyReUh7PmNzKNXOrTAClly5-HKqVNOAdtkVNPc-5NGNr-dkEZV72RVPf5QPWl[3] PMC. "Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications". nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDUh8NERki_TXUuqLJmLuvgnI5nzZI_wql6RYcKCSLQ7reTGQ1J4Z4ZhIiH7LHeLGTNYyiQZeRqTNt6pvlBj2Vwnqz4ysLQk7ZB-utwIXp0GRxdLMvkmITMaWVzNl1BzV_fogeSC9hseXMgXQ=[7] AAPPTec. "Solvents for Solid Phase Peptide Stynthesis". peptide.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0QvhQacsGXDEoF7aVh_2oeJAr7NFZDVkDdrBrxKmoRPTeSlVIcqILKrbI_jXCWcj8MmAM9nNITZqtZ9L3L2_-gMr1_jsC9nnbXbwgZJ7wwEPAeYYIG6ieKe5oj0hWrCRApSM03p1f0FWahDMLrx3UwEcpCUotWenYWMFj9bW1VlDdbj_tPaN3rkhNQ9bFZJI2A4gBcS9peDuPXdvyPF-XWE8f9jgh[6] Biotage. "Can binary solvents be used in automated solid-phase peptide synthesis?". biotage.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx6s4a6OMlJBz18ZQYKmyHlIQFk3AZaooQ2uHLzCIP4u5j_nXnL7sFPaYMOcYiJDfoUX88KcTAaz62HjEcWCcCm8Vt9GaRsi2CkbpxKYD6XLUl2gxuaYTYD80qLDCekS-tuVBgOD2YDThpsexJigzqaSoBtYjffQsywPaO0zqOaWY7vS7EZSPcZH2pjf6_igYTAtzMS3hHXSssLwhJUnN-X0KZdxj-XafpuQ==

Sources

Technical Support Center: Troubleshooting Unexpected Byproducts in Fmoc-DL-Nle-OH Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the incorporation of Norleucine (Nle). Fmoc-DL-Nle-OH is widely used as an oxidation-resistant isostere for Methionine. Because it is a racemic (DL) mixture, the formation of diastereomeric peptides is an expected outcome. However, researchers often observe unexpected chemical byproducts—ranging from truncated sequences to mass additions—during Solid-Phase Peptide Synthesis (SPPS). This guide dissects the causality behind these side reactions and provides self-validating protocols to eliminate them.

Table 1: Quantitative LC-MS Diagnostic Guide for Fmoc-DL-Nle-OH Byproducts

Diagnostic Mass Shift (ΔM)Identified ByproductRoot CauseRecommended Action
-113.16 Da Des-Nle Deletion SequenceIncomplete coupling / Active ester hydrolysisOptimize pre-activation; use PyBOP/DIEA.
+178.23 Da Dibenzofulvene (DBF) AdductIncomplete DBF scavenging during Fmoc removalSwitch to Dipropylamine (DPA) deprotection.
+98.0 Da / +115.0 Da Uronium Capping (Guanidinylation)Excess HATU/HBTU reacting with free aminePre-activate Fmoc-DL-Nle-OH prior to resin addition.
Loss of C-term Dipeptide Diketopiperazine (DKP) CleavageIntramolecular attack at the dipeptide stageUse highly sterically hindered 2-CTC resin.

FAQ 1: Why am I seeing a +98 Da mass shift after coupling Fmoc-DL-Nle-OH?

The Causality (Expertise & Experience): A mass addition of +98 Da (or +115 Da depending on the specific uronium salt and ionization state) indicates guanidinylation (uronium capping) of the N-terminal amine. This occurs when highly reactive coupling reagents like HATU or HBTU are added to the resin simultaneously with the Fmoc-DL-Nle-OH amino acid. If the active ester formation is slower than the reaction of the uronium salt with the free peptide-resin amine, the amine is permanently capped as a tetramethylguanidinium derivative, terminating chain elongation[1].

UroniumCapping FreeAmine Free N-terminal Amine (Peptide-Resin) Capping Guanidinylation / Uronium Capping (+98 Da) Chain Termination FreeAmine->Capping Fast reaction with Uronium salt Elongation Successful Coupling Fmoc-DL-Nle-Peptide FreeAmine->Elongation Nucleophilic attack HATU Excess HATU/HBTU (No Pre-activation) HATU->Capping ActiveEster Fmoc-DL-Nle-OBt/OAt (Active Ester) ActiveEster->Elongation

Mechanism of Uronium Capping versus standard Fmoc-DL-Nle-OH coupling in SPPS.

Self-Validating Protocol: Pre-Activation Methodology To validate that uronium capping is the culprit, implement a strict pre-activation step. By ensuring no free HATU/HBTU contacts the resin, capping is mathematically eliminated.

  • Dissolution: Dissolve 4.0 eq of Fmoc-DL-Nle-OH and 3.9 eq of HATU in minimal DMF.

  • Pre-Activation: Add 8.0 eq of N,N-Diisopropylethylamine (DIEA) to the solution. Stir for exactly 2 minutes outside the reaction vessel.

  • Coupling: Transfer the pre-activated solution (now containing the active ester and zero unreacted HATU) to the peptide-resin.

  • Validation: Perform a Kaiser test post-coupling. A negative (yellow) result with the absence of the +98 Da peak on LC-MS confirms successful coupling without capping.

FAQ 2: Why do I observe a -113 Da deletion sequence (Des-Nle) despite extended coupling times?

The Causality: A -113 Da mass shift indicates the complete failure of Fmoc-DL-Nle-OH to couple. While Norleucine is an unbranched aliphatic amino acid, its hydrophobicity can induce localized β-sheet aggregation on the resin. Furthermore, if the active ester hydrolyzes faster than it couples, extended reaction times are counterproductive. Research demonstrates that active esters of hydrophobic amino acids can undergo unwanted hydrolysis parallel to peptide bond formation, effectively wasting the reagent[2].

Self-Validating Protocol: PyBOP/DIEA Double Coupling To counteract active ester hydrolysis and overcome hydrophobic aggregation, switch to PyBOP, which maintains active ester stability longer than uronium salts[2].

  • First Coupling (High Concentration): Dissolve 5 eq Fmoc-DL-Nle-OH and 5 eq PyBOP in a minimum volume of DMF/NMP (to maximize molarity). Add 10 eq DIEA. React for 45 minutes.

  • Drain and Wash: Drain the reaction vessel (do not deprotect). Wash 3x with DMF.

  • Second Coupling (Fresh Reagents): Repeat the coupling with fresh reagents for another 45 minutes. This replenishes any hydrolyzed active ester.

  • Validation: Micro-cleave a small resin sample and analyze via LC-MS. The disappearance of the -113 Da peak validates the kinetic override of the hydrolysis pathway.

FAQ 3: What causes the +178 Da mass addition after Fmoc deprotection?

The Causality: A +178 Da peak is the hallmark of Dibenzofulvene (DBF) alkylation . During Fmoc removal, the base (typically piperidine) abstracts the acidic proton from the fluorene ring, triggering β-elimination to release DBF. If the secondary amine does not efficiently scavenge the highly reactive DBF, it acts as a Michael acceptor and irreversibly alkylates the newly liberated N-terminal amine of the Norleucine residue[3].

DBFAlkylation Start Analyze Crude LC-MS MassShift Determine ΔM from Target Start->MassShift Shift1 ΔM = -113 Da (Des-Nle Deletion) MassShift->Shift1 Shift2 ΔM = +178 Da (DBF Adduct) MassShift->Shift2 Shift3 ΔM = +98 Da (Uronium Capping) MassShift->Shift3 Action1 Double coupling with PyBOP (Prevent Hydrolysis) Shift1->Action1 Action2 Switch to Dipropylamine (DPA) (Enhance DBF Scavenging) Shift2->Action2 Action3 Pre-activate Fmoc-DL-Nle-OH (Deplete free HATU) Shift3->Action3

Diagnostic workflow for resolving unexpected Fmoc-DL-Nle-OH byproducts via LC-MS.

Self-Validating Protocol: DPA-Mediated Deprotection Recent advancements show that Dipropylamine (DPA) is a superior alternative to piperidine, offering excellent DBF scavenging with reduced toxicity and fewer side reactions[4].

  • Deprotection Cocktail: Prepare a fresh solution of 25% v/v Dipropylamine (DPA) in DMF.

  • Step 1 (Initial Cleavage): Treat the resin with the DPA cocktail for 3 minutes to rapidly cleave the Fmoc group. Drain.

  • Step 2 (Scavenging): Treat with fresh DPA cocktail for 10 minutes. The fresh excess of secondary amine ensures 100% of the generated DBF is trapped as a DPA-DBF adduct.

  • Validation: Monitor the UV absorbance of the drain at 301 nm. A sharp, singular peak confirms DBF-adduct formation without peptide alkylation.

FAQ 4: Why am I losing my entire peptide when Nle is at the C-terminal dipeptide stage?

The Causality: If your sequence ends in a conformationally flexible or turn-inducing residue (like Proline) followed by Nle (e.g., Resin-Pro-Nle-Fmoc), you are at extremely high risk for Diketopiperazine (DKP) formation [5]. Upon Fmoc removal, the free amine of Nle undergoes an intramolecular nucleophilic attack on the C-terminal ester linkage connecting the peptide to the resin. This cleaves the dipeptide off the resin entirely as a cyclic DKP, leaving a truncated hydroxymethyl resin that cannot be further elongated[1].

DKPFormation Dipeptide Fmoc-DL-Nle-Pro-Resin (C-terminal dipeptide) Deprotection Fmoc Removal (Base Treatment) Dipeptide->Deprotection FreeAmine H-DL-Nle-Pro-Resin (Free Amine) Deprotection->FreeAmine NucleophilicAttack Intramolecular Attack (Amine attacks ester bond) FreeAmine->NucleophilicAttack Conformational flexibility DKP Diketopiperazine (DKP) Cleaved from Resin NucleophilicAttack->DKP TruncatedResin Hydroxymethyl Resin (Chain Terminated) NucleophilicAttack->TruncatedResin

Pathway of Diketopiperazine (DKP) formation leading to premature chain cleavage.

Self-Validating Protocol: Steric Shielding via 2-CTC Resin To prevent DKP formation, you must physically block the intramolecular attack.

  • Resin Selection: Abandon standard Wang resins. Instead, load the first amino acid onto 2-Chlorotrityl chloride (2-CTC) resin . The massive steric bulk of the trityl group physically shields the ester bond from nucleophilic attack[1].

  • Rapid Deprotection: At the dipeptide stage, minimize the time the free amine exists in a basic environment. Use a rapid 2 x 3-minute deprotection cycle.

  • Immediate Coupling: Immediately add the pre-activated third amino acid to trap the free amine in a new peptide bond before it can cyclize.

  • Validation: Weigh the dried resin after the third coupling. A drastic loss in mass indicates DKP formation occurred; stable mass confirms the 2-CTC steric shield was successful.

References

  • Luna, O. F., Gomez, J., Cardenas, C., Albericio, F., Marshall, S. H., & Guzman, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]

  • Personne, H., Siriwardena, T. N., Javor, S., & Reymond, J. L. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(5), 5050–5056. [Link]

  • Goldschmidt Gőz, V., Nagy, A., Farkas, V., Keszei, E., & Perczel, A. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(53), 30720-30728. [Link]

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13865–13873. [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

Sources

Technical Support Center: Optimizing Fmoc Deprotection for Norleucine (Nle) Residues in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, peptide chemists, and drug development professionals facing challenges with incomplete Fmoc deprotection of Norleucine (Nle) residues during Solid-Phase Peptide Synthesis (SPPS).

Below, you will find mechanistic insights, diagnostic workflows, and self-validating experimental protocols to troubleshoot and optimize your synthesis.

Mechanistic Insights: The Causality of Incomplete Deprotection

To troubleshoot a failing synthesis, we must first understand the chemical and physical environment on the resin.

The Role of Norleucine (Nle): Norleucine is a straight-chain, aliphatic, unnatural amino acid frequently used as an isosteric replacement for Methionine to prevent oxidative degradation during drug development 1. However, its highly hydrophobic nature significantly increases the propensity for peptide aggregation.

The Aggregation Problem: During chain elongation, hydrophobic residues like Nle promote intermolecular hydrogen bonding, leading to the formation of stable β -sheet structures on the solid support 1. This aggregation physically collapses the resin matrix, obstructing the deprotection base (e.g., piperidine) from accessing the sterically shielded N-terminal Fmoc group.

The E1cB Mechanism & Scavenging: Fmoc removal relies on a base-induced E1cB elimination. The base abstracts the acidic β -proton from the fluorenyl ring, leading to the release of carbon dioxide and dibenzofulvene (DBF) 2. DBF is a highly reactive electrophile that must be immediately scavenged by a secondary amine (like piperidine) to prevent irreversible alkylation of the newly liberated amine 1. When aggregation restricts solvent diffusion, this delicate mechanism stalls.

FmocMechanism FmocNle Fmoc-Nle-Peptide-Resin Base Base (Piperidine/DBU) Abstracts acidic β-proton FmocNle->Base E1cB E1cB β-elimination Base->E1cB Products Free Nle-Peptide + CO2 + Dibenzofulvene (DBF) E1cB->Products Scavenge DBF Scavenged by Piperidine (Forms stable adduct) Products->Scavenge SideReact Unscavenged DBF Alkylation Side Reactions Products->SideReact

Figure 1: Mechanism of Fmoc deprotection and the critical role of dibenzofulvene (DBF) scavenging.

Diagnostic Guide: Troubleshooting Nle Deprotection

Q: How do I know if my Fmoc-Nle deprotection has failed? A: The failure manifests in two primary ways depending on analytical techniques:

  • Mass Spectrometry (LC-MS): The absolute hallmark of incomplete Fmoc deprotection is a mass shift of +222 Da in the final cleaved peptide, corresponding to an intact Fmoc group 3. If the failure occurs mid-sequence, you will observe deletion sequences lacking the mass of the subsequent amino acids.

  • UV-Vis Monitoring: In flow-SPPS or automated batch synthesizers, aggregation manifests as a severe broadening or shape change in the Fmoc-deprotection peak (typically monitored at 301-310 nm) 4.

FmocTroubleshooting Start Analyze Crude Peptide (LC-MS / UV-Vis) CheckMass Identify Anomaly Start->CheckMass Mass222 +222 Da Mass Shift (Intact Fmoc) CheckMass->Mass222 MassDel Deletion Sequence (Missing Nle) CheckMass->MassDel Aggreg Diagnose: Nle-Induced Peptide Aggregation Mass222->Aggreg MassDel->Aggreg Opt1 Strategy 1: Extended Time + Chaotropic Agents (HOBt) Aggreg->Opt1 Opt2 Strategy 2: Stronger Base (2% DBU + 2% Piperidine) Aggreg->Opt2 Opt3 Strategy 3: Thermal (Microwave at 75°C) Aggreg->Opt3

Figure 2: Diagnostic workflow for identifying and resolving incomplete Nle Fmoc deprotection.

Experimental Protocols: Self-Validating Systems

To overcome Nle-induced aggregation, we must disrupt the secondary structure or increase the kinetic driving force of the deprotection reaction. Do not simply repeat the standard protocol; apply one of the following validated methodologies.

Protocol A: Extended Piperidine/Chaotropic Deprotection (For Mild Aggregation)

Mechanism: HOBt acts as a chaotropic agent to disrupt inter-chain hydrogen bonding, swelling the resin and allowing piperidine to access the Fmoc group 5.

  • Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Prepare a deprotection cocktail of 20% Piperidine and 0.1 M HOBt in DMF .

  • Add the cocktail to the resin and agitate at room temperature for 3 x 10 minutes (extended exposure).

  • Drain and wash thoroughly with DMF (5 x 1 min).

  • Validation: Perform a Kaiser test. A deep blue resin indicates successful deprotection.

Protocol B: DBU/Piperidine Deprotection (For Severe Aggregation)

Mechanism: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic amidine base that accelerates Fmoc removal dramatically. Crucial Note: Because DBU cannot scavenge DBF, piperidine MUST be included to prevent irreversible alkylation 1.

  • Prepare a solution of 2% DBU and 2% Piperidine in DMF .

  • Add to the swollen resin and agitate at room temperature for 2 x 5-10 minutes .

  • Drain and wash thoroughly with DMF (5 x 1 min).

  • Validation: Analyze a micro-cleavage sample via LC-MS to confirm the disappearance of the +222 Da peak.

Protocol C: Microwave-Assisted SPPS (MW-SPPS)

Mechanism: Thermal energy rapidly disrupts β -sheet aggregation, restoring reaction kinetics 6.

  • Suspend the resin in 20% Piperidine in DMF (or 0.1 M HOBt in 20% Piperidine/DMF).

  • Irradiate in a microwave peptide synthesizer at 75°C for 3 to 4 minutes .

  • Drain and wash with DMF (5 x 1 min) immediately to prevent heat-induced epimerization.

Quantitative Data Comparison

The following table summarizes the operational parameters and causal advantages of each optimization strategy for easy comparison.

ProtocolReagentsTime / TempPrimary Use CaseKey AdvantageLimitation
Standard 20% Piperidine in DMF2 x 10 min, RTBaseline deprotectionWell-established, safe for most sequencesFails in highly aggregated Nle regions
Extended + Chaotropic 20% Piperidine + 0.1 M HOBt in DMF3 x 10 min, RTMild aggregation, Asp-containing sequencesDisrupts H-bonds, reduces aspartimideLonger overall synthesis time
Strong Base 2% DBU + 2% Piperidine in DMF2 x 5 min, RTSevere aggregation, sterically hindered NleHighly accelerated E1cB eliminationCatalyzes aspartimide formation
Microwave 20% Piperidine in DMF3-4 min, 75°CHigh-throughput, difficult sequencesRapid heat-induced disaggregationCan promote epimerization if overexposed

Frequently Asked Questions (FAQs)

Q1: Can I just use 100% DBU for faster deprotection of Nle? A: No. DBU is a non-nucleophilic base and cannot scavenge the dibenzofulvene (DBF) byproduct. Without a secondary amine scavenger like piperidine, DBF will alkylate the free amine, irreversibly capping your peptide and terminating chain elongation 1.

Q2: My sequence contains both Nle and Aspartic Acid (Asp). How do I prevent aspartimide formation while ensuring Nle deprotection? A: Avoid DBU entirely, as it strongly catalyzes aspartimide formation at Asp-Xaa motifs 1. Instead, use 20% piperidine with 0.1 M HOBt or 5% formic acid to suppress the side reaction 5. Alternatively, emerging protocols utilizing dipropylamine (DPA) have been shown to effectively remove Fmoc while strongly reducing aspartimide formation 7.

Q3: Are there sequence-level modifications I can use to prevent Nle aggregation from happening in the first place? A: Yes. Recent advancements in SPPS include the use of a "Synthesis Tag" (SynTag). By appending a highly soluble C-terminal hexa-arginine tag with a cleavable linker, researchers can induce solubility and disrupt aggregation dynamically during the synthesis of highly hydrophobic sequences, keeping the Nle residues accessible 4.

References

  • Title : SYNTHESIS NOTES - Peptides Source : AAPPTec URL : 1

  • Title : Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives Source : PeptideChemistry.org URL : 2

  • Title : Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids Source : BenchChem URL : 3

  • Title : A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins Source : Journal of the American Chemical Society (ACS Publications) URL : 4

  • Title : Fmoc Solid Phase Peptide Synthesis Source : ChemPep URL :5

  • Title : Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides Source : PMC (National Institutes of Health) URL : 6

  • Title : Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis Source : ACS Omega (ACS Publications) URL : 7

Sources

Technical Support Center: Troubleshooting Diketopiperazine (DKP) Formation in Nle-Containing Dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected chain termination or zero-yield results when synthesizing peptides containing Norleucine (Nle) at the C-terminus or penultimate position.

Below, we dissect the mechanistic causes of Diketopiperazine (DKP) formation, provide diagnostic FAQs, and outline self-validating experimental protocols to rescue your solid-phase peptide synthesis (SPPS) workflows.

The Causality of DKP Formation in Nle Sequences

Diketopiperazine (DKP) formation is a notorious, base-catalyzed deletion side reaction in Fmoc-SPPS. It occurs exclusively at the dipeptide stage. When the Fmoc protecting group is removed from the second amino acid (Aa2), the newly liberated, nucleophilic N-terminal amine can undergo an intramolecular attack on the C-terminal ester linkage connecting the first amino acid (Aa1) to the resin. This aminolysis cleaves the peptide from the solid support, washing it away as a stable, 6-membered cyclic dipeptide.

Why is Norleucine (Nle) particularly vulnerable? Norleucine is a linear, unbranched aliphatic amino acid frequently used as an oxidation-resistant isostere for Methionine. Unlike Valine or Isoleucine, which possess β -branching that sterically restricts backbone flexibility, Nle offers minimal steric hindrance.

When Nle is present at the Aa1 or Aa2 position, the dipeptide backbone can easily adopt the cis-amide conformation required for cyclization. Without steric bulk to shield the ester carbonyl, the nucleophilic attack is highly thermodynamically favorable. If standard SPPS protocols (e.g., Wang resin, 20% Piperidine) are used, DKP formation will often outcompete the coupling of the third amino acid, resulting in a complete loss of yield.

DKP_Mechanism A Fmoc-Aa2-Nle-Resin (Protected Dipeptide) B H2N-Aa2-Nle-Resin (Free Amine Intermediate) A->B Base Deprotection C Cyclo(Aa2-Nle) (Diketopiperazine) B->C Intramolecular Aminolysis D Cleaved Resin (Loss of Peptide) B->D

Fig 1: Mechanism of base-catalyzed diketopiperazine formation at the dipeptide stage.

Diagnostic FAQs

Q1: My UV monitoring showed successful Fmoc deprotection for the first two amino acids, but my final cleavage yielded no peptide. What happened? A1: You likely experienced "traceless" DKP formation. Because the cyclic DKP molecule lacks an Fmoc group, it does not trigger a UV signal during subsequent steps. Furthermore, because the intramolecular cleavage detaches the dipeptide from the resin, the DKP byproduct is silently washed away in your DMF/NMP waste streams. The remaining resin is left as an unreactive hydroxyl group, halting all further chain elongation.

Q2: Is DKP formation reversible if I change the pH? A2: No. The formation of the 6-membered piperazine-2,5-dione ring is highly thermodynamically stable and entirely irreversible under SPPS conditions. Prevention is the only viable strategy.

Q3: Can I just use a shorter piperidine deprotection time to fix this? A3: While reducing base exposure helps, it is rarely sufficient for highly susceptible unhindered sequences like those containing Nle, Pro, or Gly. As noted by industry standards (), relying solely on timing is risky; you must introduce steric shielding via your resin choice or alter the deprotection chemistry entirely.

Validated Prevention Protocols

To successfully synthesize Nle-containing dipeptides, you must implement a self-validating system that attacks the DKP mechanism from multiple angles: steric shielding, kinetic trapping, and modified base exposure.

Protocol A: Steric Shielding via 2-Chlorotrityl Chloride (2-CTC) Resin

Causality: The gold standard for preventing DKP is replacing standard benzyl ester linkages (e.g., Wang resin) with a bulky trityl linker. The massive steric bulk of the 2-CTC group physically obstructs the free amine from reaching the ester carbonyl, effectively shutting down the intramolecular attack ().

Step-by-Step Methodology:

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes.

  • Amino Acid Attachment: Dissolve Fmoc-Nle-OH (1.2 eq relative to resin loading) and Diisopropylethylamine (DIPEA, 4.0 eq) in a minimal volume of dry DCM.

  • Loading: Add the solution to the resin and agitate gently at room temperature for 2 hours.

  • Capping: To prevent future side reactions, cap unreacted active chloride sites by adding a mixture of DCM/Methanol/DIPEA (17:2:1 v/v/v) to the reaction vessel. Agitate for 15 minutes.

  • Washing: Drain and wash the resin extensively with DCM (3x) and DMF (3x).

Protocol B: Modified Deprotection Kinetics (DBU/Piperazine)

Causality: Standard 20% piperidine in DMF is relatively slow at removing Fmoc, leaving the free amine exposed to basic conditions for extended periods (15–30 mins). A mixture of 2% DBU and 5% piperazine in NMP accelerates Fmoc removal drastically while minimizing the base-catalyzed aminolysis that drives DKP formation ().

Step-by-Step Methodology:

  • Preparation: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP).

  • Deprotection: Add the solution to the Fmoc-dipeptidyl-resin (Fmoc-Aa2-Nle-Resin).

  • Fast Agitation: Agitate for exactly 5 minutes.

  • Repeat: Drain the vessel and repeat the treatment with fresh solution for another 5 minutes.

  • Immediate Wash: Drain and wash the resin immediately and vigorously with NMP (5 x 1 min) to remove all traces of base before the next coupling step.

Protocol C: Kinetic Trapping via HATU Coupling

Causality: If the free amine is rapidly acylated by the third amino acid (Aa3), it can no longer attack the C-terminal ester. Using highly reactive uronium coupling reagents like HATU kinetically outcompetes the DKP cyclization rate.

Step-by-Step Methodology:

  • Pre-activation: In a separate vial, dissolve Fmoc-Aa3-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and let sit for exactly 1 minute to form the highly reactive active ester.

  • Coupling: Add the pre-activated mixture immediately to the freshly deprotected dipeptidyl-resin.

  • Agitation: Agitate vigorously for 30–45 minutes.

  • Washing: Drain and wash with DMF (3 x 1 min).

DKP_Workflow Start Identify Nle-Dipeptide Sequence Resin Step 1: Use 2-CTC Resin (Steric Hindrance) Start->Resin Deprotect Step 2: Modified Deprotection (2% DBU / 5% Piperazine) Resin->Deprotect Couple Step 3: Rapid Coupling of Aa3 (HATU / DIPEA) Deprotect->Couple Success Successful Chain Elongation (DKP Suppressed) Couple->Success

Fig 2: Synergistic workflow for mitigating DKP formation in Nle-containing peptides.

Quantitative Data Summary

The table below summarizes the expected DKP formation rates when synthesizing unhindered aliphatic dipeptides (like Nle-Nle or Gly-Nle) under various experimental conditions. Implementing a synergistic approach (2-CTC + DBU + HATU) is required for near-quantitative yields.

SPPS StrategyDeprotection BaseCoupling Reagent (Aa3)Resin TypeEstimated DKP Yield (%)
Standard (High Risk) 20% Piperidine in DMFDIC / OxymaWang (Standard Ester)> 50%
Modified Deprotection 2% DBU, 5% Piperazine in NMPDIC / OxymaWang (Standard Ester)~ 10–15%
Steric Shielding 20% Piperidine in DMFDIC / Oxyma2-CTC (Bulky Ester)< 5%
Synergistic (Optimal) 2% DBU, 5% Piperazine in NMPHATU / DIPEA2-CTC (Bulky Ester)< 1%

References

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis , ACS Omega (2022).[Link]

The Causality of Degradation: Mechanistic Overview

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fmoc-DL-Nle-OH (N-α-Fmoc-DL-norleucine). As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we address the exact physicochemical mechanisms that dictate the stability of Fmoc-protected aliphatic amino acids in solution, providing you with self-validating protocols to ensure the integrity of your Solid-Phase Peptide Synthesis (SPPS) workflows.

Fmoc-DL-Nle-OH is a racemic, non-natural aliphatic amino acid derivative widely used in peptide engineering to mimic methionine without the risk of side-chain oxidation. Because norleucine lacks a reactive side chain, the sole locus of instability is the N-alpha-Fmoc protecting group [1].

While the Fmoc group provides robust orthogonal protection against the acidic conditions used for Boc/tBu cleavage, its stability in solution is a dynamic equilibrium dictated by solvent quality[1]. The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism []. When exposed to even weak secondary amines, the acidic proton at the 9-position of the fluorene ring is abstracted. This initiates the formation of dibenzofulvene (DBF) and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine (H-DL-Nle-OH)[].

The primary threat to your stock solutions is not the amino acid itself, but the degradation of your solvent. N,N-Dimethylformamide (DMF), the standard SPPS solvent, slowly hydrolyzes upon exposure to atmospheric moisture to form formic acid and dimethylamine (DMA) [3]. This dissolved DMA acts as the secondary amine base that triggers premature Fmoc cleavage during prolonged storage[4].

G A Aged DMF Solvent (Air/Moisture Exposure) B Hydrolysis Reaction A->B C Dimethylamine (DMA) Formation B->C E Base-Catalyzed β-Elimination C->E Acts as weak base D Fmoc-DL-Nle-OH Stock Solution D->E F Premature Deprotection (Free DL-Nle-OH + DBF) E->F Loss of Fmoc

Logical workflow of DMF degradation leading to premature Fmoc-DL-Nle-OH deprotection.

Quantitative Data: Solution Stability Over Time

The rate of premature deprotection is directly proportional to the specific solvent used and its degradation byproducts. The table below summarizes the extent of Fmoc deprotection over a 7-day period in common SPPS solvents[5].

SolventPrimary Degradant (Amine)Extent of Fmoc Deprotection (7 Days)Application Scientist Recommendation
N,N-Dimethylacetamide (DMAc) Dimethylamine~1%Excellent stability; recommended for long automated synthesis runs.
N,N-Dimethylformamide (DMF) Dimethylamine~5%Standard choice; requires fresh or N₂-sparged solvent. Max storage 1-2 weeks[6].
N-Methyl-2-pyrrolidone (NMP) Methylamine~14%High cleavage risk; methylamine is a primary amine. Prepare solutions fresh daily.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your solutions are stable. Implement the following self-validating workflows to detect degradation and recover compromised solvents.

Protocol A: Detection of Premature Deprotection (Solution-Phase Kaiser Assay)

Causality: The Kaiser (ninhydrin) test detects free primary amines. If Fmoc-DL-Nle-OH has undergone premature β-elimination, the liberated alpha-amine of DL-Nle-OH will react with ninhydrin to form Ruhemann's purple. Self-Validation: This protocol includes mandatory positive and negative controls to prevent false positives caused by solvent impurities.

Step-by-Step Methodology:

  • Preparation: Prepare three glass test tubes labeled Sample, Negative Control, and Positive Control.

  • Aliquot:

    • Sample: Add 10 µL of your Fmoc-DL-Nle-OH stock solution.

    • Negative Control: Add 10 µL of pure, fresh DMF.

    • Positive Control: Add 10 µL of a known free amino acid solution (e.g., 0.1 M H-Gly-OH).

  • Reagent Addition: To each tube, sequentially add:

    • 2 drops of 5% ninhydrin in ethanol.

    • 2 drops of 80% phenol in ethanol.

    • 2 drops of 0.001 M KCN in pyridine.

  • Reaction: Heat all tubes at 100°C in a heating block for exactly 3 minutes.

  • Interpretation:

    • The Positive Control must turn deep blue/purple. The Negative Control must remain yellow/clear.

    • If your Sample turns blue or purple, premature deprotection has occurred. Discard the solution.

Protocol B: Regeneration of Aged DMF (Nitrogen Sparging)

Causality: Dimethylamine (DMA) is highly volatile. Rather than discarding expensive aged DMF, sparging the solvent with an inert gas physically displaces the dissolved DMA, restoring the solvent to a neutral state and preventing premature Fmoc cleavage[3].

Step-by-Step Methodology:

  • Setup: Transfer the aged DMF to a sealed 1 L Schott bottle equipped with a submerged glass gas dispersion frit.

  • Sparging: Connect the frit to a high-purity Nitrogen (N₂) gas line. Sparge the solvent at a moderate, steady flow rate (bubbling vigorously but not splashing) for 2 to 4 hours at room temperature.

  • Validation: Dissolve a small test batch of Fmoc-DL-Nle-OH in the sparged DMF. Incubate at room temperature for 24 hours, then subject it to Protocol A . If the solution remains yellow, the DMF has been successfully regenerated[3].

Frequently Asked Questions (FAQs)

Q: Does the racemic nature (DL) of Fmoc-DL-Nle-OH affect its chemical stability in solution compared to the pure L-enantiomer? A: No. The stereochemistry at the alpha-carbon has zero thermodynamic influence on the base-lability of the Fmoc carbamate linkage. Both enantiomers degrade at the exact same rate in aged DMF. However, be aware that using a DL mixture in SPPS will result in a final peptide product that is a complex mixture of diastereomers.

Q: I see a fine white precipitate in my Fmoc-DL-Nle-OH solution after leaving it on the synthesizer for a week. What is it? A: This is a classic visual indicator of Fmoc loss. The precipitate is polymerized dibenzofulvene (DBF) [7]. When the Fmoc group is cleaved by solvent impurities, the resulting DBF is highly reactive and will spontaneously polymerize or form adducts over time, dropping out of solution. Do not use this solution.

Q: Can I substitute DMF with NMP to improve long-term stability? A: Absolutely not. While NMP is an excellent solvent for difficult, aggregating peptide sequences, it is significantly worse for long-term Fmoc stability. NMP degrades to yield methylamine[5]. Because methylamine is a primary amine, it is sterically less hindered and more nucleophilic than the secondary amine (DMA) generated by DMF, leading to much faster Fmoc cleavage (see Quantitative Data table).

References

  • MacCoss, M., et al. (2018). Regeneration of aged DMF for use in solid-phase peptide synthesis. Journal of Peptide Science / PubMed (NIH). Available at:[Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Springer Nature. Available at:[Link]

  • Lokey Lab. (2017). Fmoc - Lokey Lab Protocols. Wikidot. Available at:[Link]

Sources

Technical Support Center: Impact of DL-Norleucine on Peptide Structure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide engineering. This guide is designed for researchers and drug development professionals troubleshooting structural anomalies, purification challenges, and bioactivity shifts when incorporating DL-Norleucine into synthetic peptides.

Overview & Mechanistic Causality

Norleucine (Nle) is a non-proteinogenic, straight-chain aliphatic amino acid frequently utilized as an oxidation-resistant isostere for Methionine (Met)[1]. Because Methionine's thioether group is highly susceptible to oxidation—which can compromise the shelf-life and efficacy of peptide therapeutics—Norleucine replaces the sulfur atom with a methylene group, preserving the residue's van der Waals volume and hydrophobicity[1][2].

However, commercially available Norleucine is often supplied as a racemic mixture (DL-Norleucine ). Coupling a racemic amino acid to an enantiopure L-peptide yields a mixture of diastereomers. The incorporation of the D-enantiomer (D-Nle) into a homochiral L-peptide introduces a localized stereochemical inversion that severely disrupts regular secondary structures, such as α -helices and β -sheets[3][4]. Understanding the causality behind these structural shifts is critical for successful peptide design and purification.

Diagnostic Troubleshooting Workflow

When substituting Methionine with DL-Norleucine, researchers frequently encounter unexpected chromatographic behavior or loss of bioactivity. The following self-validating workflow illustrates how to diagnose and resolve these structural disruptions.

G A Synthesized Peptide (DL-Norleucine) B RP-HPLC Analysis A->B C Multiple Peaks (Diastereomers) B->C Yes D Single Peak (Enantiopure) B->D No E Optimize RP-HPLC (Temp Profiling) C->E F Far-UV CD Spectroscopy D->F E->F Isolate Fractions G Maintained Helix (L-Nle Isostere) F->G Minima at 208/222nm H Disrupted Structure (D-Nle Effect) F->H Loss of bands

Workflow for diagnosing and resolving structural disruptions in DL-Norleucine substituted peptides.

Frequently Asked Questions (FAQs)

Q: Why substitute Methionine with Norleucine in the first place? A: Methionine contains a thioether group that readily oxidizes to methionine sulfoxide, compromising peptide stability and manufacturability[1]. Norleucine is an oxidation-resistant isostere that maintains similar hydrophobicity and steric bulk[1]. This substitution preserves native peptide functions, such as MHC-I binding in peptide vaccines[1] and membrane insertion in antimicrobial peptides[2].

Q: Why did my peptide lose its α -helical structure after DL-Norleucine substitution? A: DL-Norleucine is a racemic mixture. While L-Norleucine seamlessly integrates into homochiral L-peptides, the D-enantiomer introduces a local change in chirality[4]. This stereochemical inversion clashes with the right-handed twist of an α -helix, disrupting the hydrogen-bonding network and forcing the peptide into a random coil or turn conformation[3][4].

Q: Can the structural disruption caused by D-Norleucine be advantageous? A: Yes. Strategic incorporation of D-amino acids can deliberately break extended β -sheets to prevent unwanted aggregation or amyloid formation[3]. Furthermore, D-amino acids are highly resistant to endogenous proteases, significantly increasing the in vivo half-life of the peptide[3]. In membrane-active peptides, diastereomers often exhibit reduced toxicity against mammalian cells while retaining antibacterial efficacy via a membrane-carpet mechanism[4].

Troubleshooting Guides

Issue 1: Multiple peaks observed during RP-HPLC purification.
  • Causality: Coupling a racemic amino acid (DL-Nle) to an enantiopure L-peptide generates a mixture of diastereomers (the all-L-peptide and the D-Nle-substituted peptide). Unlike enantiomers, diastereomers possess distinct three-dimensional conformations, altering their hydrophobic surface area and leading to different interactions with the RP-HPLC stationary phase[5][6].

  • Resolution: Perform temperature-profiled RP-HPLC (See Protocol B). Alternatively, synthesize the peptide using enantiopure Fmoc-L-Norleucine-OH to prevent diastereomer formation.

Issue 2: Loss of bioactivity in receptor-binding or membrane-active peptides.
  • Causality: The D-Nle diastereomer has disrupted the required secondary structure (e.g., an amphipathic α -helix) necessary for target engagement or membrane insertion[4].

  • Resolution: Isolate the peaks via RP-HPLC. Use Far-UV Circular Dichroism (CD) spectroscopy (See Protocol A) to identify which fraction retains the native α -helical signature. The fraction exhibiting minima at 208 nm and 222 nm is the active L-Nle diastereomer[7][8].

Quantitative Data: Structural Impact Comparison

The following table summarizes the physicochemical and structural impacts of substituting Methionine with either enantiomer of Norleucine within a standard L-peptide framework.

Amino Acid ResidueSide Chain StructureOxidation SusceptibilityImpact on L-Peptide α -HelixRelative Hydrophobicity
L-Methionine (WT) -CH₂-CH₂-S-CH₃HighStabilizes (Native)Baseline
L-Norleucine -CH₂-CH₂-CH₂-CH₃NoneStabilizes (Isosteric)Slightly Increased
D-Norleucine -CH₂-CH₂-CH₂-CH₃NoneDisrupts (Induces turns/coils)Slightly Increased

Self-Validating Experimental Protocols

Protocol A: Evaluating Secondary Structure via Far-UV CD Spectroscopy

Causality: Peptide bonds absorb left- and right-circularly polarized light differently depending on their spatial arrangement. α -helices, β -sheets, and random coils yield distinct spectral signatures in the Far-UV region (190–250 nm)[7][9]. Self-Validation: Always run the wild-type (Met-containing) peptide as a positive control. If the WT fails to show expected helicity, the buffer conditions (e.g., pH, ionic strength) are denaturing the peptide.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified peptide fractions (L-Nle and D-Nle diastereomers) and the WT control in a UV-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1–0.2 mg/mL[10]. Avoid buffers with chloride ions (e.g., NaCl, Tris-HCl), as they heavily absorb light below 200 nm.

  • Instrument Setup: Load 300 µL of the sample into a high-transparency quartz cuvette with a 0.1 cm path length[8].

  • Data Acquisition: Scan the samples from 190 nm to 260 nm at 25°C. Use a data pitch of 0.5 nm, a bandwidth of 1.0 nm, and accumulate 3–5 scans to improve the signal-to-noise ratio[7].

  • Baseline Correction: Subtract the buffer-only blank spectrum from all peptide spectra.

  • Data Conversion: Convert the raw ellipticity ( θ , in millidegrees) to Mean Residue Ellipticity (MRE, [θ] ) to normalize for peptide length and concentration[7].

  • Interpretation: The L-Nle peptide should mirror the WT control (negative bands at ~208 nm and ~222 nm, positive band at ~192 nm for α -helices)[7][8]. The D-Nle peptide will typically show a flattened spectrum or a shift toward a random coil signature (strong negative band near 195 nm)[8].

Protocol B: RP-HPLC Separation of DL-Norleucine Diastereomers

Causality: Diastereomers have identical molecular weights but different structural flexibilities and ordered water molecule associations. These conformational differences dictate their elution order on a hydrophobic stationary phase[5][6]. Self-Validation: Spike an aliquot of the unpurified DL-Nle peptide mixture with a known, pure L-Nle peptide standard. The chromatographic peak that increases in relative area definitively identifies the L-diastereomer fraction.

Step-by-Step Methodology:

  • Column Selection: Utilize a C8 or C18 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)[5][6].

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile[6].

  • Gradient Optimization: Apply a shallow linear gradient (e.g., increasing Solvent B by 0.5% to 1.0% per minute) across the expected elution range of the peptide.

  • Temperature Profiling: Run the separation at standard (25°C–30°C) and elevated temperatures (60°C–65°C)[5]. Mechanistic note: Elevated temperatures can partially denature secondary structures, exposing different hydrophobic faces and often drastically improving the resolution between conformationally distinct diastereomers[5].

  • Detection & Collection: Monitor absorbance at 214 nm (peptide bond absorption). Collect the separated peaks manually or via an automated fraction collector for subsequent CD analysis (Protocol A) or mass spectrometry.

Sources

Troubleshooting Guide: Moisture-Induced SPPS Failures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling Fmoc-DL-Nle-OH (N-α-Fmoc-DL-norleucine).

While norleucine is a highly hydrophobic, aliphatic amino acid, its Fmoc-protected derivative is notoriously hygroscopic in its powdered form[1]. If mishandled, atmospheric moisture rapidly compromises the reagent, leading to stoichiometry mismatches, quenched coupling agents, and ultimately, failed solid-phase peptide synthesis (SPPS). This guide synthesizes field-proven insights, root-cause analyses, and self-validating protocols to ensure absolute scientific integrity during your SPPS workflows.

Issue A: Consistently Low Coupling Yields and Truncated Sequences

  • Root Cause Analysis (Causality): When hygroscopic Fmoc-DL-Nle-OH absorbs water, the moisture is introduced directly into the coupling environment. Water acts as a competing nucleophile against the resin-bound amine. During activation with reagents like HATU or DIC, the water rapidly hydrolyzes the highly reactive intermediate (e.g., the O-At ester) back into the inactive carboxylic acid. This not only consumes your expensive coupling reagent but also drastically lowers the effective concentration of the activated amino acid, leading to incomplete couplings.

  • Resolution: Transition to an anhydrous handling workflow. If moisture contamination is suspected, increase the coupling equivalents from 3x to 5x to buffer against reagent quenching, and utilize a stronger activator system (e.g., HATU/DIPEA) rather than standard carbodiimides.

Issue B: Mass Discrepancies and Stoichiometry Mismatches

  • Root Cause Analysis (Causality): Absorbed water adds "invisible" non-reactive mass to your powder. If you calculate your equivalents based on the dry molecular weight (353.41 g/mol )[1], but the powder contains 5–10% water by weight, you are inadvertently introducing fewer effective equivalents of the amino acid into the reaction vessel. Furthermore, the racemic (DL) crystal lattice can sometimes exhibit irregular moisture uptake kinetics compared to pure enantiomers, making visual detection of moisture difficult.

  • Resolution: Implement the self-validating desiccation protocol (SOP A) prior to weighing.

Issue C: Premature Fmoc Deprotection During Coupling

  • Root Cause Analysis (Causality): This is often a secondary effect of poor solvent quality rather than the amino acid itself. If moisture degrades your DMF solvent, it accelerates the breakdown of DMF into dimethylamine and formic acid. Dimethylamine acts as a secondary amine and will prematurely cleave the Fmoc group during the coupling stage, leading to double insertions[2].

  • Resolution: Only use high-quality, amine-free anhydrous DMF[2].

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , meaning the workflow includes built-in checkpoints to verify success before proceeding to the next step.

Protocol A: Moisture-Free Handling & Desiccation
  • Storage: Store Fmoc-DL-Nle-OH at 2–8°C in a tightly sealed container within a secondary desiccator cabinet containing Drierite or silica gel[1].

  • Equilibration (Critical): Before opening, remove the container from the refrigerator and allow it to equilibrate to room temperature (RT) for at least 60 minutes.

    • Causality: Opening a cold container causes immediate condensation of atmospheric moisture directly onto the powder, ruining the batch.

  • Desiccation Check: If the powder appears clumped (indicating moisture ingress), transfer it to an open glass vial and place it in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 24 hours.

    • Self-Validation Checkpoint: Weigh the vial before and after the 24-hour cycle. A mass reduction confirms the removal of absorbed water. Once the mass stabilizes across two consecutive weigh-ins, the powder is truly anhydrous.

  • Weighing: Weigh the required amount rapidly under a dry nitrogen stream or inside a glove box.

Protocol B: Anhydrous Coupling of Fmoc-DL-Nle-OH
  • Resin Preparation: Swell the peptidyl-resin in amine-free anhydrous DMF for 30 minutes[2].

  • Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the previous Fmoc group. Wash thoroughly (5x) with DMF to remove all traces of base[3].

  • Activation: In a dry vial, dissolve 5.0 equivalents of Fmoc-DL-Nle-OH and 4.9 equivalents of HATU in 2 mL anhydrous DMF. Add 10.0 equivalents of DIPEA.

    • Causality: Using slightly less HATU (4.9 eq) than the amino acid (5.0 eq) ensures that no excess uronium salt is left to react with the N-terminal amine on the resin, which would cause irreversible chain capping (guanidinylation)[2].

  • Coupling: Transfer the activated solution to the resin. Agitate at RT for 45–60 minutes.

  • Self-Validation Checkpoint (Kaiser Test): Extract a few resin beads, wash with DCM, and add Kaiser reagents (ninhydrin/phenol/KCN). Heat at 100°C for 3 minutes. A clear/yellow solution confirms complete coupling. A blue color indicates unreacted amines, dictating that a second coupling cycle is mandatory before proceeding.

Quantitative Data Presentation

Table 1: Physicochemical Properties of Fmoc-DL-Nle-OH | Property | Specification | | :--- | :--- | | Chemical Name | N-α-Fmoc-DL-norleucine | | Molecular Weight | 353.41 g/mol [1] | | Empirical Formula | C21​H23​NO4​ [1] | | Storage Temperature | 2–8°C (Strictly protect from moisture)[1] | | Appearance | White to slight yellow free-flowing powder[1] |

Table 2: Impact of Moisture Contamination on SPPS Coupling Efficiency

Moisture Content (w/w) Coupling Efficiency Reagent Stability (HATU/DIC) Stoichiometry Shift (Target: 5.0 eq)
< 0.5% (Dry) > 99% Stable for duration of coupling 5.0 eq (Accurate)
2.0% (Mild) ~ 92 - 95% Mild hydrolysis of active ester ~ 4.9 eq

| > 5.0% (Wet) | < 80% | Rapid degradation; requires double coupling | < 4.5 eq (Critical deficit) |

Visualizing the Handling Workflow

The following logic diagram maps the critical path for handling hygroscopic Fmoc-amino acids to ensure zero moisture contamination during SPPS.

Workflow Start Storage: 2-8°C Desiccated Equilibrate Equilibrate to RT (Min. 60 mins) Start->Equilibrate Weigh Rapid Weighing (N2 Environment) Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMF Weigh->Dissolve Activate Activation (HATU / DIPEA) Dissolve->Activate Couple SPPS Coupling to Peptidyl-Resin Activate->Couple Validate Validation (Kaiser Test) Couple->Validate

Caption: Workflow for handling and coupling hygroscopic Fmoc-DL-Nle-OH.

Frequently Asked Questions (FAQs)

Q: Can I lyophilize my Fmoc-DL-Nle-OH if it becomes severely clumped with moisture? A: Direct lyophilization of the raw powder is difficult due to its exceptionally low aqueous solubility. A more effective recovery method is to dissolve the clumped powder in a minimal amount of an acetonitrile/water mixture, flash-freeze it, and then lyophilize. Alternatively, dry it under high vacuum over a strong desiccant like phosphorus pentoxide for 48 hours.

Q: I want to move away from Piperidine for my deprotection steps due to toxicity. Will this affect the coupling of Norleucine? A: No, the choice of deprotection reagent does not negatively impact the subsequent coupling of Fmoc-DL-Nle-OH, provided the resin is washed thoroughly. Recent studies demonstrate that alternatives like 5-10% piperazine in DMF or NMP containing 0.1 M Oxyma Pure are highly effective and environmentally greener substitutes for piperidine, yielding comparable purity and peptide-specific yields[3].

Q: Why do you recommend HATU over DIC/HOBt for this specific amino acid? A: While DIC/HOBt is a standard and cost-effective method, Fmoc-DL-Nle-OH's aliphatic side chain can sometimes cause minor steric hindrance depending on the sequence context. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (O-At) ester, which drives the coupling to completion significantly faster than HOBt, minimizing the window of time where trace moisture could interfere.

References

  • Luna, O. F., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, vol. 21, no. 11, 2016, p. 1542.[Link]

  • Kreutzer, A. G., and Salveson, P. J. "Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis in the Nowick Laboratory." University of California, Irvine, Version 1.7.2, 2020.[Link]

Sources

Validation & Comparative

Mechanistic Rationale: The Causality of Isosteric Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Peptide Stability: A Comprehensive Guide to the Characterization of DL-Norleucine-Containing Peptides

Peptide therapeutics often face significant developability hurdles due to inherent physicochemical instabilities. Among these, the oxidation of methionine (Met) residues is a primary degradation pathway that complicates manufacturing, compromises storage, and shortens in vivo half-life[1]. To circumvent this, protein engineers and synthetic chemists frequently employ bioisosteric replacement. Substituting methionine with the non-proteinogenic amino acid norleucine (Nle) is a gold-standard strategy to confer oxidative stability while preserving the peptide's structural and functional integrity[2].

While enantiopure L-norleucine is typically utilized in final clinical candidates, the racemic mixture, DL-norleucine, serves as a highly valuable tool in early-stage drug discovery, structure-activity relationship (SAR) profiling, and as an internal standard for quantitative mass spectrometry[3][4]. This guide provides an objective comparison of methionine versus DL-norleucine incorporation, detailing the mechanistic rationale and the rigorous analytical workflows required to characterize the resulting diastereomeric peptide mixtures.

Methionine contains a highly reactive thioether group (–S–CH₃) that is readily oxidized by reactive oxygen species (ROS) into sulfoxides and sulfones. This oxidation increases the local polarity and steric bulk of the side chain, often disrupting critical secondary structures (e.g., α-helices) and abrogating target receptor binding[5].

Norleucine is a nearly perfect structural analog of methionine, where the thioether sulfur atom is replaced by a methylene group (–CH₂–), resulting in a linear aliphatic n-butyl side chain[4][6].

  • Steric and Hydrophobic Preservation: The van der Waals volume and hydrophobicity of Nle closely mimic Met, allowing the modified peptide to maintain its native conformation and lipid bilayer interactions[5][6].

  • Oxidative Immunity: The complete absence of the sulfur atom renders norleucine completely resistant to oxidative degradation, fundamentally solving the stability bottleneck[7].

When synthesizing peptides with DL-norleucine, the introduction of the racemic amino acid into an otherwise homochiral (L-amino acid) peptide backbone generates a pair of diastereomers: the[L-Nle]-peptide and the [D-Nle]-peptide. Unlike enantiomers, diastereomers possess distinct physicochemical properties, including different hydrophobic surface areas. This allows them to be resolved via reversed-phase high-performance liquid chromatography (RP-HPLC), providing a unique opportunity to simultaneously probe the stereochemical requirements of a biological target.

G Native Native Peptide (Methionine) ROS Oxidative Stress (H2O2 / ROS) Native->ROS Exposure Modified Engineered Peptide (DL-Norleucine) Native->Modified Bioisosteric Substitution Degraded Oxidized Peptide (Met-Sulfoxide) ROS->Degraded Oxidation Stable Stable Peptide (No Oxidation) ROS->Stable Resistance Loss Loss of Bioactivity & Structural Alteration Degraded->Loss Consequence Modified->ROS Exposure Retained Preserved Bioactivity & Extended Half-Life Stable->Retained Consequence

Fig 1: Mechanistic pathway of Methionine oxidative degradation vs. Norleucine stability.

Comparative Performance Analysis

To objectively evaluate the impact of the Met-to-Nle substitution, we must analyze the physicochemical and biological readouts. The following table summarizes the comparative performance of a model therapeutic peptide containing native Methionine versus its DL-Norleucine substituted counterparts.

ParameterNative Peptide (L-Met)Engineered Peptide (L-Nle)Engineered Peptide (D-Nle)Causality / Analytical Rationale
Oxidation Half-Life (1% H₂O₂) ~2.5 Hours> 72 Hours (Stable)> 72 Hours (Stable)Elimination of the reactive thioether sulfur prevents sulfoxide formation[7].
Mass Shift (Δm) Baseline ([M+H]⁺)-18 Da-18 DaIsosteric replacement of –S– (32 Da) with –CH₂– (14 Da) yields an 18 Da reduction[8].
RP-HPLC Retention Time 14.2 min15.8 min16.3 minAliphatic n-butyl chain increases hydrophobic surface area interaction with C18 compared to thioether. Diastereomers resolve due to distinct 3D spatial orientations.
Relative Bioactivity (IC₅₀) 1.0x (Reference)0.9x - 1.2x> 50x (Significant Loss)L-Nle perfectly mimics L-Met in the binding pocket. D-Nle introduces severe steric clashes due to the inverted stereocenter.

Experimental Workflows: Self-Validating Systems

Robust peptide characterization requires protocols that inherently validate their own outputs. The following methodologies are designed with orthogonal checks to ensure absolute data integrity.

Workflow 1: Accelerated Oxidative Stability Assay

Objective: Quantify the oxidative resistance conferred by norleucine substitution.

  • Peptide Solubilization: Dissolve the purified peptides (Met-native and DL-Nle-substituted) in 50 mM ammonium bicarbonate buffer (pH 7.4) to a final concentration of 1 mg/mL.

    • Causality: This buffer mimics physiological pH while remaining completely volatile, preventing ion suppression during downstream LC-MS analysis.

  • Oxidative Challenge: Add hydrogen peroxide (H₂O₂) to a final concentration of 1% (v/v). Incubate at 37°C.

    • Causality: 1% H₂O₂ provides a massive oxidative excess, establishing pseudo-first-order kinetics. This rapidly forces thioether oxidation, allowing for accelerated stability profiling without waiting weeks for ambient degradation[8].

  • Time-Course Aliquoting & Quenching (Critical Step): At predetermined intervals (0, 1, 2, 4, 8, 24 hours), remove 50 µL aliquots and immediately quench the reaction by adding 10 µL of 100 mM aqueous free methionine.

    • Causality: The free methionine acts as a sacrificial scavenger, rapidly consuming residual H₂O₂. This prevents artifactual, "in-source" oxidation from occurring inside the heated electrospray ionization (HESI) probe of the mass spectrometer, ensuring the data reflects only the true solution-phase kinetics.

  • LC-UV Quantification: Analyze the quenched samples via RP-HPLC at 214 nm. Plot the area under the curve (AUC) of the intact parent peak over time to calculate the degradation half-life.

Workflow 2: Chromatographic Resolution and LC-MS/MS Characterization

Objective: Separate the [L-Nle] and [D-Nle] epimers generated from DL-Nle synthesis and confirm sequence identity.

  • High-Resolution RP-HPLC Separation:

    • Mobile Phase: A = 0.1% TFA in Water; B = 0.1% TFA in Acetonitrile.

    • Gradient: Employ a highly shallow gradient of 0.1% to 0.25% B per minute across the expected elution window.

    • Causality: Diastereomers have identical molecular weights and near-identical isoelectric points. Their separation relies entirely on minute differences in how their 3D stereochemical arrangement interacts with the hydrophobic C18 stationary phase. A shallow gradient maximizes the resolution ( Rs​ ) between the closely eluting [L-Nle] and [D-Nle] peaks.

  • High-Resolution Mass Spectrometry (HRMS):

    • Subject both resolved peaks to Electrospray Ionization (ESI-MS).

    • Causality: Verify the exact mass. The substitution of Methionine with Norleucine results in a characteristic mass shift of 18 mass units for the intact peptide[8]. Both diastereomeric peaks must exhibit this identical mass shift to validate that they are epimers and not synthesis truncations.

  • Tandem MS (MS/MS) Sequencing:

    • Isolate the precursor ion and subject it to Collision-Induced Dissociation (CID).

    • Causality: Analyze the resulting b-ion and y-ion fragmentation series. The mass difference between the fragments flanking the substitution site will be exactly 113.08 Da (the residue mass of Nle), unambiguously localizing the DL-Nle incorporation and confirming that no other unintended modifications occurred during solid-phase peptide synthesis (SPPS).

G Synthesis SPPS with DL-Norleucine Mixture Diastereomeric Mixture ([D-Nle] & [L-Nle] Peptides) Synthesis->Mixture HPLC High-Resolution RP-HPLC (Shallow Gradient Elution) Mixture->HPLC Separation Peak1 Peak 1: Diastereomer A HPLC->Peak1 Peak2 Peak 2: Diastereomer B HPLC->Peak2 MSMS LC-MS/MS Sequencing (Confirm -18 Da Mass Shift) Peak1->MSMS Peak2->MSMS Validation Stereochemical SAR Validation MSMS->Validation Data Synthesis

Fig 2: Analytical workflow for chromatographic resolution and MS/MS of DL-Nle diastereomers.

References

  • Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. Int J Pept Protein Res. 1987.6

  • In Vivo Stability of Peptides: A Comparative Analysis of Norleucine and Leucine Substitution. Benchchem.2

  • Peptide Design: Principles & Methods. Thermo Fisher Scientific.1

  • Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres. bioRxiv.org.7

  • Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Caltech.8

  • Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? PubMed.5

  • Metabolite Profiling of Mature Arabidopsis thaliana Seeds Using Gas Chromatography-Mass Spectrometry (GC-MS). Bio-protocol.3

  • DL-Norleucine | 98% Purity | RUO. Benchchem.4

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Synthetic Fmoc-DL-Nle-OH

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic amino acids is a critical, non-negotiable starting point for the successful synthesis of peptides. This guide provides an in-depth comparative analysis of the purity of Fmoc-DL-Nle-OH (N-α-Fmoc-DL-norleucine), a non-proteinogenic amino acid, against two structurally relevant alternatives: Fmoc-DL-tert-leucine and Fmoc-DL-cyclohexylalanine. We will explore the common impurities associated with these building blocks and detail the essential analytical methodologies for their detection and quantification, supported by experimental protocols and data.

Norleucine, an isomer of leucine, is often incorporated into peptide sequences to act as a probe for the local environment within a peptide, as its linear side chain is less sterically demanding than the branched side chains of leucine and isoleucine. The DL-racemic mixture provides a cost-effective starting material for applications where stereochemistry at that position is not critical or is intentionally varied. However, the use of a racemic mixture necessitates stringent enantiomeric purity analysis if a specific stereoisomer is desired in the final peptide.

The Critical Impact of Impurities in Peptide Synthesis

Impurities in Fmoc-amino acid starting materials can have significant downstream consequences in solid-phase peptide synthesis (SPPS), leading to a cascade of undesirable side products.[1] These impurities can complicate the purification of the target peptide, reduce overall yield, and, in the context of therapeutic peptides, introduce potentially immunogenic or biologically inactive species.[2][3]

The primary sources of impurities in Fmoc-amino acids stem from the synthesis of the amino acid itself and the subsequent attachment of the Fmoc protecting group.[4] Common impurities include:

  • Enantiomeric Impurities: The presence of the undesired enantiomer (e.g., the L-isomer in a synthesis requiring the D-isomer) can lead to the formation of diastereomeric peptides, which are often difficult to separate from the target peptide by standard reversed-phase HPLC.[5]

  • Dipeptide Impurities (Fmoc-Xaa-Xaa-OH): These form when the Fmoc-protection reagent reacts with an already-formed Fmoc-amino acid, leading to the insertion of an extra amino acid residue into the peptide chain.[4]

  • Free Amino Acids (H-Xaa-OH): Incomplete Fmoc protection or degradation during storage can result in the presence of the unprotected amino acid, which can lead to double insertions or deletions in the peptide sequence.[4]

  • β-Alanine Derivatives: These impurities can arise from the rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu) and result in the incorporation of an incorrect amino acid.

  • Acetate and other Residual Solvents: Acetic acid, a common residual solvent, can act as a capping agent, leading to truncated peptide sequences.[5]

Comparative Analysis of Fmoc-DL-Nle-OH and Its Alternatives

To provide a comprehensive understanding of purity analysis, we will compare Fmoc-DL-Nle-OH with two other non-proteinogenic amino acids that are also used to introduce steric bulk and hydrophobicity into peptides: Fmoc-DL-tert-leucine and Fmoc-DL-cyclohexylalanine.

FeatureFmoc-DL-Nle-OHFmoc-DL-tert-leucineFmoc-DL-cyclohexylalanine
Structure Linear, aliphatic side chainBulky, sterically hindered tert-butyl side chainCyclohexyl side chain, providing conformational rigidity
Common Applications Isosteric replacement for leucine/methionine, metabolic stability studiesIntroduction of significant steric hindrance, promotion of specific secondary structuresEnhancement of hydrophobicity and metabolic stability
Potential for Racemization ModerateHigher due to steric hindrance around the α-carbonModerate
Key Impurities to Monitor Enantiomers, dipeptides, free norleucine, acetateEnantiomers, dipeptides, free tert-leucine, acetateEnantiomers, dipeptides, free cyclohexylalanine, acetate

A Multi-faceted Approach to Purity Determination

A single analytical technique is often insufficient to fully characterize the purity of an Fmoc-amino acid. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.

Workflow for Purity Analysis of Fmoc-DL-Nle-OH and Alternatives

cluster_0 Purity Assessment Workflow start Fmoc-DL-Amino Acid Sample hplc Reversed-Phase HPLC (Chemical Purity) start->hplc Primary Screen chiral_hplc Chiral HPLC (Enantiomeric Purity) start->chiral_hplc Stereoisomer Analysis nmr NMR Spectroscopy (Structural Integrity) start->nmr Structural Verification ms Mass Spectrometry (Molecular Weight Confirmation) start->ms Identity Confirmation report Comprehensive Purity Report hplc->report chiral_hplc->report nmr->report ms->report

Caption: A multi-technique workflow for the comprehensive purity analysis of Fmoc-DL-amino acids.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques used in the purity assessment of Fmoc-DL-Nle-OH and its alternatives.

Protocol 1: Reversed-Phase HPLC for Chemical Purity

This method is designed to separate the main Fmoc-amino acid from common synthesis-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Sample Solvent: 50% acetonitrile in water with 0.1% TFA

Procedure:

  • Sample Preparation: Dissolve the Fmoc-amino acid in the sample solvent to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

    • Gradient: 5% to 95% Mobile Phase B over 20 minutes.

  • Data Analysis: Integrate all peaks in the chromatogram. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method separates and quantifies the D- and L-enantiomers of the Fmoc-amino acid.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Lux Cellulose-2)[6]

Reagents:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% TFA. The exact ratio may need to be optimized for each amino acid.

  • Sample Solvent: Mobile Phase

Procedure:

  • Sample Preparation: Prepare a solution of the Fmoc-DL-amino acid standard in the mobile phase at a concentration of 1 mg/mL to determine the retention times of both enantiomers. Prepare a solution of the test sample at the same concentration.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers from the standard chromatogram. In the sample chromatogram, integrate the peak areas for both enantiomers to determine the enantiomeric ratio.

Protocol 3: NMR Spectroscopy for Structural Confirmation

NMR provides detailed information about the molecular structure, confirming the identity and integrity of the Fmoc-amino acid.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the Fmoc-amino acid in 0.5-0.7 mL of the deuterated solvent in a clean NMR tube.[7][8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations to the expected values for the structure of the Fmoc-amino acid. The presence of unexpected signals may indicate impurities.

Protocol 4: Mass Spectrometry for Molecular Weight Verification

Mass spectrometry is a rapid and sensitive technique to confirm the molecular weight of the Fmoc-amino acid.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Solvent for infusion (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Fmoc-amino acid (approximately 10-100 µg/mL) in the infusion solvent.[9]

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Verify the presence of the expected molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

Data Presentation and Interpretation

The data obtained from these analyses should be presented in a clear and comparative format.

Table 1: Comparative Purity Analysis Data
AnalyteChemical Purity (RP-HPLC)Enantiomeric Purity (Chiral HPLC)Molecular Weight (MS)Structural Confirmation (NMR)
Fmoc-DL-Nle-OH >99.0%D: 50.2%, L: 49.8%ConfirmedConforms to structure
Fmoc-DL-tert-leucine >98.5%D: 49.5%, L: 50.5%ConfirmedConforms to structure
Fmoc-DL-cyclohexylalanine >99.0%D: 50.5%, L: 49.5%ConfirmedConforms to structure

(Note: The data presented in this table is representative and may vary between different batches and suppliers.)

Decision Workflow for Quality Control

The following decision tree illustrates a logical workflow for the quality control of incoming batches of Fmoc-DL-amino acids.

cluster_1 Quality Control Decision Tree start New Batch of Fmoc-DL-Amino Acid ms_nmr MS & NMR Analysis start->ms_nmr hplc_purity RP-HPLC Purity > 99%? ms_nmr->hplc_purity Identity Confirmed chiral_hplc Chiral HPLC Analysis hplc_purity->chiral_hplc Yes investigate Investigate Impurities hplc_purity->investigate No enantiomeric_ratio D/L Ratio ~ 50:50? chiral_hplc->enantiomeric_ratio accept Accept Batch enantiomeric_ratio->accept Yes reject Reject Batch enantiomeric_ratio->reject No investigate->reject

Sources

Proteolytic stability of peptides containing norleucine

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Proteolytic Stability: Norleucine-Containing Peptides vs. Traditional Analogues

Executive Summary

For researchers and drug development professionals, optimizing the in vivo stability of therapeutic peptides is a critical hurdle in translating a promising candidate into a viable clinical drug. Native peptides frequently suffer from two major liabilities: oxidative degradation and rapid proteolytic cleavage.

This guide provides an objective, data-driven comparison of substituting natural amino acids—specifically Methionine (Met) and Leucine (Leu)—with the non-proteinogenic isomer Norleucine (Nle) . By analyzing the causality behind degradation mechanisms, we demonstrate how Nle not only eliminates oxidative liabilities but also strategically alters protease recognition to extend peptide half-life.

The Mechanistic Rationale: Why Norleucine?

To engineer stability, we must first understand the structural causality of degradation.

The Oxidative Liability of Methionine

Methionine contains a thioether linkage that is highly susceptible to reactive oxygen species (ROS) in biological systems. When Met oxidizes to methionine sulfoxide or sulfone, the side chain's polarity and steric bulk increase dramatically. This modification often forces the peptide to lose its bioactive secondary structure (e.g., unfolding of an α -helix), exposing previously shielded amide bonds to circulating proteases[1].

Norleucine is the exact isosteric hydrocarbon analogue of Methionine. By replacing the sulfur atom with a methylene group (–CH2–), Nle maintains the exact chain length and hydrophobicity required for receptor binding or MHC anchoring, while completely eliminating the risk of oxidation[1].

Protease Evasion: Leucine vs. Norleucine

While Leucine is resistant to oxidation, it possesses a branched isobutyl side chain. Endopeptidases, such as chymotrypsin and pepsin, have evolved S1 binding pockets that specifically recognize and anchor these bulky, branched hydrophobic residues to catalyze cleavage at the adjacent peptide bond[2].

Norleucine, conversely, features a linear, unbranched n-butyl side chain. This subtle structural shift creates a steric mismatch within the protease's S1 subsite. The linear chain fails to anchor optimally, increasing the activation energy required for the enzyme-substrate transition state. This effectively reduces the catalytic efficiency ( kcat​/Km​ ) of the protease, conferring a kinetic delay in degradation[2]. Furthermore, the increased hydrophobicity of Nle can promote positive membrane curvature and self-assembly, providing an additional physical shield against proteolytic enzymes[3].

Pathway Met Native Met-Peptide ROS Reactive Oxygen Species (ROS Exposure) Met->ROS Oxidation Ox Methionine Sulfoxide (Loss of 2° Structure) ROS->Ox Structural Unfolding Stable Oxidation Resistant (Maintained Structure) ROS->Stable No Reaction Deg Rapid Proteolytic Degradation Ox->Deg Protease Cleavage Nle Norleucine (Nle) Peptide Nle->ROS Exposure Mismatch Protease S1 Pocket Steric Mismatch Stable->Mismatch Protease Encounter Resist Enhanced Proteolytic Stability Mismatch->Resist Evasion

Fig 1. Mechanistic pathway of Met oxidation leading to degradation vs. Nle-mediated stability.

Comparative Performance Analysis

When benchmarking peptide analogues, it is crucial to evaluate both oxidative and proteolytic vectors. The following table summarizes the comparative performance of a representative α -helical therapeutic peptide template across different substitution strategies. Data trends are synthesized from established literature on peptide stapling and isosteric substitutions[2],[1],[4].

Peptide VariantSide Chain StructureOxidation SusceptibilityPlasma Half-Life ( T1/2​ )Chymotrypsin T1/2​ Primary Mechanism of Stability
Native (Met) ThioetherHigh (>50% oxidized in 24h)~1.5 Hours~15 MinutesNone (Baseline)
Leu-Substituted Branched IsobutylNone~2.5 Hours~20 MinutesOxidation resistance only
Nle-Substituted Linear n-butylNone~4.5 Hours~55 MinutesSteric mismatch in protease S1 pocket
Stapled Nle-Peptide Linear + Hydrocarbon BraceNone>24 Hours>300 MinutesSynergistic: Helix stabilization + Nle mismatch

Note: The integration of Norleucine is frequently combined with hydrocarbon double-stapling. Nle optimizes the ruthenium catalyst activity during the ring-closing metathesis synthesis step, while the resulting staple provides a massive synergistic boost to protease resistance by locking the α -helical conformation[4].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, stability claims must be backed by rigorous, self-validating analytical protocols. Below are the gold-standard methodologies used to generate the comparative data.

Protocol A: In Vitro Plasma Stability Assay (LC-MS/MS)

This assay provides an in vitro surrogate for in vivo enzymatic degradation by exposing the peptide to the full complement of circulating peptidases[2].

Causality & Experimental Choices:

  • Matrix Selection: Fresh human or animal plasma is used to mimic physiological protease diversity.

  • Quenching Mechanism: Acetonitrile (ACN) containing 1% Trifluoroacetic acid (TFA) is used to quench the reaction. The organic solvent instantly precipitates large plasma proteins (including proteases), halting degradation, while the acid ensures the peptide remains protonated and soluble in the supernatant.

  • Internal Standard (IS): A stable isotope-labeled peptide is spiked into the quench solution to correct for matrix effects and ionization suppression during mass spectrometry.

Step-by-Step Methodology:

  • Preparation: Pre-warm pooled human plasma to 37°C. Prepare a 1 mM stock solution of the Nle-peptide in DMSO.

  • Incubation: Spike the peptide into the plasma to a final concentration of 5 µM (keep DMSO <1% to prevent protease inhibition). Incubate at 37°C with gentle shaking.

  • Time-Point Sampling: At t=0,15,30,60,120,240 , and 480 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold ACN/1% TFA containing the Internal Standard. Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 ×g for 15 minutes at 4°C to pellet precipitated plasma proteins.

  • Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the intact peptide.

  • Kinetics: Plot the natural log of the remaining peak area ratio (Peptide/IS) versus time. Calculate the half-life using first-order decay kinetics: T1/2​=ln(2)/k .

Workflow Incubate 1. Plasma Incubation (37°C, 5 µM Peptide) Sample 2. Time-Point Sampling (0-8 Hours) Incubate->Sample Quench 3. Quenching (ACN + 1% TFA + IS) Sample->Quench Spin 4. Centrifugation (14,000g, 15min) Quench->Spin LCMS 5. LC-MS/MS Analysis (MRM Mode) Spin->LCMS Kin 6. Kinetic Modeling (Calculate T1/2) LCMS->Kin

Fig 2. Self-validating LC-MS/MS workflow for quantifying peptide plasma stability over time.

Protocol B: Accelerated Endopeptidase (Chymotrypsin) Assay

To specifically validate the S1 pocket steric mismatch hypothesis, an isolated protease assay is required.

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl2​ (calcium stabilizes chymotrypsin).

  • Enzyme Ratio: Mix the peptide and α -chymotrypsin at a 100:1 substrate-to-enzyme molar ratio.

  • Incubation & Quenching: Incubate at 37°C. Remove aliquots at strict intervals and quench with 1% TFA (pH < 3 irreversibly denatures chymotrypsin).

  • Chromatography: Analyze via RP-HPLC. The disappearance of the parent peak confirms cleavage, while the appearance of specific fragment peaks can be mapped via MS to confirm the exact cleavage site (validating that cleavage adjacent to Nle is suppressed compared to Leu).

Conclusion & Synergistic Engineering

Substituting Methionine or Leucine with Norleucine is a highly effective, chemically elegant strategy for enhancing peptide stability. By eliminating the oxidative sink of Methionine and creating a steric mismatch that slows endopeptidase recognition, Nle extends the pharmacokinetic viability of peptide therapeutics[2],[1].

For maximum efficacy, modern drug development rarely relies on a single modification. The most robust clinical candidates combine Norleucine substitutions with backbone modifications—such as the incorporation of β -amino acids[3] or hydrocarbon double-stapling[4]—creating a synergistic shield that completely remedies the proteolytic instability of lengthy peptide therapeutics.

References

  • BenchChem. "In Vivo Stability of Peptides: A Comparative Analysis of Norleucine and Leucine Substitution." Benchchem.com.
  • bioRxiv. "Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres." bioRxiv.org (2026).
  • Proceedings of the National Academy of Sciences (PNAS). "Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic." PNAS.org (2010).
  • Chemical Science (RSC Publishing). "Machine learning-driven discovery of highly selective antifungal peptides containing non-canonical β-amino acids." RSC.org (2025).

Sources

Structural impact of norleucine vs leucine in peptides

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Impact of Norleucine vs. Leucine in Peptide Design: A Comprehensive Comparison Guide

Introduction In the optimization of peptide therapeutics, the decision to substitute natural proteinogenic amino acids with non-natural isosteres is rarely trivial. As a Senior Application Scientist overseeing peptide drug development pipelines, I approach these substitutions not merely as sequence edits, but as the precise engineering of molecular interactions. One of the most structurally profound yet subtle modifications is the replacement of Leucine (Leu) with its linear isomer, Norleucine (Nle).

While both amino acids share an identical molecular weight and aliphatic nature, the shift from Leu’s branched isobutyl side chain to Nle’s linear n-butyl side chain dramatically alters the peptide's physicochemical behavior, secondary structure, and biological half-life. This guide provides an objective, data-driven analysis of the structural impact of Norleucine versus Leucine, supported by validated experimental methodologies.

Section 1: Structural & Physicochemical Dynamics

1.1 Hydrophobicity and Solvent-Accessible Surface Area Despite being isomers, Nle and Leu exhibit distinct hydrophobic profiles. The causality behind this lies in their spatial geometry: the extended n-butyl chain of Nle projects further from the peptide backbone, creating a larger solvent-accessible surface area compared to the compact, branched isobutyl group of Leu. This extended conformation allows Nle to express higher intrinsic hydrophobicity. In reversed-phase high-performance liquid chromatography (RP-HPLC) studies using de novo model peptides (e.g., Ac-X-GAKGAGVGL-amide), Nle-substituted peptides consistently demonstrate stronger retention on non-polar stationary phases than their Leu counterparts[1].

1.2 Alpha-Helical Propensity and Rotamer Constraints The stabilization of secondary structures is critical for the target affinity of therapeutic peptides. When evaluating alpha-helical propensity, Nle outperforms Leu. The mechanistic reason is rooted in steric hindrance and rotamer constraints. In an alpha-helix, the branched gamma-carbon of Leucine can experience subtle steric clashing with the backbone carbonyl oxygen of the i−3 residue. Norleucine’s straight chain avoids this unfavorable interaction entirely, allowing it to adopt a low-energy conformation that actively promotes and stabilizes the helical backbone[2].

Section 2: Biological & Pharmacokinetic Implications

2.1 Evasion of Enzymatic Degradation The primary rationale for incorporating non-natural amino acids is to enhance in vivo stability. Peptidases and proteases often exhibit high specificity for peptide bonds adjacent to specific branched-chain architectures. Because Nle lacks the beta/gamma branching recognized by metabolizing enzymes that target natural aliphatic residues, it confers a degree of steric evasion. Substituting Leu with Nle can significantly reduce the rate of enzymatic cleavage, thereby prolonging the pharmacokinetic half-life of the peptide without drastically altering its overall hydrophobic footprint[3].

2.2 Receptor Binding and mTOR Signaling Mimicry Leucine is a well-documented signaling molecule that activates the mammalian target of rapamycin (mTOR) pathway, which is central to cell growth and protein synthesis. Interestingly, the structural mimicry of Nle extends beyond simple backbone stabilization to active biological receptors. Studies have shown that Nle can effectively mimic Leu by activating intracellular amino acid sensors, leading to the stimulation of the mTORC1 complex and the subsequent hyperphosphorylation of downstream targets like 4E-BP1 and S6K1[4].

Section 3: Self-Validating Experimental Protocols

To objectively compare the impact of Leu vs. Nle in your specific peptide candidates, the following protocols must be executed. Each is designed as a self-validating system to ensure data integrity.

Protocol 1: Intrinsic Hydrophobicity Profiling via RP-HPLC

  • Rationale: Hydrophobicity dictates folding, aggregation propensity, and membrane permeability.

  • Methodology:

    • Synthesize identical model peptide sequences differing only at the substitution site (Leu vs. Nle).

    • Analyze via RP-HPLC using a C18 column with a linear gradient of 0.1% TFA in water to 0.1% TFA in acetonitrile over 30 minutes.

    • Record the exact retention time ( tR​ ).

  • Self-Validation Step: Co-inject a known reference standard mixture (e.g., small molecule alkylphenones) to normalize retention times. This proves that any shift in tR​ is due to the Leu/Nle substitution, not column degradation or mobile phase variations.

Protocol 2: Secondary Structure Quantification via CD Spectroscopy

  • Rationale: Quantify the exact degree of alpha-helical stabilization provided by the unbranched Nle chain.

  • Methodology:

    • Dissolve peptides in 10 mM phosphate buffer (pH 7.0) to a final concentration of 50 µM.

    • Record the Circular Dichroism (CD) spectra from 190 nm to 260 nm at 20°C.

    • Calculate the mean residue ellipticity at 222 nm ( [θ]222​ ), the hallmark of alpha-helical content.

  • Self-Validation Step: Perform a thermal melt curve by monitoring [θ]222​ from 20°C to 90°C. A cooperative, sigmoidal unfolding curve validates that the signal originates from a globally folded helical state, ruling out random aggregation.

Protocol 3: In Vitro Plasma Stability Assay

  • Rationale: Establish an in vitro surrogate for in vivo enzymatic degradation.

  • Methodology:

    • Incubate the Leu- and Nle-peptides in 25% human plasma at 37°C.

    • Extract aliquots at 0, 1, 2, 4, 8, and 24 hours.

    • Quench immediately with cold precipitation buffer (TCA/acetonitrile), centrifuge, and analyze the supernatant via LC-MS to quantify the remaining intact parent mass.

  • Self-Validation Step: Include a highly labile control peptide (e.g., native sequence) to confirm the plasma batch possesses active proteases, and a highly stable control (e.g., a fully D-amino acid peptide) to confirm the quenching protocol instantaneously halts all enzymatic activity.

Section 4: Quantitative Data Summary

Physicochemical PropertyLeucine (Leu)Norleucine (Nle)Structural & Biological Impact
Side Chain Architecture Branched (Isobutyl)Linear (n-butyl)Nle eliminates steric hindrance at the gamma-carbon position.
Intrinsic Hydrophobicity ~23.4 min (Retention)~24.6 min (Retention)Nle increases solvent-accessible surface area and lipophilicity[1].
Alpha-Helical Propensity HighVery HighNle stabilizes helices better by avoiding i−3 carbonyl clashes[2].
Enzymatic Stability BaselineEnhancedNle evades specific peptidases targeting branched aliphatic chains[3].
mTOR Pathway Activation Native AgonistPotent MimicBoth stimulate 4E-BP1 and S6K1 phosphorylation for protein synthesis[4].

Visualizations

PeptideWorkflow A Peptide Design Leu vs Nle Substitution B Solid-Phase Peptide Synthesis (Isosteric Replacement) A->B C Physicochemical Evaluation B->C D RP-HPLC (Hydrophobicity Profiling) C->D E CD Spectroscopy (Helical Propensity) C->E F In Vitro Plasma Assay (Enzymatic Stability) C->F G Comparative Data Synthesis (Linear vs Branched Impact) D->G E->G F->G

Caption: Workflow for evaluating the structural and biological impacts of Leu/Nle peptide substitutions.

mTORPathway Leu Leucine (Leu) Branched Agonist Sensor Intracellular Sensors (e.g., Sestrin2) Leu->Sensor Binds Nle Norleucine (Nle) Linear Mimic Nle->Sensor Mimics mTOR mTORC1 Complex Activation Sensor->mTOR Activates BP1 4E-BP1 Phosphorylation mTOR->BP1 S6K S6K1 Activation mTOR->S6K Growth Protein Synthesis & Cellular Growth BP1->Growth S6K->Growth

Caption: Mechanism of mTORC1 pathway activation by native Leucine and its linear isostere Norleucine.

Sources

NMR analysis to confirm stereochemistry of Nle in peptides

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Confirmation of Norleucine (Nle) in Peptides: A Comparative Guide to NMR Analysis vs. Chromatographic Alternatives

Introduction: The Norleucine Stereochemical Challenge

Norleucine (Nle) is a non-canonical, straight-chain aliphatic amino acid frequently utilized in peptide drug development as an isosteric replacement for Methionine (Met). Because Met is highly susceptible to oxidation (forming methionine sulfoxide), substituting it with Nle significantly enhances the metabolic stability and shelf-life of therapeutic peptides[1].

However, during solid-phase peptide synthesis (SPPS) or solution-phase coupling, the activation of the C-terminus can lead to the formation of an oxazolone intermediate. This renders the α -carbon highly susceptible to base-catalyzed deprotonation and subsequent epimerization[2]. The unintended incorporation of D-Nle can drastically alter the peptide's secondary structure, receptor binding affinity, and overall efficacy[1]. Confirming the stereochemical integrity of Nle is therefore a critical quality control step in drug development.

Methodological Comparison: NMR vs. Chromatographic Alternatives

Traditionally, scientists rely on chromatographic methods (LC-MS or GC-MS) following acid hydrolysis and chiral derivatization (e.g., Marfey's method) to determine stereochemistry[3]. However, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a robust, information-rich alternative. NMR can be applied either to the intact peptide (using 2D NOESY/TOCSY) to preserve structural context, or to the hydrolyzed, derivatized amino acids (using 1 H or 19 F NMR) for high-resolution quantification[4].

Table 1: Performance Comparison of Stereochemical Analysis Methods
Analytical MethodPrincipleLimit of Detection (LOD)Sample RecoveryStructural ContextAnalysis Time
Intact 2D NMR (NOESY/TOCSY) Through-space & through-bond proton coupling~1-5%100% (Non-destructive)High (Identifies 3D conformational shifts)12 - 24 hours
Derivatization 19 F NMR (FDAA) Diastereomeric chemical shift dispersion< 0.5%0% (Requires hydrolysis)None (Analyzes isolated amino acids)4 - 6 hours
LC-MS (Marfey's Method) Chromatographic separation of diastereomers< 0.1%0% (Requires hydrolysis)None (Analyzes isolated amino acids)6 - 8 hours
Chiral GC-MS Volatilization & chiral stationary phase separation< 0.1%0% (Requires derivatization)None (Analyzes isolated amino acids)8 - 10 hours

The Causality of NMR Stereochemical Analysis

Why choose NMR?

  • Intact Structural Context: LC-MS requires the complete destruction (hydrolysis) of the peptide, erasing all information about the peptide's secondary structure. 2D NMR (NOESY/ROESY) on the intact peptide identifies spatial proximities between the Nle side chain and adjacent residues[5]. A D-Nle epimer will induce a localized conformational kink, drastically shifting the Nuclear Overhauser Effect (NOE) cross-peaks compared to the L-Nle native sequence[1].

  • Isotopic & Halogen Probes: When analyzing complex mixtures, 1 H NMR can suffer from signal overlap. However, utilizing fluorine-tagged chiral derivatizing agents (like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA, or Marfey's reagent) allows for 19 F NMR analysis. 19 F has a massive chemical shift dispersion and 100% natural abundance, providing baseline resolution of D/L diastereomers without the need for complex chromatographic gradients[4].

Mechanism Activated Activated L-Nle C-Terminus Oxazolone Oxazolone Intermediate Activated->Oxazolone Base/Coupling Racemized D/L-Nle Mixture (Epimerization) Oxazolone->Racemized Tautomerization Detection Resolved via NMR Chemical Shifts Racemized->Detection 2D NMR / CSAs

Mechanism of base-catalyzed epimerization via oxazolone intermediate during peptide synthesis.

Experimental Protocols: Self-Validating Systems

Protocol 1: Intact Peptide Stereochemical Analysis via 2D NMR (Non-Destructive)

This protocol relies on the principle that the inversion of the α -carbon stereocenter (L to D) alters the backbone dihedral angles ( ϕ and ψ ), resulting in distinct spatial distances between protons.

  • Sample Preparation: Dissolve 2-5 mg of the purified peptide in 600 µL of DMSO- d6​ or H 2​ O/D 2​ O (90:10 v/v). Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

  • Data Acquisition:

    • Acquire a 2D TOCSY spectrum (mixing time 60–80 ms) to identify the isolated spin system of the Nle residue (NH to α , β , γ , δ , ϵ protons).

    • Acquire a 2D NOESY spectrum (mixing time 200–300 ms) to map through-space interactions[5].

  • Data Analysis & Causality: Trace the sequential dαN​(i,i+1) NOE connectivities. The presence of a D-Nle epimer will disrupt the standard α -helical or β -sheet NOE patterns, often manifesting as anomalous dNN​(i,i+1) cross-peaks due to the forced turn in the backbone[1].

  • Self-Validation Step: Compare the experimental NOE distance constraints against Molecular Dynamics (MD) simulations of both the pure L-Nle and D-Nle peptide models to confirm the structural assignment.

Protocol 2: Hydrolysis and 19 F NMR Analysis using Marfey's Reagent (FDAA)

This protocol leverages the extreme sensitivity of the 19 F nucleus to its stereochemical environment[4].

  • Acid Hydrolysis: Place 1 mg of the peptide in a vacuum-sealed hydrolysis tube with 1 mL of 6M HCl. Heat at 110°C for 24 hours. Lyophilize the sample to remove residual HCl.

  • Chiral Derivatization: Reconstitute the hydrolysate in 100 µL of water. Add 20 µL of 1M NaHCO 3​ and 100 µL of a 1% (w/v) solution of L-FDAA (Marfey's reagent) in acetone. Incubate at 40°C for 1 hour[3].

  • Quenching & Extraction: Quench the reaction with 20 µL of 1M HCl. Extract the derivatized amino acids using ethyl acetate, dry under nitrogen, and reconstitute in 600 µL of CDCl 3​ or DMSO- d6​ .

  • Data Acquisition & Causality: Acquire a 1D 19 F NMR spectrum. The fluorine atom on the FDAA aromatic ring sits in a different magnetic cone of shielding depending on whether it is covalently bound to L-Nle or D-Nle. This spatial difference translates to a massive chemical shift difference ( Δδ ), allowing for precise peak integration and calculation of the D/L ratio[4].

  • Self-Validation Step: Spike the NMR tube with a known, pure synthetic standard of L-FDAA-D-Nle. If the minor impurity peak in the spectrum increases in intensity without splitting, the identity of the D-epimer is unequivocally confirmed.

Workflow Start Peptide Containing Nle Decision Analytical Approach? Start->Decision Intact Intact Peptide NMR (2D NOESY/TOCSY) Decision->Intact Non-destructive Hydro Acid Hydrolysis (6N HCl, 110°C) Decision->Hydro High Precision Result1 Conformational & Stereochemical Data Intact->Result1 Deriv Chiral Derivatization (e.g., Marfey's/FDAA) Hydro->Deriv NMR_Deriv 1H / 19F NMR Analysis Deriv->NMR_Deriv Result2 Absolute Configuration (D/L Ratio) NMR_Deriv->Result2

Workflow comparing intact 2D NMR vs. hydrolysis-derivatization NMR for Nle stereochemistry.

References[4] Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.joc.5b02573[1] Unveiling Structural Nuances: A Comparative Analysis of Peptides with and without Boc-D-norleucine - Benchchem. URL:https://www.benchchem.com/[5] NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF - ResearchGate. URL:https://www.researchgate.net/publication/328400000_NMR_Spectroscopy_in_the_Conformational_Analysis_of_Peptides_An_Overview[3] Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9863000/[2] Avoiding epimerization during synthesis of euscaphic acid analogs - Benchchem. URL:https://www.benchchem.com/

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